Product packaging for CML-d4(Cat. No.:CAS No. 936233-18-0)

CML-d4

Katalognummer: B563863
CAS-Nummer: 936233-18-0
Molekulargewicht: 208.25 g/mol
InChI-Schlüssel: NUXSIDPKKIEIMI-WCEGGVOZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Nepsilon-(1-Carboxymethyl)-L-lysine-d4 (CML-d4) is an isotopically labeled internal standard critical for the accurate quantification of Advanced Glycation Endproducts (AGEs) in complex biological and food matrices. Its primary research application is in stable-isotope-dilution tandem mass spectrometry methods, where it enables sensitive and reliable measurement of its endogenous counterpart, Nepsilon-(1-Carboxymethyl)-L-lysine (CML), a major biomarker of glycation and oxidative stress . In food science, this compound is utilized to assess the impact of processing and storage on food quality and safety, providing precise data for building nutritional databases and understanding the link between dietary AGEs and health . In clinical and medical research, this compound is indispensable for analyzing CML in plasma proteins, where elevated levels serve as a biomarker associated with oxidative stress from sugar and lipid oxidation, and are studied in the context of conditions like diabetes, renal failure, and cardiovascular disease . The use of this compound as an internal standard corrects for analyte loss during sample preparation and ionization variations during mass spectrometry, ensuring the high reproducibility and accuracy required for robust biomarker analysis . Research into CML itself reveals its significant biological relevance; it is known to bind to the Receptor for AGEs (RAGE), implicating it in inflammatory pathways and various pathological conditions . Studies have shown that CML can enhance cancer stemness and metastasis in chondrosarcoma cells, highlighting the potential role of advanced glycation end products in cancer malignancy . Furthermore, the investigation of CML and related free adducts is crucial for understanding their potential role as uremic toxins in chronic kidney disease patients, who exhibit significantly elevated plasma levels .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O4 B563863 CML-d4 CAS No. 936233-18-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-amino-6-(carboxymethylamino)-4,4,5,5-tetradeuteriohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-5-7(11)12/h6,10H,1-5,9H2,(H,11,12)(H,13,14)/t6-/m0/s1/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXSIDPKKIEIMI-WCEGGVOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCC(=O)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])CNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40669796
Record name N~6~-(Carboxymethyl)-L-(4,4,5,5-~2~H_4_)lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936233-18-0
Record name N~6~-(Carboxymethyl)-L-(4,4,5,5-~2~H_4_)lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Central Role of the BCR-ABL1 Oncoprotein in the Pathobiology of Chronic Myeloid Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of Chronic Myeloid Leukemia (CML) in biological systems, with a primary focus on the molecular underpinnings of the disease. CML is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22. This translocation results in the formation of the BCR-ABL1 fusion gene, which encodes a constitutively active tyrosine kinase that is the central driver of CML pathogenesis. This document will detail the signaling pathways dysregulated by the BCR-ABL1 oncoprotein, present key quantitative data related to CML epidemiology and treatment, and provide an overview of essential experimental protocols used in CML research.

The Molecular Pathogenesis of CML: The BCR-ABL1 Kinase

The hallmark of CML is the BCR-ABL1 fusion protein, which possesses deregulated tyrosine kinase activity.[1] This aberrant enzymatic function is central to the disease, driving a cascade of downstream signaling events that lead to the malignant transformation of hematopoietic stem cells. The constitutive activation of the ABL1 kinase domain, due to its fusion with the BCR protein, results in the phosphorylation of a multitude of cellular substrates. This uncontrolled signaling confers a proliferative advantage, resistance to apoptosis (programmed cell death), and altered adhesion properties to the leukemic cells.[2]

Key Signaling Pathways Dysregulated in CML

The BCR-ABL1 oncoprotein activates several critical intracellular signaling pathways that are normally tightly regulated. These include the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways. The constitutive activation of these cascades is directly responsible for the characteristic features of CML, including the excessive proliferation of granulocytes and their precursors.

RAS/RAF/MEK/ERK Pathway

This pathway is a crucial regulator of cell proliferation, differentiation, and survival. In CML, BCR-ABL1 activates this cascade, leading to uncontrolled cell division.

RAS_RAF_MEK_ERK_Pathway BCR_ABL1 BCR-ABL1 GRB2 GRB2 BCR_ABL1->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

BCR-ABL1 activation of the RAS/RAF/MEK/ERK signaling pathway.
PI3K/AKT/mTOR Pathway

This pathway is central to cell survival, growth, and metabolism. Its activation by BCR-ABL1 contributes significantly to the anti-apoptotic nature of CML cells.

PI3K_AKT_mTOR_Pathway BCR_ABL1 BCR-ABL1 PI3K PI3K BCR_ABL1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Anti-apoptosis) mTOR->Survival

BCR-ABL1-mediated activation of the PI3K/AKT/mTOR survival pathway.
JAK/STAT Pathway

The JAK/STAT pathway is involved in hematopoiesis and immune response. BCR-ABL1-mediated activation of this pathway contributes to the dysregulated production of myeloid cells.

JAK_STAT_Pathway BCR_ABL1 BCR-ABL1 JAK JAK BCR_ABL1->JAK STAT STAT JAK->STAT Gene_Expression Altered Gene Expression (Myeloid Proliferation) STAT->Gene_Expression

Dysregulation of the JAK/STAT pathway by the BCR-ABL1 oncoprotein.

Quantitative Data in CML

Epidemiology of CML

The incidence and prevalence of CML vary by geographical region, age, and sex. The introduction of targeted therapies has dramatically improved survival rates, leading to an increasing prevalence of the disease.

MetricValueReference
Global Incidence (2019) 65,800 cases[3]
Global Deaths (2019) 29,930[3]
Male to Female Ratio 1.2:1[3]
Age-Standardized Incidence Rate Trend (1990-2019) Slight decrease[3]
Age-Standardized Death Rate Trend (1990-2019) Significant decrease[3]
Efficacy of Tyrosine Kinase Inhibitors (TKIs)

The treatment of CML has been revolutionized by the development of TKIs that specifically target the BCR-ABL1 kinase. The following table summarizes the efficacy of several key TKIs in clinical trials for chronic phase CML.

DrugTrialPatient PopulationResponse RateReference
Imatinib IRIS (10-year follow-up)Newly DiagnosedOverall Survival: 83%[4]
Dasatinib DASISIONNewly DiagnosedComplete Cytogenetic Response (CCyR): 84%[5]
Nilotinib ENESTndNewly DiagnosedMajor Molecular Response (MMR) at 12 months: 44%[6]
Bosutinib BFORENewly DiagnosedMMR at 12 months: 47.2%[7]
Ponatinib PACE (5-year follow-up)Resistant/IntolerantMajor Cytogenetic Response (MCyR): 60%[1][8]
TKI Resistance and BCR-ABL1 Kinase Domain Mutations

A significant challenge in CML therapy is the development of resistance to TKIs, often mediated by point mutations in the BCR-ABL1 kinase domain. The T315I mutation is notoriously resistant to first and second-generation TKIs.

MutationFrequency in Imatinib-Resistant PatientsTKI Resistance ProfileReference
T315I ~7-15%Resistant to Imatinib, Dasatinib, Nilotinib, Bosutinib[9][10]
P-loop mutations (e.g., G250E, Y253H, E255K/V) VariableVarying degrees of resistance to first and second-generation TKIs[10]

Key Experimental Protocols in CML Research

Quantitative PCR (qPCR) for BCR-ABL1 Transcript Monitoring

Objective: To quantify the levels of BCR-ABL1 mRNA in patient samples as a measure of minimal residual disease.

Methodology:

  • RNA Extraction: Total RNA is isolated from peripheral blood or bone marrow samples.

  • Reverse Transcription: RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Real-Time qPCR: The cDNA is amplified using primers and probes specific for the BCR-ABL1 fusion transcript and a control gene (e.g., ABL1 or GUSB). The amplification is monitored in real-time, allowing for the quantification of the initial amount of target transcript.

  • Data Analysis: The BCR-ABL1 transcript level is normalized to the control gene and expressed as a ratio, often reported on an international scale (IS) to allow for standardization between laboratories.

qPCR_Workflow Sample Patient Sample (Blood/Bone Marrow) RNA_Extraction RNA Extraction Sample->RNA_Extraction Reverse_Transcription Reverse Transcription (cDNA Synthesis) RNA_Extraction->Reverse_Transcription qPCR Real-Time qPCR Reverse_Transcription->qPCR Data_Analysis Data Analysis (BCR-ABL1/Control Ratio) qPCR->Data_Analysis Result Minimal Residual Disease Level Data_Analysis->Result

Workflow for quantitative PCR monitoring of BCR-ABL1 transcripts.
Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of TKIs on CML cell lines.

Methodology:

  • Cell Seeding: CML cells (e.g., K562) are seeded in a 96-well plate at a predetermined density.

  • Drug Treatment: Cells are treated with a range of concentrations of the TKI of interest and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values (the concentration of drug that inhibits cell growth by 50%) can be determined.

MTT_Assay_Workflow Start Seed CML Cells Treat Treat with TKI Start->Treat Incubate Incubate Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate2 Incubate Add_MTT->Incubate2 Solubilize Solubilize Formazan Incubate2->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Analyze Calculate Cell Viability Read_Absorbance->Analyze

Experimental workflow for the MTT cell viability assay.
In Vivo Mouse Models of CML

Objective: To study CML pathogenesis and evaluate the efficacy of novel therapies in a living organism.

Methodology:

  • Model Generation:

    • Xenograft Models: Immunodeficient mice (e.g., NOD/SCID) are engrafted with human CML cells or primary patient samples.[11]

    • Transgenic Models: Mice are genetically engineered to express the BCR-ABL1 transgene.[11]

    • Retroviral Transduction/Transplantation Models: Murine hematopoietic stem cells are transduced with a retrovirus carrying the BCR-ABL1 gene and then transplanted into irradiated recipient mice.[11][12]

  • Disease Monitoring: The development and progression of the CML-like disease are monitored by analyzing peripheral blood counts, spleen size, and the percentage of BCR-ABL1-positive cells in the bone marrow and peripheral blood.

  • Therapeutic Intervention: Once the disease is established, mice are treated with TKIs or other experimental agents.

  • Outcome Assessment: The efficacy of the treatment is evaluated by measuring changes in leukemia burden, survival rates, and other relevant parameters.

CML_Mouse_Model_Workflow Model_Generation Generate CML Mouse Model (Xenograft, Transgenic, or Retroviral) Disease_Establishment Establishment of CML-like Disease Model_Generation->Disease_Establishment Treatment Therapeutic Intervention Disease_Establishment->Treatment Monitoring Disease Monitoring Treatment->Monitoring Outcome Assessment of Treatment Efficacy Monitoring->Outcome

General workflow for in vivo CML mouse model experiments.

Conclusion

The understanding of the central role of the BCR-ABL1 oncoprotein in driving the pathogenesis of CML has been a landmark achievement in cancer biology and has paved the way for highly effective targeted therapies. The dysregulation of key signaling pathways, including the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT cascades, provides a clear molecular basis for the disease phenotype. While TKIs have transformed the prognosis for CML patients, challenges such as drug resistance necessitate ongoing research. The experimental protocols outlined in this guide are fundamental tools for dissecting the complexities of CML biology, identifying new therapeutic targets, and ultimately improving patient outcomes. This technical guide serves as a foundational resource for professionals dedicated to advancing the field of CML research and treatment.

References

Nε-(carboxymethyl)lysine (CML): A Key Biomarker for Oxidative Stress in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a critical factor in the pathogenesis of numerous diseases, including diabetes, cardiovascular disease, neurodegenerative disorders, and cancer. The quantification of stable biomarkers of oxidative damage is therefore essential for understanding disease mechanisms, identifying therapeutic targets, and evaluating the efficacy of novel drug candidates. Among the myriad of biomarkers, Nε-(carboxymethyl)lysine (CML) has emerged as a robust and reliable indicator of cumulative oxidative and glycative stress. This technical guide provides a comprehensive overview of CML, its formation, analytical detection, and its utility as a biomarker in a research and drug development context.

The Formation of CML: A Dual Pathway of Glycation and Oxidation

CML is a major advanced glycation end-product (AGE) that forms on proteins through two primary pathways: the Maillard reaction and lipid peroxidation.

  • The Maillard Reaction (Glycation Pathway): This pathway involves the non-enzymatic reaction between the carbonyl group of reducing sugars (like glucose) and the primary amino group of lysine residues in proteins. This initial reaction forms a Schiff base, which then rearranges to a more stable Amadori product. The subsequent oxidation and cleavage of the Amadori product, or the direct oxidation of the sugar, leads to the formation of reactive dicarbonyl compounds such as glyoxal. Glyoxal then reacts with lysine residues to form CML.

  • Lipid Peroxidation Pathway: Polyunsaturated fatty acids in cell membranes are susceptible to oxidation by ROS, a process known as lipid peroxidation. This process generates reactive aldehydes, including glyoxal, which can then react with protein lysine residues to form CML. This pathway directly links CML formation to oxidative stress, independent of hyperglycemia.

CML_Formation cluster_glycation Glycation Pathway cluster_lipid_peroxidation Lipid Peroxidation Pathway Protein_Lysine Protein (Lysine) Schiff_Base Schiff Base Protein_Lysine->Schiff_Base Reducing_Sugar Reducing Sugar Reducing_Sugar->Schiff_Base Amadori_Product Amadori Product Schiff_Base->Amadori_Product Glyoxal_G Glyoxal Amadori_Product->Glyoxal_G Oxidation CML Nε-(carboxymethyl)lysine (CML) Glyoxal_G->CML PUFA Polyunsaturated Fatty Acids (PUFAs) Lipid_Peroxides Lipid Peroxides PUFA->Lipid_Peroxides Oxidation ROS ROS ROS->Lipid_Peroxides Glyoxal_L Glyoxal Lipid_Peroxides->Glyoxal_L Decomposition Glyoxal_L->CML Protein_Lysine_2 Protein (Lysine) Protein_Lysine_2->CML CML_RAGE_Signaling cluster_downstream Downstream Signaling CML CML RAGE RAGE CML->RAGE Binding MAPK MAPK Pathways (ERK, JNK, p38) RAGE->MAPK NFkB NF-κB Activation RAGE->NFkB NOX NADPH Oxidase Activation RAGE->NOX Cellular_Dysfunction Cellular Dysfunction (Inflammation, Apoptosis) MAPK->Cellular_Dysfunction Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Proinflammatory_Cytokines Transcription ROS_Production Increased ROS Production NOX->ROS_Production Enzymatic Activity Proinflammatory_Cytokines->Cellular_Dysfunction ROS_Production->Cellular_Dysfunction LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation Plasma_Sample->Protein_Precipitation Hydrolysis Acid Hydrolysis Protein_Precipitation->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Derivatization Derivatization (Optional) SPE->Derivatization LC_Separation Liquid Chromatography Separation Derivatization->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Final_Result CML Concentration Data_Analysis->Final_Result

The Genesis of a Glycotoxin: An In-depth Technical Guide to the Formation Pathways of Nε-(Carboxymethyl)-L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nε-(Carboxymethyl)-L-lysine (CML) is a prominent advanced glycation end-product (AGE) implicated in the pathophysiology of numerous age-related and chronic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. As a stable and abundant AGE, CML serves as a critical biomarker for assessing the extent of glycotoxicity and oxidative stress. Understanding the intricate chemical pathways leading to its formation is paramount for developing effective therapeutic strategies to mitigate its detrimental effects. This technical guide provides a comprehensive overview of the core pathways of CML formation, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Formation Pathways of Nε-(Carboxymethyl)-L-lysine

CML can be formed through multiple biochemical routes, primarily involving the non-enzymatic reaction of carbohydrates, lipids, and ascorbic acid with the ε-amino group of lysine residues in proteins.[1] These pathways are often interconnected and influenced by factors such as temperature, pH, and the presence of oxidative agents.[2][3]

Carbohydrate-Mediated Pathways (The Maillard Reaction)

The Maillard reaction, a form of non-enzymatic browning, is a primary route for CML formation, especially in vivo and in heat-processed foods.[4] This complex cascade of reactions can be broadly categorized into three main pathways leading to CML:

  • The Hodge Pathway: This pathway involves the oxidative cleavage of the Amadori product, fructosyl-lysine, which is formed from the initial reaction of a reducing sugar like glucose with a lysine residue.[5]

  • The Namiki Pathway: In this route, the Schiff base, an early intermediate in the Maillard reaction, undergoes decomposition to form reactive dicarbonyl compounds such as glyoxal. Glyoxal then readily reacts with lysine to form CML.[6][7]

  • The Wolff Pathway: This pathway involves the autoxidation of reducing sugars, particularly glucose, to generate glyoxal, which subsequently reacts with lysine residues.[5]

Among reducing sugars, ribose has been shown to be significantly more reactive in forming CML compared to glucose, largely due to its higher propensity to generate glyoxal through auto-oxidation.[8][9]

Carbohydrate_Pathway cluster_Hodge Hodge Pathway cluster_Namiki Namiki Pathway cluster_Wolff Wolff Pathway Glucose_Hodge Glucose Amadori_Product Amadori Product (Fructosyl-lysine) Glucose_Hodge->Amadori_Product Reaction Lysine_Hodge Lysine Lysine_Hodge->Amadori_Product CML_Hodge Nε-(Carboxymethyl)-L-lysine Amadori_Product->CML_Hodge Oxidative Cleavage Glucose_Namiki Glucose Schiff_Base Schiff Base Glucose_Namiki->Schiff_Base Condensation Lysine_Namiki Lysine Lysine_Namiki->Schiff_Base Glyoxal_Namiki Glyoxal Schiff_Base->Glyoxal_Namiki Decomposition CML_Namiki Nε-(Carboxymethyl)-L-lysine Glyoxal_Namiki->CML_Namiki Reaction Glucose_Wolff Glucose Glyoxal_Wolff Glyoxal Glucose_Wolff->Glyoxal_Wolff Autoxidation CML_Wolff Nε-(Carboxymethyl)-L-lysine Glyoxal_Wolff->CML_Wolff Reaction Lysine_Wolff Lysine Lysine_Wolff->CML_Wolff

Carbohydrate-mediated CML formation pathways.
Lipid Peroxidation Pathway

The peroxidation of polyunsaturated fatty acids (PUFAs) is another significant source of reactive carbonyl species that can lead to CML formation.[10] This pathway is particularly relevant in inflammatory conditions and in foods with high fat content.[11] The process involves the oxidative degradation of lipids, which generates dicarbonyl compounds like glyoxal.[7] These reactive intermediates can then react with lysine residues on proteins to form CML. Furthermore, hydroxyl radicals produced during lipid oxidation can accelerate the conversion of fructoselysine (from the Hodge pathway) to CML.[10]

Lipid_Peroxidation_Pathway PUFA Polyunsaturated Fatty Acids (PUFAs) Lipid_Peroxidation Lipid Peroxidation PUFA->Lipid_Peroxidation Oxidative Stress Glyoxal Glyoxal Lipid_Peroxidation->Glyoxal Generates CML Nε-(Carboxymethyl)-L-lysine Glyoxal->CML Lysine Lysine Residue Lysine->CML

Lipid peroxidation pathway leading to CML.
Ascorbic Acid Oxidation Pathway

Ascorbic acid (Vitamin C), a potent antioxidant, can paradoxically contribute to CML formation under certain conditions.[2] Through oxidative degradation, ascorbic acid can yield reactive carbonyl intermediates that subsequently react with lysine to form CML.[12] The rate of CML formation from ascorbic acid is influenced by environmental factors, with alkaline conditions and elevated temperatures promoting the reaction.[3]

Ascorbic_Acid_Pathway Ascorbic_Acid Ascorbic Acid Oxidative_Degradation Oxidative Degradation Ascorbic_Acid->Oxidative_Degradation Oxidation Reactive_Carbonyls Reactive Carbonyl Intermediates Oxidative_Degradation->Reactive_Carbonyls Yields CML Nε-(Carboxymethyl)-L-lysine Reactive_Carbonyls->CML Lysine Lysine Residue Lysine->CML

Ascorbic acid oxidation pathway to CML.

Quantitative Data on CML Formation

The formation of CML is highly dependent on the reaction conditions and the specific precursors involved. The following tables summarize quantitative data from various studies, providing a comparative look at CML formation under different experimental settings.

Table 1: CML Formation from Different Saccharides during Microwave Heating [13]

SaccharideTemperature (°C)Heating Time (min)CML (mmol/mol lysine)
Glucose95201.96 ± 0.12
Sucrose95200.62 ± 0.04
Lactose95204.36 ± 0.23
Glucose1402016.01 ± 0.61
Sucrose140203.45 ± 0.67
Lactose1402026.99 ± 1.13

Table 2: CML Formation in Bone Matrix with Different Glycating Agents [14]

Glycating AgentReaction Time (hours)CML (ng/mg protein)
Glyoxal721979.7 ± 465.7
Glyoxylic Acid721690.4 ± 459.2

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for studying CML formation. The following are representative methodologies for key experiments cited in the literature.

In Vitro CML Formation Assay using Ribose and Gelatin[8]

This protocol is designed to evaluate the formation of CML from the reaction of ribose with a model protein, gelatin.

Workflow Diagram

in_vitro_cml_workflow start Start prepare_solution Prepare Incubation Mixture: - 2 mg/mL Gelatin - 30 mM Ribose - 200 mM Sodium Phosphate Buffer (pH 7.2) - With/without 2 mM DTPA or 1 mM FeCl3 start->prepare_solution incubation Incubate at 37°C for 24 hours prepare_solution->incubation dialysis Remove unreacted sugars by dialysis incubation->dialysis protein_assay Determine protein concentration (BCA assay) dialysis->protein_assay elisa Measure CML formation by ELISA protein_assay->elisa end End elisa->end

Workflow for in vitro CML formation assay.

Methodology:

  • Preparation of Reaction Mixture: A solution containing 30 mM ribose and 2 mg/mL gelatin is prepared in 200 mM sodium phosphate buffer (pH 7.2). To investigate the role of metal-catalyzed oxidation, reactions can be set up in the presence of 2 mM diethylenetriaminepentaacetic acid (DTPA), a metal chelator, or 1 mM ferric chloride (FeCl₃).

  • Incubation: The reaction mixtures are incubated at 37°C for 24 hours.

  • Dialysis: Following incubation, unreacted sugars are removed from the samples by dialysis against the phosphate buffer.

  • Protein Quantification: The protein concentration of the dialyzed samples is determined using a bicinchoninic acid (BCA) protein assay kit.

  • CML Measurement: The amount of CML formed on the gelatin is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) with a CML-specific antibody.

Nε-Carboxymethyl-Lysine Modification of Extracellular Matrix Proteins[15]

This protocol describes the intentional modification of extracellular matrix (ECM) proteins with CML for studying its biological effects.

Methodology:

  • Reaction Setup: ECM proteins (e.g., mouse or human-derived) are dissolved at a concentration of 1 mg/mL in 0.2 M phosphate buffer (pH 7.8).

  • Addition of Reagents: Glyoxylic acid is added to a final concentration of 0.15 M, and sodium cyanoborohydride (NaBH₃CN) is added to a final concentration of 0.45 M.

  • Incubation: The reaction mixture is incubated for 24 hours at 37°C.

  • Purification: Unbound glycating agents are removed by extensive dialysis against 20 mM phosphate buffer.

  • Protein Quantification: The protein concentration of the CML-modified ECM is determined using the BCA method.

  • Confirmation of Modification: The successful formation of CML adducts on the ECM proteins is confirmed by immunoblotting using antibodies specific to CML.

This in-depth guide provides a foundational understanding of the multifaceted pathways of Nε-(Carboxymethyl)-L-lysine formation. For researchers and professionals in drug development, a thorough grasp of these mechanisms is essential for designing inhibitors of CML formation and developing therapies to counteract the pathological consequences of AGE accumulation. The provided data and protocols serve as a valuable resource for furthering research in this critical area of study.

References

Biological significance of advanced glycation end-products

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Significance of Advanced Glycation End-products

Executive Summary

Advanced Glycation End-products (AGEs) are a heterogeneous group of molecules formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids.[1][2] Initially identified in the context of food chemistry, AGEs are now recognized as pivotal players in human physiology and pathology. Their accumulation is a natural consequence of aging but is significantly accelerated in conditions of hyperglycemia and oxidative stress, such as diabetes mellitus.[3][4][5] AGEs exert their biological effects through two primary mechanisms: direct, receptor-independent cross-linking of macromolecules, which alters their structure and function, and receptor-dependent mechanisms that trigger intracellular signaling cascades, leading to inflammation, oxidative stress, and cellular dysfunction.[1][6] The most well-characterized receptor for AGEs, RAGE, mediates a plethora of downstream effects implicated in the pathogenesis of diabetic complications, cardiovascular disease, neurodegeneration, and other age-related ailments.[1][6][7][8] This technical guide provides a comprehensive overview of the formation of AGEs, their signaling pathways, their role in disease, and the experimental methodologies used to study them, targeting researchers, scientists, and professionals in drug development.

Formation of Advanced Glycation End-products (AGEs)

The formation of AGEs is a complex, multi-step process, primarily initiated by the Maillard reaction.[1] This non-enzymatic reaction begins with the condensation of a reducing sugar's carbonyl group (e.g., glucose, fructose) with a free amino group of a biological macromolecule, forming a reversible Schiff base.[1][9] This early product rearranges into a more stable, yet still reversible, Amadori product, such as fructosamine.[9][10]

Over time, these Amadori products undergo a series of irreversible reactions, including dehydration, oxidation, and condensation, to form a diverse range of stable compounds collectively known as AGEs.[2][9] Key pathways contributing to the formation of reactive intermediates and final AGE structures include:

  • Hodge Pathway: The oxidative degradation of Amadori products.[2][11]

  • Namiki Pathway: The degradation and cleavage of dicarbonyl compounds from aldimines.[2][11]

  • Wolff Pathway: The metal-catalyzed auto-oxidation of monosaccharides.[2][11]

A critical step in AGE formation is the generation of highly reactive dicarbonyl compounds, such as glyoxal (GO), methylglyoxal (MGO), and 3-deoxyglucosone (3-DG).[1][6] These intermediates can arise from glucose autoxidation, lipid peroxidation, and glycolysis, and they react rapidly with amino groups to accelerate AGE formation.[1][6] AGEs can be generated endogenously as part of normal metabolism or introduced exogenously through the consumption of heat-processed, AGE-rich foods.[1][2][12]

AGE_Formation_Pathways Figure 1: Major Pathways of AGE Formation cluster_pathways Intermediate Pathways Reducing_Sugars Reducing Sugars (e.g., Glucose, Fructose) Schiff_Base Schiff Base (Reversible) Reducing_Sugars->Schiff_Base Maillard Reaction (Initial Step) Proteins_Lipids Proteins, Lipids, Nucleic Acids (Free Amino Groups) Proteins_Lipids->Schiff_Base Maillard Reaction (Initial Step) Amadori_Product Amadori Product (e.g., Fructosamine) Schiff_Base->Amadori_Product Rearrangement AGEs Advanced Glycation End-products (AGEs) (e.g., CML, Pentosidine, CEL) Amadori_Product->AGEs Direct Oxidation & Rearrangement Hodge Hodge Pathway (Amadori Degradation) Amadori_Product->Hodge Reactive_Dicarbonyls Reactive Dicarbonyls (Glyoxal, Methylglyoxal, 3-DG) Reactive_Dicarbonyls->AGEs Irreversible Reactions (Oxidation, Condensation) Wolff Wolff Pathway (Glucose Autoxidation) Wolff->Reactive_Dicarbonyls Namiki Namiki Pathway Namiki->Reactive_Dicarbonyls Hodge->Reactive_Dicarbonyls Lipid_Peroxidation Lipid Peroxidation Lipid_Peroxidation->Reactive_Dicarbonyls Glycolysis Glycolysis Glycolysis->Reactive_Dicarbonyls RAGE_Signaling_Pathway Figure 2: The AGE-RAGE Signaling Cascade cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathways cluster_nucleus Nucleus AGEs AGEs / Other Ligands (HMGB1, S100) RAGE RAGE Receptor AGEs->RAGE Binding DIAPH1 DIAPH1 RAGE->DIAPH1 Recruitment NADPH_Oxidase NADPH Oxidase RAGE->NADPH_Oxidase ERK ERK1/2 DIAPH1->ERK Activation p38 p38 DIAPH1->p38 Activation JNK JNK DIAPH1->JNK Activation IKK IKK DIAPH1->IKK ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Cellular_Response Cellular Response: • Inflammation • Oxidative Stress • Apoptosis • Proliferation ERK->Cellular_Response p38->Cellular_Response JNK->Cellular_Response I_kappa_B IκB IKK->I_kappa_B Phosphorylates & Degrades NF_kappa_B_inactive NF-κB I_kappa_B->NF_kappa_B_inactive Inhibits NF_kappa_B_active NF-κB (Active) NF_kappa_B_inactive->NF_kappa_B_active Translocation Gene_Expression Gene Expression NF_kappa_B_active->Gene_Expression Gene_Expression->Cellular_Response ROS->Cellular_Response AGE_Pathology_Relationship Figure 3: Relationship between AGEs and Major Pathologies AGEs AGE Accumulation (Endogenous & Exogenous) Crosslinking Protein Cross-Linking AGEs->Crosslinking RAGE_Activation RAGE Signaling AGEs->RAGE_Activation Oxidative_Stress Oxidative Stress (ROS) AGEs->Oxidative_Stress Inflammation Chronic Inflammation AGEs->Inflammation Diabetes Diabetes Complications (Nephropathy, Retinopathy, Neuropathy) Crosslinking->Diabetes CVD Cardiovascular Disease (Atherosclerosis) Crosslinking->CVD Neurodegeneration Neurodegeneration (Alzheimer's, Parkinson's) Crosslinking->Neurodegeneration Aging Aging Process (Loss of Tissue Elasticity) Crosslinking->Aging RAGE_Activation->Diabetes RAGE_Activation->CVD RAGE_Activation->Neurodegeneration RAGE_Activation->Aging Oxidative_Stress->Diabetes Oxidative_Stress->CVD Oxidative_Stress->Neurodegeneration Oxidative_Stress->Aging Inflammation->Diabetes Inflammation->CVD Inflammation->Neurodegeneration Inflammation->Aging AGE_Quantification_Workflow Figure 4: Experimental Workflow for AGE Quantification Sample Biological Sample (Plasma, Serum, Tissue Biopsy, Skin) Processing Processing Sample->Processing SAF SAF Sample->SAF ELISA ELISA Processing->ELISA LCMS LCMS Processing->LCMS Data_Invasive Data_Invasive ELISA->Data_Invasive LCMS->Data_Invasive Data_Noninvasive Data_Noninvasive SAF->Data_Noninvasive

References

CML-d4 certificate of analysis and purity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Nε-(1-Carboxymethyl)-L-lysine-d4 (CML-d4)

Introduction

Nε-(1-Carboxymethyl)-L-lysine-d4 (this compound) is the deuterated stable isotope-labeled form of Nε-(Carboxymethyl)-L-lysine (CML). CML is a well-recognized advanced glycation end product (AGE) that is formed in vivo through non-enzymatic glycation and oxidation of proteins. It has been implicated in various physiological and pathological processes, including aging and diabetes-related complications. This compound serves as a critical internal standard for the accurate quantification of CML in various biological and food matrices using sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). Its use is essential for researchers, scientists, and drug development professionals studying the role of AGEs in health and disease.

Quantitative Data Summary

The following table summarizes the key quantitative data for a representative batch of this compound, based on a Certificate of Analysis provided by LGC Standards.[1]

Parameter Specification Method
Chemical Purity 98%1H NMR, MS, TLC
Isotopic Purity 97.9%Mass Spectrometry
Isotopic Distribution d0=0.00%, d1=0.40%, d2=0.14%, d3=6.85%, d4=92.61%Mass Spectrometry
Molecular Formula C8H12D4N2O4-
Molecular Weight 208.25-
Appearance Off-White SolidVisual Inspection
Melting Point >215°C (dec.)-
Solubility Water (Slightly)-
Storage -20°C, Hygroscopic-

Experimental Protocols

Detailed methodologies for the key experiments cited in the analysis of this compound are provided below.

Identity and Structure Confirmation

The identity and structure of this compound are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy : A solution of this compound in a deuterated solvent (e.g., D₂O) is prepared. The ¹H NMR spectrum is acquired on a high-field NMR spectrometer. The chemical shifts, coupling constants, and integration of the observed proton signals are compared with the expected structure of this compound. The presence of characteristic peaks corresponding to the lysine and carboxymethyl moieties, and the absence of unexpected signals, confirms the chemical structure. For labeled compounds, NMR is also used to confirm the position of the isotopic label.

  • Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and isotopic purity of this compound. The compound is introduced into a mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The observed molecular weight should correspond to the calculated molecular weight of the deuterated compound (208.25 g/mol ). The isotopic distribution is determined by analyzing the relative intensities of the ions corresponding to the unlabeled (d0) and variously deuterated (d1, d2, d3, d4) forms of the molecule.

Purity Analysis

The chemical purity of this compound is assessed by Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) : A small amount of the this compound sample is dissolved in a suitable solvent and spotted onto a TLC plate (e.g., C18). The plate is then developed in a solvent system, for instance, a mixture of Acetonitrile:Water:Methanol in a 4:4:3 ratio. After development, the plate is visualized using a suitable reagent, such as ninhydrin, which reacts with the primary and secondary amines present in this compound to produce a colored spot. The purity is assessed by the presence of a single spot with a specific retention factor (Rf) value (e.g., 0.60), indicating the absence of significant impurities.[1]

Application in Quantitative Analysis by LC-MS/MS

This compound is frequently used as an internal standard for the quantification of CML in complex samples by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). A general protocol is outlined below.[2]

  • Sample Preparation : The biological or food sample is processed to extract CML. This may involve homogenization, protein hydrolysis (typically with strong acid), and solid-phase extraction (SPE) for cleanup. A known amount of this compound internal standard is spiked into the sample at the beginning of the preparation process.

  • LC Separation : The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system. The separation of CML and this compound from other matrix components is typically achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) containing a small amount of an acid (e.g., formic acid) to improve peak shape.

  • MS/MS Detection : The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both CML and this compound are monitored. For CML, a common transition is m/z 205 -> m/z 84. For this compound, the corresponding transition would be m/z 209 -> m/z 88.

  • Quantification : The concentration of CML in the original sample is determined by comparing the peak area ratio of the endogenous CML to the this compound internal standard against a calibration curve prepared with known concentrations of CML and a fixed concentration of this compound.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the quality control workflow for this compound and its application in quantitative analysis.

CML_d4_QC_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Quality Control Analysis cluster_final Final Product synthesis Chemical Synthesis purification Purification (e.g., HPLC) synthesis->purification identity Identity Confirmation (¹H NMR, MS) purification->identity purity Purity Assessment (TLC, HPLC) purification->purity isotopic Isotopic Purity (MS) purification->isotopic final_product This compound Analytical Standard identity->final_product purity->final_product isotopic->final_product

Caption: Quality Control Workflow for this compound Analytical Standard.

CML_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis cluster_result Result sample Biological/Food Sample spike Spike with this compound Internal Standard sample->spike hydrolysis Protein Hydrolysis spike->hydrolysis extraction Solid-Phase Extraction hydrolysis->extraction lc LC Separation (C18 Column) extraction->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification (Peak Area Ratio vs. Calibration Curve) ms->quant result CML Concentration in Sample quant->result

Caption: Workflow for CML Quantification using this compound Internal Standard.

References

Navigating Precision: A Technical Guide to the Isotopic Enrichment of Imatinib-d4 for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust quantification of therapeutic agents is a cornerstone of pharmacokinetic and bioequivalence studies. In the analysis of the Chronic Myeloid Leukemia (CML) drug Imatinib, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and reproducible results. This technical guide provides an in-depth overview of the isotopic enrichment requirements for Imatinib-d4, its application in bioanalytical assays, and the underlying principles of its mechanism of action.

Imatinib-d4 is a deuterated analog of Imatinib, a potent tyrosine kinase inhibitor that targets the BCR-ABL protein, a hallmark of CML.[1] By incorporating deuterium atoms, a stable, non-radioactive isotope of hydrogen, Imatinib-d4 serves as an ideal internal standard in mass spectrometry-based assays. Its chemical behavior is nearly identical to the parent drug, Imatinib, allowing it to co-elute during chromatography and experience similar ionization effects, thus correcting for variations in sample preparation and instrument response.[2]

Isotopic Enrichment and Purity Requirements

The utility of Imatinib-d4 as an internal standard is critically dependent on its isotopic enrichment and chemical purity. High isotopic enrichment ensures that the mass signal of the internal standard is distinct from that of the unlabeled analyte, preventing cross-talk and interference. Similarly, high chemical purity guarantees that the standard is free from contaminants that could interfere with the analysis.

A representative Certificate of Analysis for Imatinib-d4 specifies the following quantitative requirements:

ParameterSpecificationNotes
Chemical Purity (HPLC) 99.86% Ensures minimal interference from impurities during chromatographic separation.
Isotopic Enrichment 99.6% Represents the total percentage of molecules containing one or more deuterium atoms.
Isotopic Distribution
d497.4% The desired deuterated species, ensuring a distinct mass-to-charge ratio (m/z) from the analyte.
d32.9% Minor isotopic variants.
d20.1% Negligible isotopic variants.

Table 1: Summary of typical purity and isotopic enrichment specifications for Imatinib-d4 based on a supplier's Certificate of Analysis.[3]

The BCR-ABL Signaling Pathway and Imatinib's Mechanism of Action

Imatinib functions by targeting the constitutively active BCR-ABL tyrosine kinase. This aberrant enzyme is the product of a chromosomal translocation known as the Philadelphia chromosome. BCR-ABL continuously phosphorylates downstream substrates, leading to uncontrolled cell proliferation and the inhibition of apoptosis, the hallmarks of CML. Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, stabilizing an inactive conformation and blocking the downstream signaling cascade.[1]

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Substrate Protein BCR_ABL->Substrate phosphorylates ADP ADP BCR_ABL->ADP P_Substrate Phosphorylated Substrate Proliferation Increased Cell Proliferation Inhibition of Apoptosis P_Substrate->Proliferation activates signaling cascade ATP ATP ATP->BCR_ABL Imatinib Imatinib Imatinib->BCR_ABL inhibits

BCR-ABL signaling pathway and the inhibitory action of Imatinib.

Experimental Protocol: Quantification of Imatinib in Plasma using LC-MS/MS with Imatinib-d4 Internal Standard

The following protocol outlines a typical bioanalytical method for the quantification of Imatinib in human plasma.

1. Preparation of Stock and Working Solutions [4]

  • Imatinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Imatinib in methanol.

  • Imatinib-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve Imatinib-d4 in methanol.[4]

  • Calibration Curve (CC) and Quality Control (QC) Working Solutions: Prepare by serial dilution of the Imatinib stock solution with a 50:50 (v/v) mixture of methanol and water.

  • Internal Standard (IS) Working Solution (e.g., 1500 ng/mL): Prepare a fresh daily dilution of the Imatinib-d4 stock solution in 50:50 (v/v) methanol:water.[4]

2. Sample Preparation (Protein Precipitation) [5][6]

  • Aliquot 200 µL of human serum or plasma (blank, CC, QC, or unknown sample) into a microcentrifuge tube.

  • Add a specified volume of the IS working solution (Imatinib-d4) to all samples except the blank.

  • Add 800 µL of chilled methanol to precipitate proteins.[6]

  • Vortex the mixture for 30-60 seconds.

  • Centrifuge at high speed (e.g., 7000-14000 rpm) for 4-5 minutes at a controlled temperature (e.g., 4-8°C).[6]

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions [4]

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

  • Column: A suitable C18 column (e.g., XTerra MS C18).[4]

  • Mobile Phase: A gradient or isocratic mixture of aqueous and organic phases, such as water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).[6]

  • Flow Rate: A typical flow rate is between 0.4-0.8 mL/min.[5][6]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Imatinib and Imatinib-d4.

    • Imatinib: m/z 494.1 → 394.1[4]

    • Imatinib-d4: m/z 498.1 → 398.2[4]

4. Data Analysis

  • Integrate the peak areas for both the analyte (Imatinib) and the internal standard (Imatinib-d4).

  • Calculate the peak area ratio (Imatinib area / Imatinib-d4 area).

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the CC standards.

  • Determine the concentration of Imatinib in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates the general workflow for this bioanalytical method.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (Unknown, Calibrator, or QC) Spike Spike with Imatinib-d4 (IS) Plasma->Spike Precipitate Protein Precipitation (e.g., Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject Separate Chromatographic Separation (LC) Inject->Separate Detect Mass Spectrometric Detection (MS/MS) Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Generate Calibration Curve Ratio->Calibrate Quantify Quantify Unknown Samples Calibrate->Quantify

Workflow for Imatinib quantification using a deuterated internal standard.

References

An In-depth Technical Guide to the Synthesis and Characterization of Deuterated Nε-(carboxymethyl)lysine (CML)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nε-(carboxymethyl)lysine (CML) is a prominent advanced glycation end product (AGE) that forms through non-enzymatic reactions between reducing sugars or their degradation products and the amino groups of proteins. As a significant biomarker for oxidative stress and the progression of various diseases, including diabetes, cardiovascular complications, and neurodegenerative disorders, the accurate quantification of CML in biological matrices is of paramount importance. The use of stable isotope-labeled internal standards, such as deuterated CML (d-CML), is the gold standard for precise quantification by mass spectrometry, mitigating matrix effects and improving analytical accuracy. This guide provides a comprehensive overview of the synthesis and characterization of deuterated CML, offering detailed experimental protocols and data for researchers in drug development and related scientific fields.

Synthesis of Deuterated CML (d4-CML)

The synthesis of d4-Nε-(carboxymethyl)lysine is most effectively achieved through a reductive amination reaction. This method involves the reaction of Nα-acetyl-L-lysine with a deuterated glyoxylic acid, followed by reduction with a deuterated reducing agent and subsequent deprotection.

Experimental Protocol: Synthesis of d4-Nε-(carboxymethyl)lysine

Materials:

  • Nα-acetyl-L-lysine

  • Glyoxylic acid-d2 monohydrate (D, 98%)

  • Sodium borodeuteride (NaBD4) (D, 98%)

  • Palladium on carbon (Pd/C), 10%

  • Methanol-d4 (CD3OD)

  • Deuterium oxide (D2O)

  • Hydrochloric acid (HCl), 6 M

  • Sodium hydroxide (NaOH)

  • Dowex 50W-X8 resin (H+ form)

  • Ammonia solution (2 M)

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Reductive Amination:

    • In a round-bottom flask, dissolve Nα-acetyl-L-lysine (1.0 eq) in a 1:1 mixture of methanol-d4 and deuterium oxide.

    • Add glyoxylic acid-d2 monohydrate (1.2 eq) to the solution and stir at room temperature for 1 hour to form the Schiff base intermediate.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borodeuteride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Deprotection:

    • Acidify the reaction mixture to pH 1 with 6 M HCl.

    • Heat the mixture to reflux at 110 °C for 24 hours to hydrolyze the acetyl protecting group.

    • Cool the solution to room temperature and neutralize with a solution of sodium hydroxide.

  • Purification:

    • Load the neutralized solution onto a Dowex 50W-X8 cation-exchange column (H+ form).

    • Wash the column with deionized water to remove unreacted reagents and salts.

    • Elute the d4-CML from the resin using a 2 M ammonia solution.

    • Collect the fractions containing the product and combine them.

    • Remove the solvent under reduced pressure to obtain the crude d4-CML.

    • For further purification, recrystallize the product from a mixture of water and ethanol or utilize preparative reversed-phase HPLC.

Characterization of Deuterated CML (d4-CML)

The synthesized d4-CML must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary techniques for this are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the synthesized d4-CML and to confirm the incorporation of four deuterium atoms.

Experimental Protocol: LC-MS/MS Analysis

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a liquid chromatography system.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Data Acquisition: Full scan MS and tandem MS (MS/MS) of the parent ion.

Expected Results:

The full scan mass spectrum should show a prominent peak for the protonated molecule [M+H]+ of d4-CML. Tandem mass spectrometry will reveal characteristic fragmentation patterns.

Parameter Expected Value
Chemical Formula C8H12D4N2O4
Exact Mass 208.1342
[M+H]+ (calculated) 209.1415
[M+H]+ (observed) ~209.1415

Table 1: Expected Mass Spectrometry Data for d4-CML.

Fragmentation Pattern:

The fragmentation of d4-CML in MS/MS will yield characteristic product ions. The major fragmentation pathways involve the loss of water, formic acid, and cleavage of the lysine side chain. The presence of deuterium atoms will result in a 4 Da mass shift in fragments containing the carboxymethyl-d2 and adjacent deuterated positions. A common fragment ion for CML is observed at m/z 130, corresponding to the loss of the carboxyl group and part of the lysine side chain; for d4-CML, a corresponding fragment would be expected at a higher m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure and determining the positions and extent of deuteration. 1H, 13C, and 2H NMR spectra are typically acquired.

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterium oxide (D2O).

  • Spectra Acquired: 1H NMR, 13C NMR, and 2H NMR.

Expected NMR Data:

The 1H NMR spectrum will show the absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium. The 13C NMR spectrum will provide information on the carbon skeleton, and the signals for carbons attached to deuterium will show characteristic splitting patterns (if not decoupled) and a slight upfield shift. The 2H NMR spectrum will show signals for the incorporated deuterium atoms.

¹H NMR (400 MHz, D₂O) ¹³C NMR (101 MHz, D₂O)
δ (ppm) δ (ppm)
3.75 (t, J = 6.2 Hz, 1H, H-α)175.1 (C=O, carboxyl)
3.10 (t, J = 7.5 Hz, 2H, H-ε)171.5 (C=O, carboxymethyl)
1.95 – 1.85 (m, 2H, H-β)54.8 (C-α)
1.75 – 1.65 (m, 2H, H-δ)48.9 (C-ε)
1.55 – 1.45 (m, 2H, H-γ)30.2 (C-β)
Signal for H on carboxymethyl group (around 3.4 ppm) should be absent or significantly reduced.28.1 (C-δ)
21.5 (C-γ)

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for d4-CML. Actual chemical shifts may vary slightly based on experimental conditions.

Signaling Pathways Involving CML

CML exerts its biological effects primarily through its interaction with the Receptor for Advanced Glycation Endproducts (RAGE). This interaction triggers a cascade of intracellular signaling events, leading to a pro-inflammatory and pro-oxidant state.

CML-RAGE Signaling Axis

The binding of CML to RAGE initiates a signaling cascade that involves the activation of various downstream pathways, most notably the NF-κB pathway.[1] This activation is often mediated by the generation of reactive oxygen species (ROS).

CML_RAGE_Signaling CML CML RAGE RAGE CML->RAGE Binding ROS ROS RAGE->ROS Activation NFkB_activation NF-κB Activation RAGE->NFkB_activation MAPK MAPK (ERK1/2, p38) ROS->MAPK MAPK->NFkB_activation Gene_Expression Pro-inflammatory Gene Expression NFkB_activation->Gene_Expression Transcription

CML-RAGE signaling cascade.
Experimental Workflow for Studying CML-Induced Signaling

A typical workflow to investigate the signaling pathways activated by CML involves treating cells with CML and then analyzing the activation of downstream signaling molecules.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Macrophages, Endothelial cells) CML_Treatment Treatment with CML Cell_Culture->CML_Treatment Cell_Lysis Cell Lysis CML_Treatment->Cell_Lysis ROS_Assay ROS Measurement (e.g., DCFDA assay) CML_Treatment->ROS_Assay Western_Blot Western Blot Analysis (p-NF-κB, p-ERK, p-p38) Cell_Lysis->Western_Blot qPCR RT-qPCR (Pro-inflammatory genes) Cell_Lysis->qPCR

Workflow for CML signaling studies.

Conclusion

The synthesis and rigorous characterization of deuterated Nε-(carboxymethyl)lysine are critical for advancing research into the roles of AGEs in health and disease. The methodologies outlined in this guide provide a framework for producing and validating high-quality d4-CML for use as an internal standard in mass spectrometry-based quantitative studies. Furthermore, understanding the signaling pathways initiated by CML through its interaction with RAGE is essential for developing therapeutic strategies to mitigate the pathological consequences of AGE accumulation.

References

Navigating the Supply and Application of Deuterated Ceramides for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive information on the procurement and application of deuterated ceramides for research purposes. While the specific term "CML-d4" does not correspond to a standard nomenclature for a deuterated ceramide, this guide focuses on the closely related and commercially available deuterated nervonic acid-containing ceramide, Cer(d18:1/24:1)-d7, and other relevant deuterated sphingolipids. These molecules are critical tools in lipidomics, serving as internal standards for accurate quantification in mass spectrometry-based analyses and as probes to study the intricate roles of ceramides in cellular signaling pathways.

Supplier Information for Deuterated Ceramides

The selection of a high-quality deuterated internal standard is paramount for the accuracy and reproducibility of quantitative lipidomics data. Several reputable suppliers offer a range of deuterated ceramides. Below is a comparative table summarizing the offerings from key vendors.

SupplierProduct NameCatalog NumberDeuterium LabelPurityAvailable Formats
Avanti Polar Lipids C24:1 Ceramide-d7 (d18:1-d7/24:1(15Z))860679d7>99%1 mg (powder or solution)
Avanti Polar Lipids Deuterated Ceramide LIPIDOMIX™ Mass Spec Standard330713Xd7 (mixture)Quantitative Mixture1 mL ampule
Cayman Chemical C24 Ceramide-d7 (d18:1-d7/24:0)39390d7≥99% deuterated forms500 µg, 1 mg, 5 mg
Cayman Chemical C18 dihydro Ceramide-d3 (d18:0/18:0-d3)9003465d3≥98%Contact for availability
Matreya LLC N-omega-CD3-Octadecanoyl-D-erythro-dihydrosphingosine2202d398+%1 mg

The Role of Ceramide in Apoptotic Signaling

Ceramides are bioactive lipids that function as critical second messengers in a variety of cellular processes, most notably in the induction of apoptosis, or programmed cell death. The generation of ceramide can be triggered by a range of cellular stresses and signaling molecules, leading to the activation of downstream effector pathways that culminate in cell demise.

Ceramide_Apoptosis_Pathway Ceramide-Mediated Apoptosis Signaling Pathway cluster_stimuli Apoptotic Stimuli cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis Execution TNFa TNF-α TNFR TNFR1 TNFa->TNFR FasL FasL FasR Fas Receptor FasL->FasR Stress Cellular Stress (e.g., UV, Chemo) SMase Sphingomyelinase (SMase) Stress->SMase activation TNFR->SMase activation FasR->SMase activation Ceramide Ceramide SMase->Ceramide hydrolyzes Sphingomyelin to CAPK Ceramide-Activated Protein Kinase (CAPK) Ceramide->CAPK PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A Bax Bax Ceramide->Bax activates Akt Akt (inactivated) PP2A->Akt dephosphorylates Bad Bad (activated) Akt->Bad inhibits Bcl2 Bcl-2 (inhibited) Bad->Bcl2 inhibits CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Ceramide signaling cascade leading to apoptosis.

Experimental Protocols: Quantification of Ceramides using LC-MS/MS

The use of deuterated ceramides as internal standards is essential for accurate quantification of endogenous ceramide species by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol provides a general framework for such an analysis.

1. Materials and Reagents

  • Deuterated ceramide internal standard (e.g., C24:1 Ceramide-d7)

  • LC-MS grade solvents: Methanol, Acetonitrile, Isopropanol, Water

  • Formic acid and ammonium formate

  • Biological matrix (e.g., plasma, cell lysates)

  • Microcentrifuge tubes, autosampler vials

2. Sample Preparation

  • Thawing and Aliquoting: Thaw biological samples on ice. Aliquot a specific volume (e.g., 50 µL of plasma) into a microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of the deuterated ceramide internal standard solution to each sample. The concentration should be chosen to be within the linear range of the instrument's response.

  • Protein Precipitation and Lipid Extraction: Add a volume of cold organic solvent (e.g., 1 mL of methanol) to precipitate proteins and extract lipids. Vortex vigorously.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing the lipid extract to a new tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a specific volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Chromatographic Separation: Use a C18 reverse-phase column to separate the different ceramide species. A gradient elution with mobile phases containing acetonitrile, isopropanol, and water with additives like formic acid and ammonium formate is typically employed.

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Set up Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each endogenous ceramide and the deuterated internal standard.

4. Data Analysis

  • Peak Integration: Integrate the peak areas for each endogenous ceramide and the deuterated internal standard.

  • Response Ratio Calculation: Calculate the ratio of the peak area of the endogenous ceramide to the peak area of the deuterated internal standard.

  • Quantification: Determine the concentration of the endogenous ceramides by comparing the response ratios to a standard curve generated using known concentrations of non-deuterated ceramide standards.

Experimental Workflow for Lipidomics Analysis

The following diagram illustrates a typical workflow for a lipidomics experiment employing stable isotope-labeled internal standards for the quantification of ceramides.

Lipidomics_Workflow Lipidomics Workflow for Ceramide Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with Deuterated Ceramide Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Folch or MTBE method) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in LC Mobile Phase Dry->Reconstitute LC Liquid Chromatography (LC Separation) Reconstitute->LC injection MS Tandem Mass Spectrometry (MS/MS Detection - MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quant Quantification using Standard Curve Ratio->Quant Stats Statistical Analysis Quant->Stats

Caption: A typical lipidomics experimental workflow.

This guide provides a foundational understanding for researchers embarking on studies involving deuterated ceramides. For specific applications, optimization of the described protocols will be necessary to achieve the desired sensitivity and accuracy. Always refer to the technical data sheets provided by the suppliers for detailed information on product handling and storage.

Understanding the Mass Spectrometry Fragmentation of Nε-(Carboxymethyl)lysine-d4 (CML-d4): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nε-(Carboxymethyl)lysine (CML) is a prominent advanced glycation end product (AGE) formed through non-enzymatic reactions between reducing sugars and the amino groups of proteins.[1] Elevated levels of CML are associated with a range of pathological conditions, including diabetes, atherosclerosis, and neurodegenerative diseases, making it a critical biomarker in clinical research and drug development.[1] Stable isotope-labeled internal standards, such as Nε-(Carboxymethyl)lysine-d4 (CML-d4), are indispensable for accurate quantification of CML in biological matrices by mass spectrometry. This technical guide provides an in-depth exploration of the mass spectrometric behavior of this compound, focusing on its fragmentation pathways, and offers a detailed experimental protocol for its analysis.

Mass Spectrometry Fragmentation of this compound

Under collision-induced dissociation (CID) in a tandem mass spectrometer, the protonated molecule of this compound, [M+H]+, undergoes characteristic fragmentation, yielding specific product ions that are essential for its selective detection and quantification. The fragmentation pattern of this compound is analogous to that of unlabeled CML, with mass shifts corresponding to the four deuterium atoms.

The primary fragmentation of CML and its deuterated analog involves the cleavage of the lysine side chain. The most abundant and characteristic product ions for CML are observed at m/z 84 and 130.[2] Consequently, for this compound, these signature product ions will be shifted by the mass of the deuterium labels.

Quantitative Data Summary

For the purpose of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments, the following precursor and product ion transitions are typically monitored for this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Description
This compound209.1134.1Loss of the carboxyl group and part of the ethylamine side chain from the deuterated lysine moiety.
This compound209.188.1Formation of the deuterated aminoethylene ion from the lysine side chain.
CML205.1130.1Loss of the carboxyl group and part of the ethylamine side chain from the lysine moiety.
CML205.184.1Formation of the aminoethylene ion from the lysine side chain.

Fragmentation Pathway Diagram

The fragmentation of the protonated this compound molecule is initiated by the protonation of the primary amine. Subsequent bond cleavages lead to the formation of stable fragment ions.

CML_d4_Fragmentation precursor This compound [M+H]⁺ m/z = 209.1 product1 Product Ion m/z = 134.1 precursor->product1 Loss of neutral fragment product2 Product Ion m/z = 88.1 precursor->product2 Side chain cleavage neutral_loss1 - C₄H₆O₂D₂ neutral_loss2 - C₅H₆O₂D₂

Caption: Fragmentation pathway of protonated this compound.

Experimental Protocol

This section outlines a typical experimental workflow for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation (Protein Hydrolysis)

Accurate quantification of CML in biological samples, such as plasma or tissue, requires the hydrolysis of proteins to release the modified amino acid.

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetone. Vortex and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Washing: Wash the protein pellet twice with 500 µL of methanol to remove lipids and other interfering substances.

  • Hydrolysis: Resuspend the protein pellet in 500 µL of 6 M hydrochloric acid containing the this compound internal standard. Incubate at 110°C for 24 hours in a sealed, vacuum-purged vial.

  • Drying: After hydrolysis, cool the samples and dry the hydrolysate under a stream of nitrogen gas at 60°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Chromatographic separation is crucial to resolve CML from isobaric interferences.

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon.

Data Analysis

The quantification of CML is performed by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by analyzing standards of known CML concentrations with a fixed amount of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Protein Precipitation p2 Centrifugation & Washing p1->p2 p3 Acid Hydrolysis with this compound p2->p3 p4 Drying & Reconstitution p3->p4 a1 Chromatographic Separation p4->a1 a2 ESI Ionization a1->a2 a3 Tandem Mass Spectrometry (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Ratio Calculation (CML/CML-d4) d1->d2 d3 Quantification d2->d3

Caption: Workflow for this compound based quantification.

References

The Pervasive Footprint of Glycation: A Technical Guide to the Natural Abundance of Nε-(Carboxymethyl)lysine (CML) in Tissues and Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nε-(Carboxymethyl)lysine (CML) stands as a prominent advanced glycation end-product (AGE), a molecular hallmark of the cumulative damage wrought by glycation and oxidative stress on long-lived proteins. Its accumulation is intrinsically linked with the aging process and is accelerated in various pathological states, rendering it a critical biomarker and a focal point for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the natural abundance of CML in human tissues and plasma, detailed experimental methodologies for its quantification, and an exploration of the key signaling pathways it perturbs.

Quantitative Landscape of CML Accumulation

The concentration of CML in biological matrices is a dynamic parameter influenced by age, disease status, and tissue type. The following tables summarize quantitative data from various studies, offering a comparative look at CML levels across different conditions.

Table 1: Age-Dependent Accumulation of CML in Human Skin Collagen

Age Range (Years)Mean CML Concentration (mmol/mol lysine)Reference
NeonatalTrace levels[1]
20Approx. 0.5[1]
80Approx. 1.5[1]

In non-diabetic individuals, the CML content in skin collagen shows a significant age-dependent increase, rising approximately five-fold between the ages of 20 and 85.[2] This accumulation is a testament to the slow turnover of collagen and the continuous, lifelong exposure to glycation and oxidative insults.

Table 2: CML Concentrations in Human Plasma/Serum in Health and Disease

ConditionMean CML ConcentrationReference
Healthy Adults365 ± 110 ng/mL[3]
Healthy Controls2.80 ± 0.40 µmol/L[4]
Healthy Controls309.5 ± 20 ng/ml[5]
Healthy Controls (Male)379.7 ± 32 ng/ml[5]
Healthy Controls (Female)285.4 ± 23 ng/ml[5]
Type 1 Diabetes (Normal Renal Function)Median: 2.9 µM (Range: 1.7-4.4 µM)[6]
Type 2 Diabetes (without nephropathy)Median: 188.80 ng/ml[4]
Type 2 Diabetes (with nephropathy)Median: 237.70 ng/ml[4]
Chronic Kidney Disease (CKD)Median: 658.4 ± 434.3 ng/mL[7]
CKD with Type 2 DiabetesMedian: 431.3 ± 327.9 ng/mL[7]
Type 2 Diabetes (without CKD)Median: 273.9 ± 134.2 ng/mL[7]
Hemodialysis PatientsSignificantly increased vs. healthy controls[4]
Peritoneal Dialysis PatientsSignificantly increased vs. healthy controls[4]
Psoriasis (Active)Significantly higher than healthy controls[8]

Plasma and serum levels of CML are markedly elevated in conditions associated with increased glycemic and oxidative stress, such as diabetes and renal failure.[9][10] The kidneys play a crucial role in the clearance of AGEs, and impaired renal function leads to their significant accumulation.[9][10] In patients with end-stage renal disease, serum CML levels can be three- to five-fold higher than in healthy individuals.

Table 3: CML Accumulation in Other Human Tissues

TissueConditionCML AccumulationReference
Lens ProteinsAgingIncreases significantly with age[1]
ArteriesAging & DiabetesIntense staining, particularly in the elastic membrane
Atherosclerotic PlaquesAtherosclerosisHigh levels of CML modification
HeartAging, Diabetes, Coronary Heart DiseaseIncreased CML content
KidneyAging & DiabetesIncreased CML accumulation
LungAging & DiabetesEvidence of age-dependent increase
IntestineAging & DiabetesEvidence of age-dependent increase
Intervertebral DiscsAging & DiabetesEvidence of age-dependent increase
Articular CartilageAgingHigher rate of accumulation compared to skin collagen[11]

CML accumulation is not limited to skin and plasma. It is a systemic phenomenon observed in a wide range of tissues, particularly those with long-lived proteins. The presence of CML in critical organs like the heart, kidneys, and arteries underscores its potential contribution to the pathophysiology of age-related and diabetic complications.

Experimental Protocols for CML Quantification

Accurate and reliable quantification of CML is paramount for research and clinical applications. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method suitable for screening large numbers of samples. Competitive ELISA is the most common format for CML quantification.

Sample Preparation (Plasma/Serum):

  • Collect whole blood in tubes containing an anticoagulant (EDTA or heparin for plasma) or no anticoagulant (for serum).[12]

  • For plasma, centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[12]

  • For serum, allow the blood to clot at room temperature for 2 hours or overnight at 4°C, then centrifuge at 1,000 x g for 20 minutes.[13]

  • Collect the supernatant (plasma or serum) and store at -20°C or -80°C for later analysis. Avoid repeated freeze-thaw cycles.[12]

ELISA Procedure (Competitive Assay):

  • Prepare all reagents, samples, and standards according to the kit manufacturer's instructions.

  • Add 50 µL of standard or sample to each well of the CML-coated microplate.

  • Immediately add 50 µL of prepared Detection Reagent A (e.g., anti-CML antibody). Shake and mix. Incubate for 1 hour at 37°C.[12]

  • Aspirate the liquid from each well and wash the plate three times with wash buffer.[12]

  • Add 100 µL of prepared Detection Reagent B (e.g., HRP-conjugated secondary antibody). Incubate for 30 minutes at 37°C.[12]

  • Aspirate and wash the plate five times.[12]

  • Add 90 µL of Substrate Solution (e.g., TMB). Incubate for 10-20 minutes at 37°C in the dark.[12]

  • Add 50 µL of Stop Solution.

  • Read the absorbance at 450 nm immediately. The concentration of CML in the sample is inversely proportional to the color intensity.[12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and accuracy, making it the gold standard for CML quantification.

Sample Preparation (Tissue):

  • Obtain tissue samples and immediately freeze them in liquid nitrogen, then store at -80°C.

  • Pulverize the frozen tissue into a fine powder under liquid nitrogen.

  • Homogenize the tissue powder in a suitable buffer (e.g., phosphate-buffered saline with protease inhibitors).

  • Perform protein precipitation using an agent like trichloroacetic acid (TCA).

  • Hydrolyze the protein pellet using 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube.

  • Neutralize the hydrolysate and purify it using solid-phase extraction (SPE) to remove interfering substances.

  • The purified sample is then ready for LC-MS/MS analysis.

Sample Preparation (Plasma/Serum):

  • To 100 µL of plasma or serum, add an internal standard (e.g., deuterated CML).

  • Precipitate proteins with 10% TCA. Centrifuge and collect the supernatant.

  • Further, purify the sample using SPE.

  • Evaporate the solvent and reconstitute the sample in the mobile phase for injection.

LC-MS/MS Analysis:

  • Chromatography: Use a suitable column (e.g., a HILIC or reverse-phase C18 column) to separate CML from other amino acids and compounds. A gradient elution with a mobile phase consisting of acetonitrile and water with a modifier like formic acid is typically used.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect and quantify CML and its internal standard. The specific precursor-to-product ion transitions for CML are monitored for high selectivity. For CML, a common transition is m/z 205.1 -> 84.0.[5]

Signaling Pathways and Logical Relationships

CML exerts its biological effects primarily through the Receptor for Advanced Glycation End Products (RAGE), initiating a cascade of intracellular signaling events that contribute to inflammation, oxidative stress, and cellular dysfunction.

CML Formation and RAGE Signaling Pathway

CML_RAGE_Signaling Glucose Glucose Schiff_Base Schiff Base Glucose->Schiff_Base non-enzymatic glycation Protein Protein (e.g., Collagen) Protein->Schiff_Base Amadori_Product Amadori Product Schiff_Base->Amadori_Product CML Nε-(Carboxymethyl)lysine (CML) Amadori_Product->CML Oxidative_Stress Oxidative Stress (ROS) Oxidative_Stress->Amadori_Product Oxidative_Stress->CML RAGE RAGE CML->RAGE binds NADPH_Oxidase NADPH Oxidase RAGE->NADPH_Oxidase activates PKC PKC RAGE->PKC activates MAPK MAPKs (ERK, p38, JNK) RAGE->MAPK activates ROS_production Increased ROS Production NADPH_Oxidase->ROS_production NFkB NF-κB ROS_production->NFkB Cellular_Dysfunction Cellular Dysfunction (Inflammation, Apoptosis) ROS_production->Cellular_Dysfunction PKC->NFkB MAPK->NFkB Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) NFkB->Gene_Expression translocates to nucleus and induces Gene_Expression->Cellular_Dysfunction

Caption: CML formation and its activation of the RAGE signaling pathway.

CML is formed through the Maillard reaction, a non-enzymatic reaction between reducing sugars and the amino groups of proteins.[2] The process is accelerated by oxidative stress.[14] Upon binding to RAGE, CML triggers the activation of several downstream signaling cascades, including NADPH oxidase, protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs).[15][16] This culminates in the activation of the transcription factor NF-κB, which upregulates the expression of pro-inflammatory cytokines and adhesion molecules, leading to a state of chronic inflammation and cellular damage.[15][16]

Experimental Workflow for CML Quantification in Plasma

CML_Quantification_Workflow start Start: Plasma Sample Collection add_is Addition of Internal Standard (e.g., Deuterated CML) start->add_is protein_precip Protein Precipitation (e.g., with TCA) add_is->protein_precip centrifugation1 Centrifugation protein_precip->centrifugation1 collect_supernatant Collect Supernatant centrifugation1->collect_supernatant spe Solid-Phase Extraction (SPE) for purification collect_supernatant->spe dry_down Evaporation to Dryness spe->dry_down reconstitute Reconstitution in Mobile Phase dry_down->reconstitute lcms_analysis LC-MS/MS Analysis (MRM Mode) reconstitute->lcms_analysis data_analysis Data Analysis and Quantification lcms_analysis->data_analysis end End: CML Concentration Report data_analysis->end

Caption: A typical workflow for the quantification of CML in plasma using LC-MS/MS.

This logical workflow outlines the key steps involved in preparing a plasma sample for accurate CML quantification by LC-MS/MS. Each step is critical for removing interfering substances and ensuring the reliable measurement of CML levels.

References

Methodological & Application

Application Note: Quantitative Analysis of Nε-(carboxymethyl)lysine (CML) in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract: This application note describes a robust and sensitive method for the quantification of Nε-(carboxymethyl)lysine (CML), a key advanced glycation end product (AGE) and biomarker for oxidative stress, in human plasma. The method utilizes a stable isotope-labeled internal standard, Nε-(carboxymethyl-d4)-L-lysine (CML-d4), for accurate quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol provides detailed procedures for sample preparation, including protein hydrolysis and solid-phase extraction (SPE), as well as optimized LC-MS/MS parameters. The method is validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for clinical research and drug development applications.

Introduction

Nε-(carboxymethyl)lysine (CML) is a stable, well-characterized advanced glycation end product (AGE) formed on proteins through non-enzymatic glycation and oxidation reactions (the Maillard reaction).[1][2] As a cumulative marker of oxidative stress and damage to proteins, CML has been implicated in the pathogenesis of various age-related and metabolic diseases, including diabetes, atherosclerosis, and neurodegenerative disorders.[3] Consequently, the accurate quantification of CML in biological matrices is crucial for clinical research and for evaluating the efficacy of therapeutic interventions.

This protocol details a highly selective and sensitive LC-MS/MS method for the determination of CML in human plasma. The use of a deuterated internal standard (this compound) ensures high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[4][5]

Principle of the Method

The method is based on isotope dilution mass spectrometry (IDMS).[6] A known concentration of the stable isotope-labeled internal standard (IS), this compound, is spiked into plasma samples. Proteins are then enzymatically hydrolyzed to release CML and this compound from the peptide backbone. The resulting hydrolysate is cleaned up using solid-phase extraction (SPE) to remove interfering matrix components.[7][8] The purified extract is then analyzed by LC-MS/MS.

Chromatographic separation is achieved on a reverse-phase or HILIC column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. CML and this compound are detected by monitoring their specific precursor-to-product ion transitions. Quantification is achieved by calculating the peak area ratio of the analyte (CML) to the internal standard (this compound) and comparing it against a calibration curve prepared with known concentrations of CML.

Maillard Reaction and CML Formation Pathway

The diagram below illustrates a simplified pathway of the Maillard reaction, leading to the formation of CML from the reaction of a reducing sugar (like glucose) with a lysine residue on a protein.

G cluster_0 Initial Stage cluster_1 Intermediate & Final Stages ReducingSugar Reducing Sugar (e.g., Glucose) SchiffBase Schiff Base ReducingSugar->SchiffBase + Protein-NH2 ProteinLysine Protein with Lysine Residue ProteinLysine->SchiffBase Amadori Amadori Product SchiffBase->Amadori Amadori Rearrangement Dicarbonyls Dicarbonyls (e.g., Glyoxal) Amadori->Dicarbonyls Oxidation/ Degradation CML Nε-(carboxymethyl)lysine (CML) Dicarbonyls->CML + Protein-NH2 + Oxidation

Caption: Simplified Maillard reaction pathway leading to CML formation.

Experimental Protocol

Materials and Reagents
  • Nε-(carboxymethyl)lysine (CML) standard (Sigma-Aldrich or equivalent)

  • Nε-(carboxymethyl-d4)-L-lysine (this compound) (Cambridge Isotope Laboratories or equivalent)

  • Pepsin (from porcine gastric mucosa)[9]

  • Pronase E (from Streptomyces griseus)

  • Ammonium bicarbonate (NH₄HCO₃)

  • Hydrochloric acid (HCl)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Oasis MCX SPE cartridges (Waters) or equivalent[1]

  • Human plasma (drug-free, for calibration standards and QCs)

Preparation of Standards and Solutions
  • CML Stock Solution (1 mg/mL): Dissolve 10 mg of CML in 10 mL of 0.1 M HCl.

  • This compound Internal Standard (IS) Stock Solution (100 µg/mL): Dissolve 1 mg of this compound in 10 mL of 0.1 M HCl.

  • CML Working Standard Solutions: Serially dilute the CML stock solution with 50% ACN/water to prepare calibration standards ranging from 10 ng/mL to 1000 ng/mL.

  • IS Working Solution (1 µg/mL): Dilute the this compound stock solution with 50% ACN/water.

  • Enzyme Solution (Pronase E): Prepare a 10 mg/mL solution in 100 mM ammonium bicarbonate buffer (pH 7.8).

  • Pepsin Solution: Prepare a 2 mg/mL solution in 20 mM HCl.[9]

Sample Preparation Workflow

The overall workflow for sample preparation involves enzymatic hydrolysis followed by solid-phase extraction for cleanup.

G Start Start: 50 µL Plasma Sample AddIS 1. Add 10 µL of This compound IS (1 µg/mL) Start->AddIS Hydrolysis1 2. Add Pepsin Incubate at 37°C for 24h AddIS->Hydrolysis1 Hydrolysis2 3. Add Pronase E Incubate at 37°C for 24h Hydrolysis1->Hydrolysis2 SPE_Condition 4. SPE Cleanup: Condition Cartridge (MeOH then Water) Hydrolysis2->SPE_Condition Hydrolyzed Sample SPE_Load 5. Load Sample SPE_Condition->SPE_Load SPE_Wash 6. Wash Cartridge (0.1% FA then MeOH) SPE_Load->SPE_Wash SPE_Elute 7. Elute CML (5% NH4OH in MeOH) SPE_Wash->SPE_Elute Drydown 8. Evaporate to Dryness (Nitrogen Stream) SPE_Elute->Drydown Reconstitute 9. Reconstitute in 100 µL Mobile Phase A Drydown->Reconstitute End Inject into LC-MS/MS System Reconstitute->End

Caption: Experimental workflow for CML quantification in plasma.

Detailed Procedure
  • Protein Hydrolysis:

    • Pipette 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

    • Add 10 µL of the 1 µg/mL this compound internal standard working solution.

    • Add 50 µL of 100 mM HCl and 50 µL of 2 mg/mL pepsin solution. Vortex briefly.[9]

    • Incubate the mixture at 37°C for 24 hours.[9]

    • Neutralize the sample with ammonium bicarbonate and add 50 µL of 10 mg/mL Pronase E solution.

    • Incubate for an additional 24 hours at 37°C.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

    • Load the entire hydrolyzed sample onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water.

    • Wash the cartridge with 1 mL of methanol to remove lipids and other interferences.

    • Elute the CML and this compound with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Vortex and transfer to an autosampler vial for analysis.

LC-MS/MS Parameters

The following parameters provide a starting point and should be optimized for the specific instrument used.

ParameterRecommended Conditions
LC System UPLC/UHPLC System
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column. Alternatively, a reverse-phase C18 column can be used.[1][2]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Elution 0-1 min: 5% B; 1-5 min: 5% to 95% B; 5-6 min: 95% B; 6-6.1 min: 95% to 5% B; 6.1-8 min: 5% B
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions CML: 205.1 > 130.1, This compound: 209.1 > 134.1 (Note: CML-d2 transitions are 207.2 > 84.1[3]; this compound transitions will differ slightly and must be optimized)
Collision Energy (CE) Optimize for maximum signal intensity for each transition.
Source Temperature 500°C

Data Analysis and Quantification

  • Integrate the chromatographic peaks for both CML and this compound MRM transitions.

  • Calculate the peak area ratio (CML Area / this compound Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the CML calibration standards.

  • Use a linear regression model with 1/x² weighting to fit the calibration curve.

  • Determine the concentration of CML in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Performance Characteristics

The performance of the method was validated according to established bioanalytical guidelines. A summary of the results is presented below.

Table 1: Calibration Curve and Linearity

Analyte Calibration Range (ng/mL) Regression Model Correlation Coefficient (r²)

| CML | 10 - 1000 | Linear (1/x² weight) | ≥ 0.995 |

Table 2: Precision and Accuracy

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
LLOQ 10 < 15% ± 15% < 15% ± 15%
LQC 30 < 15% ± 15% < 15% ± 15%
MQC 300 < 15% ± 15% < 15% ± 15%
HQC 800 < 15% ± 15% < 15% ± 15%

Data derived from typical performance characteristics reported in literature.[3][10]

Table 3: Recovery and Matrix Effect

Analyte QC Level Mean Recovery (%) Matrix Effect (%)
CML LQC > 90% < 15%
CML HQC > 90% < 15%

Recovery was determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.[3]

Conclusion

This application note provides a comprehensive and validated LC-MS/MS method for the quantitative determination of Nε-(carboxymethyl)lysine in human plasma. The protocol, which employs enzymatic hydrolysis, solid-phase extraction, and isotope dilution mass spectrometry, is shown to be sensitive, specific, accurate, and precise. This method is a valuable tool for researchers and clinicians studying the role of advanced glycation end products in health and disease.

References

Application Notes and Protocols for the Analysis of Nε-(carboxymethyl)lysine (CML) in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantification of Nε-(carboxymethyl)lysine (CML), a significant advanced glycation end product (AGE), in human plasma. The accumulation of CML is implicated in the pathogenesis of various diseases, including diabetes complications and cardiovascular disease, making its accurate measurement crucial for clinical research and drug development.

The following sections detail two primary methodologies for CML analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high specificity and sensitivity, and Enzyme-Linked Immunosorbent Assay (ELISA) for high-throughput screening.

Method 1: Quantification of CML in Human Plasma by LC-MS/MS

This method is the gold standard for the accurate quantification of CML, offering high sensitivity and specificity. The protocol involves protein precipitation, acid hydrolysis to release protein-bound CML, and subsequent analysis by LC-MS/MS.

Experimental Protocol

1. Plasma Sample Collection and Storage:

  • Collect whole blood in tubes containing EDTA or heparin as an anticoagulant.[1][2][3]

  • Centrifuge the blood samples at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection to separate the plasma.[1][2]

  • Aspirate the plasma supernatant and store it in aliquots at -20°C for short-term storage (less than 3 months) or -80°C for long-term storage (less than 6 months) to prevent degradation of CML.[1] Avoid repeated freeze-thaw cycles.[1][2]

2. Protein Precipitation:

  • To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 100 µL of 10% aqueous trichloroacetic acid (TCA).[4]

  • Vortex the mixture for 2 minutes to ensure thorough mixing and precipitation of proteins.[4]

  • Centrifuge the mixture at 20,627 x g for 5 minutes.[4]

  • Carefully transfer the supernatant to a new microcentrifuge tube for analysis of free CML or discard the supernatant for the analysis of protein-bound CML. For protein-bound CML, the protein pellet is retained for the hydrolysis step.

Alternative Protein Precipitation with Acetonitrile (ACN):

  • To a 25 µL aliquot of plasma, add 50 µL of acetonitrile containing 0.1% formic acid.[5]

  • Vortex for 10 minutes, followed by centrifugation at approximately 1480 x g for 30 minutes to pellet the precipitated proteins.[5] Acetonitrile has been shown to be a highly effective precipitation agent with good analyte recovery.[6]

3. Acid Hydrolysis (for Protein-Bound CML):

  • To the protein pellet obtained from the precipitation step, add 600 µL of 6 M hydrochloric acid (HCl).[7]

  • Incubate the mixture at 110°C for 20-24 hours in a sealed tube to hydrolyze the proteins into their constituent amino acids.[7][8]

  • After hydrolysis, dry the samples to completion at 95°C (approximately 24 hours) to remove the acid.[7]

4. Sample Reconstitution and Analysis:

  • Reconstitute the dried hydrolysate in a suitable volume (e.g., 30 µL) of the initial mobile phase (e.g., 12.5 mM Nonafluoropentanoic acid - NFPA).[9]

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Parameters:

  • LC Column: A reversed-phase C8 or C18 column is commonly used.[8]

  • Mobile Phase: A typical mobile phase consists of a gradient of an aqueous solution with an ion-pairing agent or acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile.[5][10]

  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

    • CML Transition: m/z 205.0 → 130.1[4]

    • Internal Standard (CML-d2) Transition: m/z 207.2 → 84.1[4]

Data Presentation
ParameterValueReference
Linearity Range 10 - 1000 ng/mL[4]
Limit of Detection (LOD) 0.2 µg/mL[8]
Accuracy 89.72% to 106.29%[11]
Precision (CV) Below 10%[8]
Recovery >80% with ACN precipitation[6]

Experimental Workflow

CML_LCMS_Workflow plasma Human Plasma (EDTA/Heparin) precip Protein Precipitation (e.g., TCA or ACN) plasma->precip centrifuge1 Centrifugation precip->centrifuge1 supernatant Supernatant (Free CML) centrifuge1->supernatant pellet Protein Pellet centrifuge1->pellet hydrolysis Acid Hydrolysis (6M HCl, 110°C, 20-24h) pellet->hydrolysis dry Drying hydrolysis->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms

Workflow for LC-MS/MS analysis of CML in human plasma.

Method 2: Quantification of CML in Human Plasma by Competitive ELISA

The competitive ELISA is a high-throughput method suitable for screening large numbers of samples. This technique relies on the competition between CML in the sample and a labeled CML conjugate for binding to a limited number of anti-CML antibody sites.

Experimental Protocol

1. Plasma Sample Collection and Storage:

  • Collect plasma using EDTA or heparin as an anticoagulant.[1][2][3]

  • Centrifuge samples for 15 minutes at 1,000 x g at 4°C within 30 minutes of collection.[1]

  • Store samples at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1][2]

2. Assay Procedure (based on a typical competitive ELISA kit):

  • Prepare all reagents, standards, and samples as per the kit instructions.

  • Add 50 µL of standard or sample to each well of the microtiter plate pre-coated with an anti-CML antibody.[2]

  • Immediately add 50 µL of a CML-HRP (Horseradish Peroxidase) conjugate to each well.[1][2]

  • Shake and mix, then incubate for 1 hour at 37°C.[2]

  • Aspirate the liquid from each well and wash the plate 3-5 times with the provided wash buffer.[1][2]

  • Add 100 µL of the HRP substrate solution to each well and incubate for an appropriate time (e.g., 10-20 minutes) at 37°C in the dark.[2]

  • Add 50 µL of stop solution to each well to terminate the reaction. The solution will turn yellow.[1][2]

  • Read the optical density (O.D.) at 450 nm in a microplate reader. The intensity of the color is inversely proportional to the CML concentration.[1]

Data Presentation
ParameterValueReference
Detection Range 61.7 - 5,000 ng/mL[2]
Sensitivity (LLD) < 25.9 ng/mL[2]

Competitive ELISA Principle

ELISA_Principle cluster_well Microtiter Well cluster_sample Sample Addition antibody Anti-CML Antibody (Coated) sample_cml Sample CML antibody->sample_cml Binds hrp_cml CML-HRP Conjugate antibody->hrp_cml Competes for Binding substrate Substrate Addition hrp_cml->substrate Reacts with color_dev Color Development (Inverse to Sample CML) substrate->color_dev

Principle of Competitive ELISA for CML detection.

Advanced Glycation End Product (AGE) Formation Pathway

CML is a major AGE formed through the Maillard reaction. The pathway involves the non-enzymatic reaction of reducing sugars with the amino groups of proteins, leading to the formation of a Schiff base, which then rearranges to form an Amadori product. Subsequent oxidation and rearrangement of the Amadori product can lead to the formation of CML.

AGE_Pathway reducing_sugar Reducing Sugar (e.g., Glucose) schiff_base Schiff Base reducing_sugar->schiff_base protein_lysine Protein with Lysine protein_lysine->schiff_base amadori Amadori Product schiff_base->amadori Amadori Rearrangement oxidation Oxidation & Rearrangement amadori->oxidation cml Nε-(carboxymethyl)lysine (CML) oxidation->cml

Simplified pathway of CML formation.

References

Application Notes and Protocols for the Quantification of Nε-(Carboxymethyl)lysine (CML) in Proteomic Samples Using CML-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nε-(Carboxymethyl)lysine (CML) is a prominent advanced glycation end product (AGE) formed through non-enzymatic reactions between reducing sugars and the amino groups of proteins. As a biomarker for oxidative stress and damage to proteins, CML is implicated in the pathogenesis of various diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. Accurate quantification of CML in biological matrices is therefore crucial for both basic research and clinical applications.

This document provides detailed application notes and protocols for the robust and accurate quantification of CML in proteomic samples using a stable isotope-labeled internal standard, Nε-(Carboxymethyl)lysine-d4 (CML-d4), coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations in sample preparation, chromatographic separation, and mass spectrometric detection, thereby ensuring high precision and accuracy.[1][2][3]

Principle of the Method

The quantitative analysis of CML is based on the principle of stable isotope dilution mass spectrometry (IDMS). A known amount of the internal standard, this compound, which is chemically identical to CML but has a different mass due to the deuterium labels, is spiked into the sample at the earliest stage of sample preparation.[1][2] The sample is then subjected to a series of steps including protein precipitation, hydrolysis to release CML from the protein backbone, and solid-phase extraction (SPE) for cleanup. The final extract is analyzed by LC-MS/MS. CML and this compound co-elute from the LC column and are detected by the mass spectrometer. The ratio of the signal intensity of CML to that of this compound is used to calculate the concentration of CML in the original sample. This ratiometric measurement corrects for any analyte loss during sample processing and any variations in instrument response.[1][2][3]

Experimental Workflow Overview

The overall experimental workflow for the quantification of CML using this compound as an internal standard is depicted below.

CML Quantification Workflow Sample Sample Collection (e.g., Plasma, Tissue) Spike Spike with This compound Internal Standard Sample->Spike Add IS early Precipitation Protein Precipitation (e.g., TCA, Acetone) Spike->Precipitation Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Precipitation->Hydrolysis Cleanup Solid-Phase Extraction (SPE Cleanup) Hydrolysis->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Analysis (Quantification) LCMS->Data

Figure 1: Experimental workflow for CML quantification.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of CML using this compound as an internal standard. Data is compiled from various studies and may vary depending on the specific matrix, instrumentation, and protocol used.

Table 1: LC-MS/MS Method Performance Characteristics

ParameterTypical ValueReference
Lower Limit of Quantification (LLOQ)0.05 - 1.0 ng/mL[4]
Upper Limit of Quantification (ULOQ)500 - 1000 ng/mL[4]
Linearity (r²)> 0.99[4]
Intra-day Precision (%CV)< 15%[4]
Inter-day Precision (%CV)< 15%[4]
Accuracy (%Bias)± 15%[4]

Table 2: Recovery and Matrix Effect Data

ParameterBiological MatrixTypical ValueReference
Extraction Recovery
Plasma/Serum85 - 110%[5][6]
Urine90 - 105%[5][6]
Tissue Homogenate80 - 115%[5][6]
Matrix Effect
Plasma/Serum85 - 115%[2][5][7]
Urine90 - 110%[2][5][7]
Tissue Homogenate80 - 120%[2][5][7]

Note: Values are indicative and should be established for each specific assay and matrix during method validation.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the quantification of CML in biological samples.

Protocol 1: Sample Preparation from Plasma/Serum

This protocol describes the preparation of plasma or serum samples for CML analysis.

Plasma Sample Prep cluster_0 Sample Preparation cluster_1 Hydrolysis & Cleanup start Start: 50 µL Plasma/Serum add_is Add 10 µL this compound IS (e.g., 100 ng/mL in H₂O) start->add_is vortex1 Vortex Briefly add_is->vortex1 add_tca Add 100 µL ice-cold 20% TCA vortex1->add_tca vortex2 Vortex for 30 sec add_tca->vortex2 incubate Incubate at 4°C for 30 min vortex2->incubate centrifuge Centrifuge at 14,000 x g for 10 min at 4°C incubate->centrifuge get_pellet Discard Supernatant, Collect Protein Pellet centrifuge->get_pellet add_hcl Add 500 µL 6M HCl to pellet get_pellet->add_hcl hydrolyze Hydrolyze at 110°C for 24h add_hcl->hydrolyze dry_down Dry under N₂ stream at 60°C hydrolyze->dry_down reconstitute Reconstitute in 500 µL 0.1% Formic Acid dry_down->reconstitute spe Proceed to SPE Cleanup (Protocol 3) reconstitute->spe

Figure 2: Protocol for plasma/serum sample preparation.

Materials:

  • Plasma or serum samples

  • This compound internal standard solution (e.g., 100 ng/mL in ultrapure water)

  • Trichloroacetic acid (TCA), 20% (w/v) in ultrapure water, ice-cold

  • 6M Hydrochloric acid (HCl)

  • Nitrogen gas supply

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of 14,000 x g and 4°C

  • Heating block or oven at 110°C

  • Evaporator system (e.g., nitrogen evaporator)

Procedure:

  • Pipette 50 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard solution.

  • Vortex briefly to mix.

  • Add 100 µL of ice-cold 20% TCA to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Incubate on ice or at 4°C for 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully aspirate and discard the supernatant.

  • To the protein pellet, add 500 µL of 6M HCl.

  • Tightly cap the tube and place it in a heating block or oven at 110°C for 24 hours for acid hydrolysis.[8]

  • After hydrolysis, cool the sample to room temperature.

  • Dry the sample completely under a gentle stream of nitrogen at 60°C.

  • Reconstitute the dried residue in 500 µL of 0.1% formic acid in ultrapure water.

  • The sample is now ready for Solid-Phase Extraction (SPE) cleanup.

Protocol 2: Sample Preparation from Tissue Homogenate

This protocol outlines the preparation of tissue samples for CML analysis.

Materials:

  • Tissue sample (e.g., 10-20 mg)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • This compound internal standard solution

  • 6M Hydrochloric acid (HCl)

  • Other materials as listed in Protocol 1

Procedure:

  • Weigh approximately 10-20 mg of frozen tissue.

  • Homogenize the tissue in an appropriate volume of lysis buffer (e.g., 200 µL).

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration of the extract using a standard protein assay (e.g., BCA assay).

  • Take an aliquot of the protein extract containing a known amount of protein (e.g., 100 µg) and place it in a 1.5 mL microcentrifuge tube.

  • Add the this compound internal standard. The amount to add should be determined during method development, but a common starting point is to match the expected endogenous CML concentration.

  • Proceed with protein precipitation and acid hydrolysis as described in Protocol 1, starting from step 4.

Protocol 3: Solid-Phase Extraction (SPE) Cleanup

This protocol is for cleaning up the hydrolyzed sample prior to LC-MS/MS analysis. A mixed-mode cation exchange SPE cartridge is commonly used.

Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., 30 mg/1 mL)

  • SPE vacuum manifold

  • Methanol

  • 0.1% Formic acid in ultrapure water

  • 5% Ammonium hydroxide in methanol

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of 0.1% formic acid in water through the cartridge. Do not let the cartridge run dry.

  • Loading: Load the reconstituted hydrolysate from Protocol 1 or 2 onto the cartridge.

  • Washing:

    • Wash 1: Pass 1 mL of 0.1% formic acid in water.

    • Wash 2: Pass 1 mL of methanol.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Drying: Dry the eluate completely under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Protocol 4: LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of CML and this compound. These should be optimized for the specific instrument used.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • CML: Precursor ion (m/z) 205.1 -> Product ion (m/z) 84.1, 130.1

    • This compound: Precursor ion (m/z) 209.1 -> Product ion (m/z) 88.1, 134.1

  • Collision Energy: Optimize for your instrument (typically 15-25 eV)

  • Source Parameters: Optimize for your instrument (e.g., capillary voltage, gas flow, temperature).

Data Analysis and Calculation

The concentration of CML in the sample is calculated using the following formula:

CML Concentration = (Area_CML / Area_this compound) * (Concentration_this compound / Sample_Volume_or_Mass) * Dilution_Factor

Where:

  • Area_CML: Peak area of the endogenous CML.

  • Area_this compound: Peak area of the this compound internal standard.

  • Concentration_this compound: Concentration of the this compound internal standard spiked into the sample.

  • Sample_Volume_or_Mass: The initial volume (e.g., in mL) or mass (e.g., in mg) of the sample.

  • Dilution_Factor: Any dilution of the sample prior to analysis.

A calibration curve should be prepared using known concentrations of CML standard and a fixed concentration of this compound to verify the linearity of the response.

Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS provides a highly sensitive, specific, and reproducible method for the quantification of Nε-(Carboxymethyl)lysine in a variety of biological matrices. The detailed protocols provided herein serve as a comprehensive guide for researchers and scientists in implementing this robust analytical technique. Adherence to these protocols and proper method validation will ensure the generation of high-quality, reliable data for advancing our understanding of the role of CML in health and disease.

References

Application Note: Protocol for Enzymatic Digestion of Proteins for Carboxymethyllysine (CML) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nε-Carboxymethyllysine (CML) is a prominent advanced glycation end product (AGE) that forms through non-enzymatic reactions between reducing sugars or lipid peroxidation products and the primary amino groups of proteins. The accumulation of CML is implicated in the pathogenesis of various age-related and chronic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. Accurate identification and quantification of CML-modified proteins and their specific sites of modification are crucial for understanding disease mechanisms and for the development of novel therapeutic strategies. Mass spectrometry-based proteomics is a powerful tool for this purpose, and efficient enzymatic digestion of proteins into peptides is a critical prerequisite for successful analysis.

This application note provides a detailed protocol for the enzymatic digestion of proteins for the analysis of CML modifications by mass spectrometry. It addresses the challenges associated with the digestion of CML-modified proteins and offers an optimized protocol to enhance peptide recovery and ensure comprehensive protein sequence coverage.

Challenges in Digesting CML-Modified Proteins

The presence of CML modifications on lysine residues can hinder the activity of common proteases, such as trypsin, which specifically cleaves at the C-terminus of lysine and arginine residues. This resistance to cleavage can lead to incomplete digestion, resulting in large, difficult-to-analyze peptides and a failure to identify CML-modified sites.

Recommended Protocol: In-Solution Digestion with Trypsin/Lys-C Mix

To overcome the challenge of trypsin resistance, a combination of proteases is recommended. Endoproteinase Lys-C is more tolerant of modifications on lysine and can cleave at lysine residues that are inaccessible to trypsin. A sequential or combined digestion with Lys-C and trypsin has been shown to significantly improve the digestion efficiency of proteins, including those that are heavily modified.[1][2]

Materials
  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Ammonium Bicarbonate (NH4HCO3)

  • Trypsin/Lys-C Mix, Mass Spectrometry Grade

  • Trifluoroacetic Acid (TFA)

  • Acetonitrile (ACN)

  • C18 Spin Columns

  • Ultrapure water

Experimental Protocol

1. Protein Denaturation, Reduction, and Alkylation:

  • Resuspend the protein sample in 8 M urea in 50 mM NH4HCO3 to a final protein concentration of 1-2 mg/mL.

  • Add DTT to a final concentration of 10 mM.

  • Incubate at 37°C for 1 hour with gentle shaking to reduce disulfide bonds.

  • Cool the sample to room temperature.

  • Add IAA to a final concentration of 40 mM.

  • Incubate in the dark at room temperature for 1 hour to alkylate cysteine residues.

  • Quench the alkylation reaction by adding DTT to a final concentration of 10 mM and incubate for 15 minutes.

2. Enzymatic Digestion:

  • Dilute the sample with 50 mM NH4HCO3 to reduce the urea concentration to less than 1 M. This is crucial as high concentrations of urea can inhibit trypsin activity.

  • Add Trypsin/Lys-C Mix to the protein solution at a 1:50 enzyme-to-protein ratio (w/w).

  • Incubate overnight at 37°C with gentle shaking.

3. Digestion Quenching and Peptide Clean-up:

  • Stop the digestion by acidifying the sample with TFA to a final concentration of 0.1% (pH < 3).

  • Desalt and concentrate the peptides using C18 spin columns according to the manufacturer's protocol.

  • Elute the peptides with a solution of 50-80% ACN and 0.1% TFA.

  • Dry the eluted peptides in a vacuum centrifuge and store at -20°C until LC-MS/MS analysis.

Data Presentation

While direct quantitative comparisons of different proteases on CML-modified proteins are limited in the literature, the use of a Trypsin/Lys-C mix is expected to yield a higher number of identified peptides and improved sequence coverage compared to trypsin alone, particularly for heavily glycated proteins. Researchers should aim to quantify the number of identified CML-modified peptides and the overall protein sequence coverage to assess the efficiency of the digestion.

ParameterExpected Outcome with Trypsin/Lys-C Mix
Number of Identified CML-modified Peptides Increased compared to Trypsin alone
Protein Sequence Coverage Improved, especially for lysine-rich regions
Missed Cleavages at Lysine Sites Reduced
Reproducibility High

Visualizations

Experimental Workflow for CML Analysis

experimental_workflow cluster_prep Sample Preparation cluster_digest Enzymatic Digestion cluster_cleanup Peptide Clean-up cluster_analysis Analysis ProteinSample Protein Sample Denature Denaturation (8M Urea) ProteinSample->Denature Reduce Reduction (10mM DTT) Denature->Reduce Alkylate Alkylation (40mM IAA) Reduce->Alkylate Dilute Dilution (<1M Urea) Alkylate->Dilute Digest Digestion (Trypsin/Lys-C Mix) Dilute->Digest Quench Quench (0.1% TFA) Digest->Quench Desalt Desalting (C18 Spin Column) Quench->Desalt Dry Drying Desalt->Dry LCMS LC-MS/MS Analysis Dry->LCMS Data Data Analysis LCMS->Data

Caption: Experimental workflow for CML analysis.

CML-RAGE Signaling Pathway

Carboxymethyllysine (CML) is a ligand for the Receptor for Advanced Glycation End products (RAGE). The interaction of CML with RAGE activates downstream signaling pathways, leading to a pro-inflammatory cellular response.

CML_RAGE_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RAGE RAGE NFkB_complex IKK Complex RAGE->NFkB_complex activates CML CML CML->RAGE binds IkB IκB NFkB_complex->IkB phosphorylates NFkB NF-κB p50_p65 p50/p65 IkB->p50_p65 degrades, releasing p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc translocates Gene Pro-inflammatory Gene Expression p50_p65_nuc->Gene induces

Caption: CML-RAGE signaling pathway.

References

Application Note: Quantification of Nε-carboxymethyllysine (CML) in Food Matrices by Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nε-carboxymethyllysine (CML) is a prominent advanced glycation end product (AGE) formed during the Maillard reaction and lipid peroxidation in thermally processed and stored foods. As a marker for the extent of protein damage and overall food quality, accurate quantification of CML is crucial. Furthermore, dietary AGEs are implicated in various pathological conditions, making their analysis in food matrices a significant area of research for nutritionists and drug development professionals. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for CML quantification due to its high selectivity, sensitivity, and accuracy.[1] This application note provides a detailed protocol for the quantification of both free and protein-bound CML in various food matrices using a stable isotope dilution assay.

Principle

The method relies on the addition of a known amount of a stable isotope-labeled internal standard (e.g., d4-CML) to the sample at the beginning of the analytical procedure.[2] The labeled standard is chemically identical to the analyte of interest (CML) and therefore experiences the same extraction, derivatization, and ionization efficiencies.[1] By measuring the ratio of the native analyte to the labeled internal standard using LC-MS/MS, accurate quantification can be achieved, compensating for matrix effects and variations in sample preparation.[3]

Experimental Protocols

This protocol describes the simultaneous determination of free and protein-bound CML in food matrices. A two-pronged approach is employed for sample preparation to differentiate between these two forms.

Materials and Reagents
  • Nε-carboxymethyllysine (CML) standard

  • Nε-(carboxy[2H4]methyl)-l-lysine (d4-CML) internal standard[2]

  • Acetone

  • Sodium borohydride

  • Sodium borate buffer (0.5 M, pH 9.2)

  • Hydrochloric acid (6 M)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)[4]

  • Methanol

  • Ammonium hydroxide

  • Formic acid

  • Ultrapure water

  • LC-MS/MS grade acetonitrile

Sample Preparation

A generalized workflow for sample preparation is outlined below. Specific food matrices may require minor modifications.

  • Homogenization: Homogenize the food sample to a fine powder or paste.

  • Spiking with Internal Standard: Add a known concentration of d4-CML internal standard solution to the homogenized sample.

  • Extraction:

    • For the analysis of free CML , extract the sample with a suitable solvent, such as acetone.[5][6] The supernatant is collected for further cleanup.

    • For the analysis of total (free + protein-bound) CML , the sample undergoes a multi-step process.[5][6]

  • Reduction (for total CML): To prevent the artificial formation of CML from Amadori products during acid hydrolysis, a reduction step is performed.[7] Resuspend the sample pellet in sodium borate buffer and add sodium borohydride solution. Incubate to reduce the Amadori products.[7]

  • Protein Precipitation (for total CML): Precipitate proteins using an appropriate method, such as the addition of a precipitating agent.

  • Acid Hydrolysis (for total CML): The protein pellet is subjected to acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release CML from the protein backbone.[8]

  • Solid-Phase Extraction (SPE) Cleanup: Both the supernatant from the free CML extraction and the hydrolysate from the total CML preparation are subjected to SPE for cleanup and concentration.

    • Condition the SPE cartridge (e.g., MCX) with methanol and water.[4]

    • Load the sample.

    • Wash the cartridge to remove interfering substances.

    • Elute the CML and d4-CML fraction with a suitable solvent (e.g., methanol containing ammonium hydroxide).

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic System: A UHPLC system equipped with a suitable column (e.g., HILIC or reversed-phase C18) is used for the separation of CML.[8]

  • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water with a modifier like formic acid to improve peak shape and ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification.

  • MRM Transitions: Specific precursor-to-product ion transitions for both CML and d4-CML are monitored.

Data Presentation

The following tables summarize typical validation and quantitative data for CML analysis in various food matrices.

Table 1: Method Validation Parameters for CML Quantification

ParameterBaked & Fried Foods[5][6]Dairy Products (Liquid)[9]Dairy Products (Powder)[9]
Linearity (R²)> 0.999Not SpecifiedNot Specified
LOD (µg/kg)0.47 - 0.948 (ng/mg protein)8 (ng/mg protein)
LOQ (µg/kg)1.52 - 1.9127 (ng/mg protein)27 (ng/mg protein)
Recovery (%)90.2 - 108.3-0.99 to 6.8-9.6 to -3.6
Repeatability (RSD%)< 102.794.85
Reproducibility (RSD%)< 1011.04.92

Table 2: CML Content in Various Food Matrices

Food MatrixCML Content (mg/kg)Reference
Baby Biscuit4.07 - 35.88[5]
French Fries4.07 - 35.88[5]
Fried Dough Stick28.06 - 66.69 (µg/g)[7]
Biscuitsup to 117.53 (µg/g)[7]
Bread CrustHigher than crumb[7]
Meat and Poultry1.06 (mg/100g)[10]
Starchy Foods0.21 (mg/100g)[10]

Visualizations

The following diagrams illustrate the experimental workflow for the quantification of free and protein-bound CML.

G cluster_sample Sample Preparation cluster_free Free CML Workflow cluster_bound Protein-Bound CML Workflow cluster_analysis Analysis sample Homogenized Food Sample spike Spike with d4-CML Internal Standard sample->spike split Split for Free and Total CML Analysis spike->split extract_free Acetone Extraction split->extract_free Free reduction Reduction (NaBH4) split->reduction Total supernatant Collect Supernatant extract_free->supernatant spe_free SPE Cleanup supernatant->spe_free lcms LC-MS/MS Analysis spe_free->lcms precipitation Protein Precipitation reduction->precipitation hydrolysis Acid Hydrolysis (6M HCl) precipitation->hydrolysis spe_bound SPE Cleanup hydrolysis->spe_bound spe_bound->lcms quant Quantification (CML/d4-CML Ratio) lcms->quant

References

Application Notes and Protocols for CML-d4 Spiking in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Nε-(carboxymethyl)lysine-d4 (CML-d4) as an internal standard for the quantification of Nε-(carboxymethyl)lysine (CML) in various biological samples. The methodologies outlined are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for this application.

Introduction

Nε-(carboxymethyl)lysine (CML) is a prominent advanced glycation end product (AGE) that is formed non-enzymatically through the Maillard reaction between reducing sugars and the amino groups of proteins. CML has been implicated in the pathophysiology of various diseases, including diabetes, atherosclerosis, and renal failure, making it a crucial biomarker in clinical and preclinical research.

Accurate quantification of CML in biological matrices is essential for understanding its role in disease progression and for the development of therapeutic interventions. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification. This compound mimics the chemical and physical properties of endogenous CML, allowing for correction of variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection, thereby ensuring high accuracy and precision.

Data Presentation: this compound Spiking Concentrations

The optimal concentration of this compound for spiking into biological samples depends on the sample matrix, the expected concentration of endogenous CML, and the sensitivity of the analytical instrumentation. The following table summarizes typical this compound spiking concentrations reported in the literature for various biological samples.

Biological SampleThis compound Spiking ConcentrationNotes
Urine2 µMA mixture of internal standards, including this compound, was spiked into 50 µL of urine before solid-phase extraction.[1]
Plasma/SerumNot explicitly stated as a concentration, but added before hydrolysis.Internal standards are added to the sample before the protein hydrolysis step to account for variations in this critical procedure.[2]
Tissue Homogenates (e.g., Liver)Not explicitly stated, but dilution of the matrix is crucial.Matrix effects can impair CML detection. A 10-fold dilution of the liver matrix was found to be effective.[1]
In Vitro Samples (e.g., cell culture medium)2 µMA mixture of internal standards, including this compound, was spiked into the medium after enzymatic hydrolysis.[1]

It is highly recommended to optimize the this compound concentration for your specific assay and biological matrix to be within the linear dynamic range of the calibration curve.

Experimental Protocols

The following are generalized protocols for the quantification of CML in biological samples using this compound as an internal standard.

Protocol 1: Quantification of CML in Human Plasma/Serum

This protocol involves protein precipitation, hydrolysis, and subsequent LC-MS/MS analysis.

Materials:

  • Plasma or serum samples

  • This compound internal standard solution (concentration to be optimized)

  • Trichloroacetic acid (TCA) solution (e.g., 20% and 100% w/v)

  • 6 N Hydrochloric acid (HCl)

  • Sodium borate buffer (0.5 M, pH 9.2)

  • Sodium borohydride solution (2 M in 0.1 M NaOH)

  • Mobile phases for LC-MS/MS (e.g., Mobile Phase A: 5 mM NFPA in water; Mobile Phase B: Acetonitrile)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw plasma/serum samples on ice.

    • To 10 µL of the sample, add the optimized amount of this compound internal standard solution.

  • Reduction (Optional but Recommended):

    • Add 400 µL of 0.5 M sodium borate buffer (pH 9.2) and 2 M sodium borohydride in 0.1 M NaOH.

    • Incubate overnight at 4°C to reduce Schiff bases.

  • Protein Precipitation:

    • Add 200 µL of 60% TCA to precipitate proteins.

    • Centrifuge at 2000 x g for 10 minutes.

    • Carefully remove and discard the supernatant.

    • Wash the protein pellet by resuspending in 1 mL of 20% TCA and centrifuging again.

  • Acid Hydrolysis:

    • Add 1 mL of 6 N HCl to the protein pellet.

    • Incubate at 110°C for 24 hours to hydrolyze the proteins into amino acids.

  • Sample Clean-up:

    • After hydrolysis, dry the sample under a stream of nitrogen gas in a water bath at 80°C.

    • Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate CML and this compound using a suitable C18 column and a gradient elution profile.

    • Detect and quantify the analytes using multiple reaction monitoring (MRM) mode. The specific transitions for CML and this compound should be optimized for the instrument used.

Protocol 2: Quantification of CML in Urine

This protocol utilizes solid-phase extraction (SPE) for sample clean-up.

Materials:

  • Urine samples

  • This compound internal standard solution (e.g., 2 µM)

  • 5 M Hydrochloric acid (HCl)

  • Solid-phase extraction (SPE) cartridges (e.g., Strata-X-C)

  • SPE wash and elution solutions (e.g., 0.1 M HCl in water, 0.1 M HCl in methanol, 5% NH4OH in methanol)

  • LC-MS/MS system and reagents as in Protocol 1

Procedure:

  • Sample Preparation:

    • To 50 µL of urine, add a known amount of this compound internal standard solution (to achieve a final concentration of approximately 2 µM).[1]

    • Add 10 µL of 5 M HCl to acidify the sample.[1]

  • Solid-Phase Extraction (SPE):

    • Precondition the SPE cartridge with 1 mL of 0.1 M HCl in methanol followed by 1 mL of 0.1 M HCl in water.[1]

    • Load the acidified urine sample onto the cartridge.

    • Wash the cartridge sequentially with 0.5 mL of 0.1 M HCl in water, 0.5 mL of 0.1 M HCl in methanol.[1]

    • Elute the analytes with 0.5 mL of 5% NH4OH in methanol.[1]

  • Sample Finalization:

    • Dry the eluate under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Proceed with LC-MS/MS analysis as described in Protocol 1.

Mandatory Visualizations

Signaling Pathway

CML_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL1 BCR-ABL1 GRB2 GRB2 BCR_ABL1->GRB2 PI3K PI3K BCR_ABL1->PI3K JAK JAK BCR_ABL1->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: Key signaling pathways activated by the BCR-ABL1 fusion protein in Chronic Myeloid Leukemia (CML).

Experimental Workflow

CML_Quantification_Workflow start Biological Sample (Plasma, Urine, etc.) spike Spike with this compound Internal Standard start->spike prep Sample Preparation (e.g., Protein Hydrolysis, SPE) spike->prep lcms LC-MS/MS Analysis prep->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification (Ratio of CML/CML-d4) data->quant end Final CML Concentration quant->end

Caption: General workflow for the quantification of CML in biological samples using this compound.

References

Developing a standard curve for absolute CML quantification

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Developing a Standard Curve for Absolute Quantification of BCR-ABL1 in Chronic Myeloid Leukemia

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22, creating the BCR-ABL1 fusion gene.[1][2] This gene encodes a constitutively active tyrosine kinase, driving uncontrolled cell proliferation.[2] The quantification of BCR-ABL1 mRNA transcripts is the gold standard for monitoring minimal residual disease (MRD) in CML patients undergoing tyrosine kinase inhibitor (TKI) therapy.[3][4][5]

Real-time quantitative reverse transcription PCR (RQ-PCR) is the most common method for this purpose.[6][7] A critical component of accurate and reproducible RQ-PCR is the generation of a standard curve, which allows for the absolute quantification of BCR-ABL1 transcripts in a patient sample.[6][8] This document provides detailed protocols for developing a standard curve using both plasmid-based and cell line-based reference materials. It also outlines the principles of data analysis and quality control necessary for reliable CML monitoring. While RQ-PCR is the standard, digital PCR (dPCR) is an emerging technology that offers absolute quantification without the need for a standard curve, providing high precision and sensitivity.[4][8][9]

The BCR-ABL1 Signaling Pathway

The BCR-ABL1 fusion protein activates a cascade of downstream signaling pathways, leading to the malignant phenotype of CML. Dimerization of the BCR-ABL1 protein triggers its autophosphorylation, creating docking sites for adapter proteins that activate pathways such as JAK/STAT, RAS/RAF/MEK/ERK, and PI3K/AKT/mTOR.[10][11][12] These pathways collectively promote cell proliferation, inhibit apoptosis (programmed cell death), and alter cell adhesion, contributing to the leukemic state.[12][13]

BCR_ABL1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL1 BCR-ABL1 (Constitutively Active Tyrosine Kinase) GRB2 GRB2/SOS BCR_ABL1->GRB2 PI3K PI3K BCR_ABL1->PI3K JAK2 JAK2 BCR_ABL1->JAK2 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTOR->Proliferation STAT5 STAT5 JAK2->STAT5 STAT5->Proliferation

Caption: The BCR-ABL1 signaling cascade.

Experimental Workflow for CML Quantification

The process of quantifying BCR-ABL1 transcripts involves several key steps, from sample preparation to data interpretation. A standardized workflow is essential to ensure the accuracy and reproducibility of results, which are critical for clinical decision-making. The results are reported on the International Scale (IS), which allows for the comparison of data between different laboratories.[14][15]

CML_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_qpcr RQ-PCR cluster_analysis Data Analysis cluster_reporting Clinical Interpretation Sample Patient Peripheral Blood Sample RNA_Extraction Total RNA Extraction Sample->RNA_Extraction cDNA_Synthesis Reverse Transcription (cDNA Synthesis) RNA_Extraction->cDNA_Synthesis qPCR_Run Perform RQ-PCR for BCR-ABL1 & Control Gene cDNA_Synthesis->qPCR_Run Standards Prepare Standard Curve Dilutions Standards->qPCR_Run Generate_Curve Generate Standard Curve (Ct vs. log[Copy Number]) qPCR_Run->Generate_Curve Quantify Quantify BCR-ABL1 & Control Gene Copies Generate_Curve->Quantify Normalize Normalize & Report on International Scale (IS) Quantify->Normalize Report Determine Molecular Response (MR) Level Normalize->Report

Caption: Workflow for absolute quantification of BCR-ABL1.

Experimental Protocols

Protocol 1: Generation of a Plasmid-Based Standard Curve

Plasmid-based standards are highly stable and can be produced in large quantities with known copy numbers. Certified reference materials, such as ERM-AD623, are available and contain cloned fragments of BCR-ABL1 and control genes on the same plasmid backbone.[16][17][18]

A. Materials:

  • Certified plasmid reference material (e.g., ERM-AD623) with a known copy number concentration.

  • Nuclease-free water.

  • Low DNA binding microcentrifuge tubes.

  • RQ-PCR master mix, primers, and probes for BCR-ABL1 and a control gene (ABL1, GUSB, or BCR).[14]

  • Patient-derived cDNA.

  • RQ-PCR instrument.

B. Procedure: Serial Dilution of Plasmid DNA

  • Thaw the plasmid DNA stock solution on ice.

  • Prepare a series of 10-fold serial dilutions. For example, to create a 6-point standard curve from a stock of 1x10⁶ copies/µL:

    • Label six tubes from S1 to S6.

    • Pipette 90 µL of nuclease-free water into each tube.

    • Add 10 µL of the 1x10⁶ copies/µL stock to tube S1, vortex gently, and centrifuge briefly. This is the 1x10⁵ copies/µL standard.

    • Transfer 10 µL from S1 to S2, vortex, and centrifuge. This is the 1x10⁴ copies/µL standard.

    • Repeat this process for S3, S4, S5, and S6 to obtain standards with 1x10³, 100, 10, and 1 copy/µL, respectively.

  • Prepare aliquots of each dilution to avoid repeated freeze-thaw cycles.

C. Procedure: RQ-PCR Assay

  • Prepare the RQ-PCR reaction mix according to the manufacturer's instructions.

  • For each gene (BCR-ABL1 and the control gene), set up the reactions in triplicate for each standard curve point (S1-S6), patient cDNA samples, a no-template control (NTC), and a positive control.

  • Add 5 µL of each standard dilution, patient cDNA, or water (for NTC) to the respective wells.

  • Seal the plate, centrifuge briefly, and load it into the RQ-PCR instrument.

  • Run the thermal cycling program as recommended for the specific assay.

D. Data Analysis:

  • The instrument software will generate a standard curve by plotting the cycle threshold (Ct) value against the logarithm of the copy number for each dilution point.[9]

  • Assess the quality of the standard curve. The correlation coefficient (R²) should be >0.98, and the slope should be between -3.2 and -3.6, indicating a PCR efficiency of 90-105%.[9]

  • The software will use the standard curve to calculate the absolute copy number of BCR-ABL1 and the control gene in the patient samples based on their Ct values.[19]

  • Calculate the final ratio: (%BCR-ABL1/Control Gene) = (BCR-ABL1 Copy Number / Control Gene Copy Number) * 100.

  • Convert this ratio to the International Scale (IS) using a laboratory-specific conversion factor, which is established through sample exchange with a reference laboratory or by using commercially available standards calibrated to the WHO primary standards.[15][20]

Protocol 2: Generation of a Cell Line-Based Standard Curve

Cellular standards, created by mixing a BCR-ABL1-positive cell line (e.g., K562) with a negative cell line (e.g., HL-60), mimic patient samples more closely as they require RNA extraction.[21] The WHO has established a primary reference panel using this approach.[21][22]

A. Materials:

  • K562 cell line (BCR-ABL1 positive).

  • HL-60 cell line (BCR-ABL1 negative).

  • Cell culture medium and supplies.

  • Hemocytometer or automated cell counter.

  • RNA extraction kit.

  • Reverse transcription kit.

  • RQ-PCR reagents (as in Protocol 1).

B. Procedure: Preparation of Cellular Standards

  • Culture K562 and HL-60 cells under standard conditions.

  • Count the cells accurately for both cell lines.

  • Prepare a series of dilutions by mixing K562 cells with HL-60 cells to achieve desired percentage ratios (e.g., 10%, 1%, 0.1%, 0.01%, 0.001%).[21] For example, to create a 10% standard, mix 1x10⁵ K562 cells with 9x10⁵ HL-60 cells.

  • Pellet the cell mixtures and proceed immediately to RNA extraction or store the pellets at -80°C.

C. Procedure: RNA Extraction, cDNA Synthesis, and RQ-PCR

  • Extract total RNA from each cell mixture pellet using a validated method.[14]

  • Assess RNA quality and quantity.

  • Perform reverse transcription to synthesize cDNA from a standardized amount of RNA for each point.[14]

  • Perform the RQ-PCR assay as described in Protocol 1 (Section C), using the cDNA derived from the cell line mixtures as the standards.

D. Data Analysis:

  • The data analysis follows the same principles as for the plasmid-based curve. The standard curve is generated by plotting the Ct value against the logarithm of the known percentage of K562 cells in each standard.

  • The instrument software will then calculate the BCR-ABL1 percentage in patient samples by interpolating their Ct values on this curve.

Data Presentation and Interpretation

Quantitative Data Summary

Clear presentation of quantitative data is essential for interpreting results and ensuring quality control.

Table 1: Example of a Plasmid-Based Standard Curve Data Set

Standard IDConcentration (copies/µL)Log (Concentration)Mean Ct Value (BCR-ABL1)
S1100,0005.018.5
S210,0004.021.9
S31,0003.025.3
S41002.028.7
S5101.032.1
S610.035.5

Table 2: Quality Control Parameters for a Valid Standard Curve

ParameterAcceptance CriteriaExample ValueInterpretation
Slope -3.2 to -3.6-3.40Indicates high PCR efficiency (approx. 97%)[9][23]
R² (Correlation Coeff.) > 0.9800.998Shows excellent linearity across the dilution series[9][23]
PCR Efficiency (%) 90% - 105%96.8%Calculated from the slope: [10^(-1/slope) - 1] * 100
No Template Control No amplificationUndeterminedConfirms absence of contamination
Interpreting Molecular Response

Patient response to TKI therapy is categorized into different levels of molecular response (MR) based on the BCR-ABL1 IS ratio. These milestones are crucial for guiding treatment decisions.[24][25][26]

Table 3: Definitions of Molecular Response on the International Scale (IS)

Molecular Response (MR) LevelBCR-ABL1 IS (%)Log Reduction from BaselineDefinition
No Molecular Response> 10%< 1-logEarly molecular response not yet achieved
Minor Molecular Response≤ 10%≥ 1-logResponse milestone at 3-6 months[25][26]
Major Molecular Response (MMR)≤ 0.1%≥ 3-logKey goal associated with good prognosis[25][27]
Deep Molecular Response (DMR)MR⁴: ≤ 0.01%≥ 4-logPrerequisite for considering TKI cessation[25][27]
Deep Molecular Response (DMR)MR⁴·⁵: ≤ 0.0032%≥ 4.5-logVery deep response[25]
Deep Molecular Response (DMR)MR⁵: ≤ 0.001%≥ 5-logProfound reduction in disease burden[27]

References

Application of Nε-(Carboxymethyl)lysine-d4 (CML-d4) in Clinical Research Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nε-(Carboxymethyl)lysine (CML) is a prominent advanced glycation end product (AGE) formed through non-enzymatic reactions between reducing sugars and proteins or lipids.[1][2] As a stable and abundant AGE, CML has been identified as a significant biomarker for oxidative stress and is implicated in the pathogenesis of numerous age-related and metabolic diseases, including diabetes mellitus, cardiovascular disease, and neurodegenerative disorders.[1][3][4] The accurate quantification of CML in biological samples is crucial for understanding its role in disease progression and for the development of targeted therapeutic interventions.

Nε-(Carboxymethyl)lysine-d4 (CML-d4) is a stable isotope-labeled internal standard used for the precise measurement of CML levels in clinical research, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] The use of an internal standard like this compound is critical to compensate for variations during sample preparation and analysis, ensuring high accuracy and reproducibility of the results.[6][7][8][9] This document provides detailed application notes and protocols for the use of this compound in clinical research studies.

Application Notes

This compound serves as an indispensable tool for the quantitative analysis of CML in various biological matrices, including plasma, serum, and tissue samples. Its application is central to clinical studies investigating the role of AGEs in a range of pathologies.

Key Applications:

  • Biomarker of Glycemic Control and Oxidative Stress: CML levels are often elevated in conditions of hyperglycemia and oxidative stress, making CML a valuable biomarker in diabetes research.[10] Clinical studies utilize this compound to accurately track changes in CML concentrations in response to therapeutic interventions or disease progression.

  • Cardiovascular Disease Research: Increased CML levels have been associated with the development and progression of cardiovascular diseases.[3] this compound facilitates the precise measurement of CML in patient cohorts to establish correlations between CML levels and clinical outcomes.

  • Aging and Neurodegenerative Disease Studies: The accumulation of AGEs, including CML, is a hallmark of the aging process and is linked to neurodegenerative diseases. This compound is employed in research to quantify CML in studies on aging and neurodegeneration.

  • Nephropathy Research: Clinical studies have shown a significant increase in CML levels in patients with nephropathy, and a strong correlation between CML levels and the decline in kidney function.[11]

Quantitative Data from Clinical Studies

The following tables summarize quantitative data from clinical research studies where CML levels were determined, illustrating the typical concentrations observed in different patient populations. The use of a deuterated internal standard like this compound is fundamental to achieving the precision and accuracy required for such clinical investigations.

Table 1: Plasma CML Concentrations in Different Patient Populations

Patient Group Number of Subjects Mean CML Concentration (ng/mL) Standard Deviation (ng/mL) Reference
Healthy Subjects-16.67.8[1]
Diabetic Patients---[1]
Uremic Patients-Significantly higher than healthy and diabetic subjects-[1]

Table 2: CML Concentrations in a Study on Aging

Analyte Concentration Range (µmol/L) Lower Limit of Quantification (µmol/L) Reference
CML0.025–1.5000.025[12]
CEL0.025–1.5000.025[12]

Table 3: CML and Lysine Concentrations from a High-Throughput Study in Human Plasma

Analyte Mean Concentration (µM) Interquartile Range (µM) Reference
CML2.72.0–3.2[3]
Lysine--[3]
Normalized CML (µM/M lysine)6954–76[3]

Experimental Protocols

Protocol 1: Quantification of CML in Human Plasma using LC-MS/MS

This protocol outlines a common method for the determination of CML in human plasma samples using this compound as an internal standard.

1. Sample Preparation

  • Protein Precipitation:

    • To a 100 µL aliquot of human plasma, add a known concentration of this compound internal standard.

    • Add 200 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

  • Protein Hydrolysis (for total protein-bound CML):

    • To a plasma sample, add a known concentration of this compound.

    • Perform protein precipitation as described above.

    • Wash the protein pellet with TCA.

    • Hydrolyze the protein pellet with 6 M hydrochloric acid at 110°C for 24 hours.

    • Dry the hydrolysate under a stream of nitrogen.

    • Reconstitute the dried sample in a suitable solvent (e.g., 10 mM perfluoroheptanoic acid in water) for LC-MS/MS analysis.[13]

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A HILIC column or a C18 reversed-phase column can be used.[5][6]

    • Mobile Phase A: 0.1% formic acid in water.[5]

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[5]

    • Gradient: A gradient elution is typically used to separate CML from other plasma components. An example gradient is to start with a high percentage of mobile phase B, gradually decreasing it to elute the polar CML.

    • Flow Rate: 0.25 µL/min for nano-LC systems.[10]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • CML: m/z 205.2 -> 84.1 and 205.2 -> 130.0[12]

      • This compound: m/z 209.2 -> 88.1 (or other appropriate fragment ions depending on the deuteration pattern).[5]

    • The transition m/z 205.2 -> 84.1 is often used for quantification, while 205.2 -> 130.0 can be used for confirmation.

3. Quantification

  • A calibration curve is constructed by plotting the peak area ratio of CML to this compound against the concentration of CML standards.

  • The concentration of CML in the unknown plasma samples is then determined from this calibration curve.

Signaling Pathways and Experimental Workflows

AGE-RAGE Signaling Pathway

CML, as an AGE, primarily exerts its pathological effects through the Receptor for Advanced Glycation End products (RAGE). The binding of CML to RAGE triggers a cascade of intracellular signaling events that lead to inflammation, oxidative stress, and cellular dysfunction.

AGE_RAGE_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CML CML (AGE) RAGE RAGE CML->RAGE ROS ROS Production RAGE->ROS MAPK MAPK (p38, ERK1/2) RAGE->MAPK NFkB NF-κB Activation RAGE->NFkB JAK_STAT JAK/STAT Pathway RAGE->JAK_STAT Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis MAPK->Apoptosis Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Inflammation Inflammation JAK_STAT->Inflammation Gene_Expression->Inflammation

Caption: The AGE-RAGE signaling pathway initiated by CML.

Experimental Workflow for CML Quantification

The following diagram illustrates the typical workflow for the quantification of CML in clinical samples using LC-MS/MS with this compound as an internal standard.

CML_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma_Sample Plasma Sample Add_IS Add this compound Internal Standard Plasma_Sample->Add_IS Precipitation Protein Precipitation (e.g., TCA) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC Liquid Chromatography (HILIC or C18) Supernatant->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Peak_Integration Peak Integration (CML and this compound) MS->Peak_Integration Calibration_Curve Calibration Curve (Peak Area Ratio vs. Conc.) Peak_Integration->Calibration_Curve Quantification Quantification of CML Calibration_Curve->Quantification

Caption: Workflow for CML quantification in plasma.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in CML Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of Nε-(carboxymethyl)lysine (CML) using its deuterated internal standard, CML-d4, in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in CML quantification?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as CML, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification. Common sources of matrix effects include phospholipids, salts, and metabolites.

Q2: How does using this compound help in overcoming matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for CML. Because it has nearly identical physicochemical properties to CML, it co-elutes during chromatography and experiences the same degree of matrix effects and variability during sample preparation. This co-behavior allows this compound to accurately normalize for any signal suppression or enhancement affecting CML, thereby significantly improving the accuracy and precision of the quantification.[1][2]

Q3: Can I use a structural analog as an internal standard instead of this compound?

A3: While structural analogs can be used, they are not ideal. Analogs may have different chromatographic retention times, extraction efficiencies, and ionization responses compared to CML. These differences mean they may not experience the same matrix effects as the analyte, leading to inadequate correction and potentially inaccurate results. This compound is the preferred internal standard for robust and reliable CML quantification.

Q4: What are the key indicators of significant matrix effects in my CML assay?

A4: Key indicators of matrix effects include:

  • Poor reproducibility (high coefficient of variation, %CV) in quality control (QC) samples.

  • Inaccurate results for spiked QC samples.

  • Inconsistent peak areas for the internal standard (this compound) across different samples.

  • Significant ion suppression or enhancement when comparing the analyte response in matrix versus a neat solution.

Troubleshooting Guide

Issue 1: High variability in CML quantification results between replicate samples.

Possible Cause Troubleshooting Step
Inconsistent matrix effects between samples.Ensure Co-elution: Verify that CML and this compound are co-eluting. A slight shift in retention time can lead to differential matrix effects.[3] Optimize Sample Preparation: Enhance sample cleanup to remove more interfering components. Consider switching from protein precipitation to solid-phase extraction (SPE).
Inefficient or variable sample extraction.Optimize Extraction Protocol: Re-evaluate the extraction procedure, including pH, solvent choice, and mixing times, to ensure consistent recovery for both CML and this compound.
Pipetting errors or sample handling inconsistencies.Review Pipetting Technique: Ensure accurate and consistent pipetting of samples, internal standard, and reagents. Use calibrated pipettes.

Issue 2: Low signal intensity for both CML and this compound.

Possible Cause Troubleshooting Step
Significant ion suppression from the matrix.Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as SPE, to remove phospholipids and other interfering species. Chromatographic Optimization: Adjust the chromatographic gradient to separate CML and this compound from the regions of high matrix interference.
Suboptimal mass spectrometer source conditions.Optimize Source Parameters: Tune the mass spectrometer source parameters, including temperature, gas flows, and voltages, to maximize the signal for CML and this compound.
Instrument contamination.Clean the System: Clean the LC and MS interface to remove any buildup of contaminants that could be suppressing the signal.

Issue 3: Poor peak shape (tailing or fronting) for CML and/or this compound.

Possible Cause Troubleshooting Step
Column degradation or contamination.Use a Guard Column: Employ a guard column to protect the analytical column from contaminants. Flush or Replace Column: Flush the analytical column according to the manufacturer's instructions or replace it if it is old or heavily contaminated.
Inappropriate mobile phase pH.Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain CML in a single ionic state for optimal peak shape.
Sample solvent incompatibility with the mobile phase.Reconstitute in Mobile Phase: Ensure the final sample extract is reconstituted in a solvent that is compatible with the initial mobile phase conditions to prevent peak distortion.

Quantitative Data Summary

The use of a stable isotope-labeled internal standard like this compound is critical for mitigating matrix effects and ensuring accurate quantification. The following tables illustrate the expected performance improvements.

Table 1: Comparison of Recovery and Matrix Effect with and without this compound Internal Standard

ParameterWithout this compound (Analyte Only)With this compound (Analyte/IS Ratio)
Recovery (%) 75 ± 15%98 ± 5%
Matrix Effect (%) 60 ± 20% (Ion Suppression)99 ± 4%
Process Efficiency (%) 45 ± 25%97 ± 6%

Data are illustrative and represent typical values seen in bioanalytical method validation.

Table 2: Assay Precision and Accuracy

QC LevelWithout this compound (%CV, %Accuracy)With this compound (%CV, %Accuracy)
Low QC 20%, 70-130%<10%, 95-105%
Mid QC 18%, 75-125%<8%, 97-103%
High QC 15%, 80-120%<5%, 98-102%

Data are illustrative and represent typical values seen in bioanalytical method validation.

Experimental Protocols

Detailed Methodology for CML Quantification using LC-MS/MS with this compound

This protocol provides a general framework. Optimization may be required for specific matrices and instrumentation.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 500 ng/mL in water).

  • Vortex for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject onto the LC-MS/MS system.

2. LC-MS/MS Conditions

ParameterSetting
LC System: UPLC or HPLC system
Column: HILIC or Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: Optimized for separation of CML from matrix components
Flow Rate: 0.3 - 0.5 mL/min
Column Temperature: 40°C
Injection Volume: 5 - 10 µL
Mass Spectrometer: Triple Quadrupole
Ionization Mode: Positive Electrospray Ionization (ESI+)
MRM Transitions: CML: e.g., 205.1 > 130.1; this compound: e.g., 209.1 > 134.1

Note: Specific MRM transitions should be optimized for the instrument being used.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample add_is Spike with this compound start->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject lc Chromatographic Separation inject->lc ms Mass Spectrometry Detection lc->ms quant Quantification ms->quant

Caption: Experimental workflow for CML quantification.

matrix_effect_correction cluster_without_is Without this compound cluster_with_is With this compound cml_signal CML Signal suppression Ion Suppression cml_signal->suppression matrix Matrix Components (e.g., Phospholipids) matrix->suppression inaccurate Inaccurate Result suppression->inaccurate cml_d4_signal This compound Signal suppression_2 Ion Suppression cml_d4_signal->suppression_2 cml_signal_2 CML Signal cml_signal_2->suppression_2 matrix_2 Matrix Components (e.g., Phospholipids) matrix_2->suppression_2 ratio Ratio (CML/CML-d4) suppression_2->ratio accurate Accurate Result ratio->accurate

Caption: How this compound corrects for matrix effects.

troubleshooting_tree cluster_high_cv High %CV Solutions cluster_low_signal Low Signal Solutions cluster_peak_shape Peak Shape Solutions start Poor CML Quantification? high_cv High %CV in Replicates? start->high_cv Yes low_signal Low Signal Intensity? start->low_signal No check_coelution Check CML/CML-d4 Co-elution high_cv->check_coelution optimize_cleanup Optimize Sample Cleanup (SPE) high_cv->optimize_cleanup poor_shape Poor Peak Shape? low_signal->poor_shape No improve_cleanup Improve Sample Cleanup low_signal->improve_cleanup Yes optimize_ms Optimize MS Source low_signal->optimize_ms Yes check_column Check/Replace Column poor_shape->check_column Yes check_ph Adjust Mobile Phase pH poor_shape->check_ph Yes

Caption: Troubleshooting decision tree for CML analysis.

References

Technical Support Center: Nε-Carboxymethyl-lysine (CML) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a chromatographic shift between Nε-Carboxymethyl-lysine (CML) and its deuterated internal standard, CML-d4, during LC-MS/MS analysis.

Troubleshooting Guide: Chromatographic Shift of this compound vs. CML

A significant chromatographic shift between an analyte and its isotopically labeled internal standard can compromise the accuracy and precision of quantification. This guide provides a systematic approach to troubleshoot and resolve this issue.

Question: My this compound internal standard is eluting earlier than my CML analyte. What is causing this and how can I fix it?

Answer:

This phenomenon is known as the "deuterium isotope effect" and is a common observation in liquid chromatography, particularly in reversed-phase and hydrophilic interaction chromatography (HILIC). The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to subtle differences in molecular volume and polarity, causing this compound to elute slightly earlier than CML.

Here is a step-by-step guide to address this issue:

Step 1: Confirm and Quantify the Shift

  • Action: Overlay the chromatograms of CML and this compound from a standard injection.

  • Purpose: To visually confirm the retention time difference and determine its magnitude. A small, consistent shift may be acceptable, but a large or variable shift requires optimization.

Step 2: Method Optimization

If the shift is significant, method modifications may be necessary to improve co-elution.

  • Mobile Phase Composition:

    • Action: Adjust the organic solvent-to-aqueous ratio. A slight change in the mobile phase composition can alter the interactions of both CML and this compound with the stationary phase, potentially reducing the retention time difference. For HILIC methods, where CML is often analyzed, altering the water content (the strong solvent) is critical.[1]

    • Action: Modify the mobile phase pH. As an ionizable compound, the retention of CML is sensitive to pH changes.[2] Adjusting the pH can alter its ionization state and potentially minimize the isotope effect. It is recommended to work at a pH at least 1.5-2 units away from the pKa of CML for robust retention.[1]

  • Column Temperature:

    • Action: Adjust the column temperature. Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can, in turn, affect retention times and potentially reduce the separation between the isotopologues.

  • Alternative Chromatography:

    • Action: If using a reversed-phase column with ion-pairing agents like nonafluoropentanoic acid (NFPA) proves problematic due to potential column deterioration, consider switching to a HILIC column.[3] HILIC columns are well-suited for retaining and separating highly polar compounds like CML.[1][3]

Step 3: Consider an Alternative Internal Standard

  • Action: If method optimization does not resolve the issue, consider using an internal standard labeled with ¹³C or ¹⁵N. These heavier isotopes typically do not exhibit the same degree of chromatographic shift as deuterium.

Below is a troubleshooting workflow to address the chromatographic shift:

G cluster_0 Start: Chromatographic Shift Observed cluster_1 Step 1: Assess Shift cluster_2 Step 2: Method Optimization cluster_3 Step 3: Evaluate Co-elution cluster_4 Resolution start This compound and CML peaks are separated assess Overlay chromatograms Quantify retention time (RT) difference start->assess optimize_mp Adjust Mobile Phase - Organic/Aqueous Ratio - pH assess->optimize_mp optimize_temp Adjust Column Temperature assess->optimize_temp optimize_col Consider HILIC Column assess->optimize_col evaluate Is co-elution acceptable? optimize_mp->evaluate optimize_temp->evaluate optimize_col->evaluate success Proceed with Analysis evaluate->success Yes fail Consider Alternative IS (e.g., ¹³C, ¹⁵N) evaluate->fail No G cluster_0 Sample Preparation Workflow start Biological Sample (e.g., Plasma, Serum) ppt Protein Precipitation (e.g., with Acetonitrile) start->ppt spe Solid-Phase Extraction (SPE) (e.g., Mixed-Mode Cation Exchange) ppt->spe reconstitute Evaporation and Reconstitution spe->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

References

Preventing ion suppression in ESI-MS for CML analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in Chronic Myeloid Leukemia (CML) analysis using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions to help you address challenges related to ion suppression, a common phenomenon that can compromise the accuracy and sensitivity of your results.

Troubleshooting Guide: Overcoming Ion Suppression

Ion suppression can manifest as poor sensitivity, high variability in signal intensity, and inaccurate quantification. The following table outlines common issues, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low analyte signal in biological samples compared to pure standards. Matrix Effects: Co-eluting endogenous components (salts, lipids, proteins) from the sample matrix are competing with the analyte for ionization.[1][2]1. Optimize Sample Preparation: Employ more rigorous cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[1][3][4] 2. Chromatographic Separation: Modify the LC gradient, flow rate, or column chemistry to separate the analyte from the interfering matrix components.[1] 3. Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but be mindful of the analyte's limit of detection.[3][5]
Inconsistent and irreproducible results for quality control (QC) samples. Variable Matrix Effects: The composition of biological matrices can vary between samples, leading to different degrees of ion suppression.[6]1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar ion suppression, allowing for accurate normalization of the signal.[7][8] 2. Matrix-Matched Calibrators: Prepare calibration standards and QCs in the same biological matrix as the study samples to ensure consistent matrix effects across the analytical run.[1][9]
Analyte signal suddenly drops during a sequence of injections. Instrument Contamination: Buildup of non-volatile salts or other matrix components in the ion source can lead to a gradual or abrupt decrease in sensitivity.[10]1. Clean the Ion Source: Regularly clean the mass spectrometer's ion source according to the manufacturer's recommendations. 2. Improve Sample Cleanup: More effective sample preparation can reduce the amount of non-volatile material introduced into the MS system.[11]
Poor peak shape and tailing. Mobile Phase Additives: Certain mobile phase additives, like trifluoroacetic acid (TFA), can improve chromatography but may also cause ion suppression.[10][12]1. Use Volatile Mobile Phase Additives: Opt for volatile additives like formic acid at low concentrations (e.g., <0.1%) to minimize suppression.[11][12] 2. Optimize Additive Concentration: Use the lowest concentration of the additive that provides acceptable chromatography.[10]

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions regarding ion suppression in ESI-MS for CML analysis.

Q1: What is ion suppression and why is it a concern in CML analysis?

A1: Ion suppression is the reduction in the ionization efficiency of a target analyte caused by the presence of other co-eluting compounds in the sample matrix.[1][13] In CML research, complex biological matrices like plasma or cell lysates contain high concentrations of endogenous substances such as salts, lipids, and proteins.[1][4] During ESI-MS analysis, these matrix components can compete with the analytes of interest (e.g., tyrosine kinase inhibitors) for the available charge in the ion source, leading to a decreased signal for the analyte.[1] This can result in poor sensitivity, inaccuracy, and imprecision in quantitative analyses, ultimately affecting the reliability of experimental results.[9]

Q2: How can I determine if my sample is affected by ion suppression?

A2: A common method to qualitatively assess ion suppression is the post-column infusion experiment .[10][14] This involves infusing a constant flow of the analyte solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. A drop in the stable baseline signal of the analyte at specific retention times indicates the presence of ion-suppressing components eluting from the column.[10][15] To quantify the extent of matrix effects, you can compare the analyte's response in a post-extraction spiked matrix sample to its response in a neat solution.[6][14]

Q3: What is the role of an internal standard in mitigating ion suppression?

A3: An internal standard (IS) is a compound of known concentration that is added to all samples, calibrators, and quality controls.[10] To effectively compensate for ion suppression, the IS should have physicochemical properties very similar to the analyte, ensuring they co-elute and experience the same degree of matrix effects.[8][10] The most effective type of IS is a stable isotope-labeled (SIL) version of the analyte.[7] By calculating the ratio of the analyte signal to the IS signal, variations caused by ion suppression can be normalized, leading to more accurate and precise quantification.[1][6]

Q4: Can the choice of ionization source affect ion suppression?

A4: Yes, the choice of ionization source can influence the extent of ion suppression. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[3][5] If significant ion suppression is observed with ESI and cannot be resolved through other means, switching to APCI, if compatible with your analyte, could be a viable option.[3][13] Additionally, switching the polarity of the ESI source (e.g., from positive to negative ion mode) may help, as fewer matrix components may ionize in the selected polarity, reducing interference.[3][13]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is a general guideline for extracting small molecule drugs, such as tyrosine kinase inhibitors, from plasma.

Objective: To separate the analyte of interest from matrix components based on their differential solubility in two immiscible liquid phases.[16]

Materials:

  • Plasma sample

  • Internal Standard (IS) solution

  • Protein precipitation solvent (e.g., acetonitrile)

  • Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)[17]

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (compatible with LC mobile phase)

Procedure:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of the IS working solution.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Add 600 µL of the extraction solvent (e.g., ethyl acetate).

  • Vortex for 2 minutes to facilitate the extraction of the analyte into the organic phase.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of reconstitution solvent.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general procedure for cleaning up plasma samples using a reversed-phase SPE cartridge.

Objective: To remove interfering matrix components and concentrate the analyte of interest using a solid sorbent.[18][19]

Materials:

  • SPE cartridge (e.g., C18)

  • Plasma sample

  • Internal Standard (IS) solution

  • Pre-treatment solution (e.g., 2% formic acid in water)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., 90% acetonitrile in water with 0.1% formic acid)

  • SPE vacuum manifold or positive pressure processor

  • Evaporation system

  • Reconstitution solvent

Procedure:

  • Sample Pre-treatment: Mix 100 µL of plasma with 10 µL of IS and 200 µL of the pre-treatment solution.[19] Vortex to mix.

  • Cartridge Conditioning: Pass 1 mL of methanol through the SPE cartridge.[20][21]

  • Cartridge Equilibration: Pass 1 mL of water through the cartridge. Do not allow the sorbent bed to dry.[21]

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).[20][22]

  • Washing: Pass 1 mL of the wash solvent through the cartridge to remove weakly bound interferences.

  • Drying: Dry the cartridge under vacuum for 5 minutes to remove residual wash solvent.

  • Elution: Elute the analyte and IS with 500 µL of the elution solvent into a clean collection tube.[19][22]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of reconstitution solvent for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects for the analysis of tyrosine kinase inhibitors in plasma. The matrix effect is calculated as: (Peak Area in post-extraction spiked matrix / Peak Area in neat solution) * 100%. A value close to 100% indicates minimal ion suppression or enhancement.

Tyrosine Kinase Inhibitor Protein Precipitation Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Imatinib 75%92%98%
Dasatinib 68%89%96%
Nilotinib 71%91%99%
Bosutinib 65%85%95%
Note: These are representative values compiled from literature and may vary depending on the specific experimental conditions.

Visualizations

Logical Workflow for Troubleshooting Ion Suppression

IonSuppressionTroubleshooting Start Start: Inconsistent or Low Signal CheckSystem Check System Suitability (e.g., injection of standard) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK FixSystem Troubleshoot LC-MS System (e.g., clean source, check for leaks) SystemOK->FixSystem No PostColumnInfusion Perform Post-Column Infusion Experiment SystemOK->PostColumnInfusion Yes FixSystem->CheckSystem SuppressionObserved Ion Suppression Observed? PostColumnInfusion->SuppressionObserved NoSuppression Problem is Likely Not Ion Suppression SuppressionObserved->NoSuppression No OptimizeChroma Optimize Chromatography (shift retention time) SuppressionObserved->OptimizeChroma Yes ChromaEffective Effective? OptimizeChroma->ChromaEffective ImproveSamplePrep Improve Sample Preparation (LLE, SPE) ChromaEffective->ImproveSamplePrep No UseSIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) ChromaEffective->UseSIL_IS Yes SamplePrepEffective Effective? ImproveSamplePrep->SamplePrepEffective SamplePrepEffective->UseSIL_IS Yes SamplePrepEffective->UseSIL_IS Partially, Proceed to IS End End: Reliable Results UseSIL_IS->End

Caption: Troubleshooting workflow for identifying and mitigating ion suppression.

BCR-ABL Signaling Pathway in CML

CML_Signaling cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) RAS_RAF RAS -> RAF -> MEK -> ERK BCR_ABL->RAS_RAF PI3K_AKT PI3K -> AKT -> mTOR BCR_ABL->PI3K_AKT JAK_STAT JAK -> STAT BCR_ABL->JAK_STAT Adhesion Altered Adhesion BCR_ABL->Adhesion TKI Tyrosine Kinase Inhibitors (TKIs) (e.g., Imatinib) TKI->BCR_ABL Inhibits Proliferation Increased Cell Proliferation RAS_RAF->Proliferation PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation

Caption: Key signaling pathways activated by BCR-ABL in CML and targeted by TKIs.[23][24][25][26]

References

Technical Support Center: Dealing with Isotopic Instability of Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the isotopic instability of deuterated standards.

Frequently Asked Questions (FAQs)

Q1: What is isotopic instability of deuterated standards and why is it a concern?

Isotopic instability, often referred to as back-exchange, is the unintended substitution of deuterium atoms on a stable isotope-labeled (SIL) internal standard with hydrogen atoms from the surrounding environment, such as solvents or the sample matrix.[1][2] This phenomenon is a significant concern in quantitative analysis because it can compromise the integrity of the internal standard, leading to inaccurate and unreliable results.[1] The loss of deuterium changes the mass of the standard, which can lead to its erroneous identification as the unlabeled analyte. This results in an inflated analyte signal and a diminished internal standard signal, ultimately causing an overestimation of the analyte's concentration.[1]

Q2: What are the primary factors that contribute to the isotopic instability of deuterated standards?

Several factors can influence the rate and extent of isotopic exchange:

  • pH: The rate of deuterium exchange is highly dependent on the pH of the solution.[1] It is generally slowest around a pH of 2.5-3 and increases significantly in both acidic and basic conditions.[1][3][4]

  • Temperature: Higher temperatures accelerate the rate of isotopic exchange.[1][3] Therefore, maintaining low temperatures throughout sample handling and analysis is crucial.[3]

  • Solvent Composition: Protic solvents, such as water and methanol, are necessary for the exchange to occur.[1] The use of aprotic solvents is recommended whenever possible to minimize this risk.[5][6]

  • Position of the Deuterium Label: The stability of the deuterium label is highly dependent on its position within the molecule.[2][6] Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are highly susceptible to exchange.[1][4] Deuterium atoms on carbon atoms adjacent to carbonyl groups or on certain aromatic rings can also be prone to exchange under specific conditions.[1][4]

  • Matrix Components: Components within a biological matrix can sometimes catalyze the exchange process.[1]

Q3: What are the ideal storage and handling conditions for deuterated standards to maintain their stability?

Proper storage and handling are critical to preserving the isotopic and chemical purity of deuterated standards.[7]

  • Storage: For long-term stability, solid or lyophilized standards should be stored at -20°C or colder in a desiccator to protect them from moisture.[5] Solutions should be stored in tightly sealed, amber vials at low temperatures (2-8°C or -20°C) and protected from light.[5][6] Always refer to the manufacturer's certificate of analysis for specific storage instructions.[5][7]

  • Handling: When preparing solutions, allow the standard to equilibrate to room temperature before opening the container to prevent condensation.[6][7] Handle standards in a dry atmosphere, for instance, under dry nitrogen or argon, and use thoroughly dried glassware.[7]

  • Solvent Choice: Use high-purity aprotic solvents like acetonitrile or methanol for reconstitution and dilution whenever the experimental design allows.[5] Avoid acidic or basic aqueous solutions, as these can catalyze deuterium-hydrogen exchange.[5]

Q4: How can I verify the isotopic and chemical purity of my deuterated standard?

It is good practice to verify the purity of deuterated standards upon receipt and periodically thereafter.

  • High-Resolution Mass Spectrometry (HRMS): This is a powerful technique to determine the isotopic enrichment by analyzing the distribution of isotopologues.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the position of the deuterium labels and assess isotopic purity.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector can be used to assess the chemical purity of the standard.[5]

Troubleshooting Guides

Problem 1: Decreasing internal standard signal throughout an analytical run.

A decreasing signal for the deuterated internal standard during an analytical run can be a sign of isotopic instability or other issues like ion suppression.

Troubleshooting Workflow for Decreasing Internal Standard Signal

Start Decreasing IS Signal Observed Check_Stability Assess IS Stability in Matrix and Solvents Start->Check_Stability Check_Matrix_Effects Evaluate Differential Matrix Effects Check_Stability->Check_Matrix_Effects If stable Optimize_Storage Review Storage and Handling Procedures Check_Stability->Optimize_Storage If unstable Optimize_LC Optimize Chromatographic Conditions Check_Matrix_Effects->Optimize_LC If matrix effects are present Solution_Found Problem Resolved Check_Matrix_Effects->Solution_Found If no matrix effects Optimize_LC->Solution_Found Optimize_Storage->Solution_Found

Caption: Troubleshooting workflow for a decreasing internal standard signal.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Isotopic Exchange 1. Assess Stability: Perform an experiment to evaluate the stability of the deuterated standard in your sample matrix and analytical solvents over time (see Experimental Protocol 1).[1] 2. Optimize pH and Temperature: If instability is confirmed, adjust the pH of your solutions to be between 2.5 and 3 and maintain low temperatures (0-4°C) throughout the sample preparation and analysis process.[1] 3. Change Solvent: If possible, switch to aprotic solvents for sample preparation and reconstitution.[5]
Differential Matrix Effects 1. Evaluate Matrix Effects: Conduct an experiment to determine if the analyte and the internal standard are experiencing different levels of ion suppression or enhancement (see Experimental Protocol 2).[2] 2. Optimize Chromatography: Adjust the chromatographic method to ensure the analyte and internal standard co-elute as closely as possible.[8] 3. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects.[8]
Improper Storage/Handling 1. Review Procedures: Ensure that the standards are being stored at the recommended temperature and protected from light and moisture.[5][7] 2. Fresh Solutions: Prepare fresh working solutions of the internal standard more frequently.
Problem 2: Presence of unlabeled analyte signal in blank samples spiked only with the deuterated internal standard.

Detecting a signal for the unlabeled analyte when only the deuterated standard has been added to a blank matrix is a strong indicator of either isotopic exchange or contamination of the standard.

Logical Flow for Investigating Unlabeled Analyte Signal

Start Unlabeled Analyte Signal in Blank + IS Check_Purity Assess Purity of Deuterated Standard Start->Check_Purity Check_Back_Exchange Investigate In-Process Back-Exchange Check_Purity->Check_Back_Exchange If standard is pure Source_Identified Source of Unlabeled Analyte Identified Check_Purity->Source_Identified If standard is contaminated Check_Back_Exchange->Source_Identified

Caption: Investigating the source of an unlabeled analyte signal.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Isotopic Impurity of the Standard 1. Check Certificate of Analysis: Review the manufacturer's certificate of analysis for the specified isotopic purity. 2. Independent Purity Assessment: If significant contamination is suspected, perform an independent assessment of the standard's purity using HRMS.[5] 3. Contact Supplier: If the standard is found to be impure, contact the supplier for a replacement.
In-Process Back-Exchange 1. Stability Study: Conduct a stability experiment by incubating the deuterated standard in the sample matrix under your typical experimental conditions (see Experimental Protocol 1).[1] 2. Modify Conditions: If back-exchange is occurring, modify the experimental conditions by adjusting pH, lowering the temperature, and using aprotic solvents where feasible to minimize the exchange.[3][4]

Quantitative Data Summary

The stability of a deuterated internal standard is highly dependent on the experimental conditions. The following table summarizes hypothetical data from a stability experiment as described in Protocol 1.

Condition Incubation Time (hours) Temperature (°C) pH % Decrease in IS Signal Analyte Peak Detected in IS Channel?
Biological Matrix0257.40%No
Biological Matrix4257.415%Yes
Biological Matrix447.42%No
Reconstitution Solvent4258.025%Yes
Reconstitution Solvent448.05%No
Reconstitution Solvent443.0<1%No

Interpretation: The data indicates that the internal standard is unstable at room temperature in both the biological matrix and, more significantly, in the slightly basic reconstitution solvent. Lowering the temperature and acidifying the solvent significantly reduces the extent of isotopic exchange.[1]

Experimental Protocols

Experimental Protocol 1: Assessing the Stability of a Deuterated Internal Standard

Objective: To determine if isotopic exchange of the deuterated internal standard is occurring under specific experimental conditions.

Methodology:

  • Prepare Samples:

    • T=0 Samples: Spike a known concentration of the deuterated internal standard (IS) into a blank biological matrix and immediately process it according to your standard sample preparation protocol.

    • Incubated Samples: Spike the same concentration of the IS into the blank matrix and incubate it under conditions that mimic your experimental workflow (e.g., room temperature for 4 hours). Then, process the sample.

    • Solvent Stability: Prepare a solution of the IS in your reconstitution or mobile phase solvent and incubate it under the same conditions as the matrix sample.

  • Analysis: Analyze all prepared samples using your LC-MS/MS method.

  • Evaluation:

    • Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease in the peak area suggests instability.

    • Monitor the mass transition of the unlabeled analyte in the samples containing only the IS. The appearance of a peak for the unlabeled analyte is a direct indication of back-exchange.[1]

Experimental Protocol 2: Evaluation of Matrix Effects

Objective: To assess whether the analyte and the deuterated internal standard are affected differently by the sample matrix (differential matrix effects).

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a solution of the analyte and the internal standard in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using your standard procedure. Spike the analyte and internal standard into the final extracted sample.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before performing the extraction.

  • Analysis: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.

  • Calculation and Evaluation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • Compare the matrix effect percentage for the analyte and the internal standard. A significant difference indicates differential matrix effects, which can lead to inaccurate quantification.[2]

References

Technical Support Center: Optimizing LC Gradient for CML and CML-d4 Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing liquid chromatography (LC) gradient methods for the separation and quantification of Nε-Carboxymethyllysine (CML) and its deuterated internal standard, CML-d4.

Frequently Asked Questions (FAQs)

Q1: What are the primary chromatographic strategies for separating CML and this compound?

A1: The two main strategies for the separation of the highly polar molecule CML and its deuterated internal standard are Reversed-Phase (RP) Liquid Chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2] RP-LC is a common starting point, but retaining the highly polar CML can be challenging.[1] HILIC is often a superior alternative as it is specifically designed for the retention and separation of polar compounds.[3]

Q2: Why do my CML and this compound peaks show partial separation instead of co-eluting?

A2: This phenomenon is known as the chromatographic isotope effect. The replacement of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to small differences in retention time.[4] While complete co-elution is often desired for internal standards to ensure they experience identical matrix effects, this partial separation can sometimes be managed. If the separation is inconsistent, it can negatively impact the accuracy of quantification.

Q3: What are typical mobile phases for RP and HILIC separation of CML?

A3: For RP-LC, mobile phases often consist of water and acetonitrile or methanol with additives like formic acid or nonafluoropentanoic acid (NFPA) to improve peak shape and retention.[5][6] For HILIC, the mobile phase is typically a high percentage of an organic solvent (like acetonitrile) with a smaller percentage of an aqueous buffer (such as ammonium formate).[7]

Q4: What sample preparation steps are crucial for accurate CML quantification?

A4: A critical step in sample preparation for CML analysis is the reduction of Amadori products using sodium borohydride prior to acid hydrolysis. This prevents the artificial formation of CML during hydrolysis, which would lead to an overestimation of its concentration.[8]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing) for CML and/or this compound

Symptoms:

  • Asymmetrical peaks with a pronounced "tail."

  • Inconsistent peak integration and reduced sensitivity.

Possible Causes and Solutions:

Cause Solution
Secondary Silanol Interactions (RP-LC) CML, being a polar and basic compound, can interact with free silanol groups on the silica-based stationary phase. This is a common cause of peak tailing. Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of CML to ensure a consistent ionization state. Adding a competing base to the mobile phase or using an end-capped column can also mitigate these interactions.
Column Overload Injecting too much sample can lead to peak distortion. Solution: Dilute the sample and reinject. If the peak shape improves, this was the likely cause.
Sample Solvent Mismatch If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak fronting or tailing. Solution: Whenever possible, dissolve the sample in the initial mobile phase.
Column Contamination Accumulation of matrix components on the column can lead to peak shape issues. Solution: Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent.
Issue 2: Inadequate or Variable Resolution Between CML and this compound

Symptoms:

  • Peaks are not baseline resolved, leading to inaccurate quantification.

  • The degree of separation between the two peaks changes between injections.

Possible Causes and Solutions:

Cause Solution
Chromatographic Isotope Effect The inherent small difference in retention between CML and this compound. Solution 1 (Improve Co-elution): Use a column with lower resolving power or adjust the mobile phase composition (e.g., small changes in organic solvent percentage or pH) to encourage peak overlap. Solution 2 (Achieve Baseline Separation): If co-elution is not achievable, optimize the gradient to ensure complete baseline separation for accurate individual peak integration. A shallower gradient around the elution time of the analytes can improve resolution.
Inconsistent Gradient Delivery Issues with the LC pump or mixer can lead to variable mobile phase composition and fluctuating retention times. Solution: Ensure the LC system is properly maintained and calibrated. Prime the pump lines and check for leaks.
Temperature Fluctuations Changes in column temperature can affect retention times and selectivity. Solution: Use a column oven to maintain a stable and consistent temperature throughout the analysis.
Issue 3: Retention Time Instability

Symptoms:

  • The retention times for CML and this compound drift over a series of injections.

Possible Causes and Solutions:

Cause Solution
Inadequate Column Equilibration (Especially in HILIC) HILIC columns often require longer equilibration times than RP columns to establish a stable water layer on the stationary phase.[1] Insufficient equilibration is a major cause of retention time drift.[1] Solution: Increase the equilibration time between injections. A general guideline is to use at least 10-20 column volumes of the initial mobile phase.[1]
Mobile Phase Instability Changes in the mobile phase composition over time (e.g., evaporation of the organic component) can cause retention time shifts. Solution: Prepare fresh mobile phases daily and keep the solvent bottles capped.
Column Aging Over time, the stationary phase of the column can degrade, leading to changes in retention. Solution: Monitor column performance with a standard sample. If performance degrades significantly, replace the column.

Experimental Protocols & Data

Reversed-Phase LC Method Example

This method uses an ion-pairing agent to improve the retention of CML.

  • Column: High Strength Silica (HSS) T3, 2.1 x 100 mm[2]

  • Mobile Phase A: 10 mM Perfluoroheptanoic acid (PFHA) in water[2]

  • Mobile Phase B: 10 mM Ammonium formate in 45% acetonitrile, 45% methanol, and 10% water[2]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL[6]

Gradient Profile:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0 - 5.09010
5.01 - 6.03565
6.01 - 9.0199

Data adapted from a study on CML and CEL, which have similar chromatographic behavior.[2][9][10][11][12]

Quantitative Data Summary (Reversed-Phase):

ParameterCMLThis compound
Typical Retention Time ~3.43 min[5]Expected to be slightly earlier than CML
Linearity Range 0.025–1.500 µmol/L[5]N/A
Lower Limit of Quantification (LLOQ) 0.025 µmol/L[5]N/A
Intra-day Precision (%RSD) < 9%[5]N/A
Inter-day Precision (%RSD) < 9%[5]N/A
Average Recovery 94.24%[5]N/A
HILIC Method Recommendations
  • Column: A polar stationary phase such as bare silica, amide, or zwitterionic phase is recommended.

  • Mobile Phase A: Acetonitrile with a small amount of buffer (e.g., 10 mM ammonium formate).

  • Mobile Phase B: Water with the same concentration of buffer as Mobile Phase A.

  • General Gradient Strategy: Start with a high percentage of organic solvent (e.g., 95% A) and gradually increase the aqueous portion (B) to elute the polar analytes.[3] A shallow gradient is often effective.[7]

Starting HILIC Gradient Profile:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0 - 2.0955
2.0 - 15.0Ramp to 60Ramp to 40
15.1 - 17.06040
17.1 - 25.0Return to 95Return to 5

This is a suggested starting point and will require optimization.[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Reduction Reduction with Sodium Borohydride Sample->Reduction Hydrolysis Acid Hydrolysis Reduction->Hydrolysis Cleanup Solid Phase Extraction (SPE) Hydrolysis->Cleanup LC_Separation LC Separation (RP or HILIC) Cleanup->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using this compound Integration->Quantification Final_Result Final_Result Quantification->Final_Result Final CML Concentration

Caption: Experimental workflow for CML analysis.

troubleshooting_flowchart Start Chromatographic Issue Observed PeakShape Poor Peak Shape? Start->PeakShape Resolution Inadequate Resolution? PeakShape->Resolution No Tailing Tailing or Fronting? PeakShape->Tailing Yes RetentionTime Retention Time Drift? Resolution->RetentionTime No CoElution Partial or No Separation? Resolution->CoElution Yes HILICEquilibration Using HILIC? RetentionTime->HILICEquilibration Yes CheckSystem Check System Stability - Fresh mobile phase - Stable temperature RetentionTime->CheckSystem No CheckSilanol Check for Secondary Silanol Interactions (RP) - Adjust pH - Use end-capped column Tailing->CheckSilanol CheckOverload Check for Column Overload - Dilute sample Tailing->CheckOverload OptimizeGradient Optimize Gradient - Use shallower gradient CoElution->OptimizeGradient ChangeColumn Consider Lower Resolution Column for Co-elution CoElution->ChangeColumn IncreaseEquilibration Increase Column Equilibration Time (10-20 column volumes) HILICEquilibration->IncreaseEquilibration Yes HILICEquilibration->CheckSystem No

Caption: Troubleshooting decision tree for CML analysis.

References

Technical Support Center: Accurate Quantification Using CML-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nε-(Carboxymethyl)lysine-d4 (CML-d4). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate use of this compound as an internal standard in mass spectrometry-based quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: Nε-(Carboxymethyl)lysine-d4 (this compound) is a deuterated form of CML, a modified amino acid that serves as a biomarker for advanced glycation end products (AGEs). AGEs are implicated in various disease processes, including diabetes and atherosclerosis. In quantitative mass spectrometry, this compound is used as an internal standard. Because it is chemically almost identical to the endogenous, non-labeled CML, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variations in sample preparation and instrument response, leading to more accurate quantification of CML.

Q2: What are isotopic impurities in this compound and why are they a concern?

A2: Isotopic impurities in a this compound standard are molecules that do not have the desired four deuterium atoms. This can include molecules with fewer deuterium atoms (d0, d1, d2, d3) which are remnants of an incomplete synthesis process. These impurities are a significant concern because the unlabeled CML (d0) impurity in the this compound standard can contribute to the signal of the analyte you are trying to measure, leading to an overestimation of the CML concentration in your sample.[1]

Q3: How can I determine the isotopic purity of my this compound standard?

A3: The isotopic purity of your this compound standard should be stated on the Certificate of Analysis (CoA) provided by the supplier. However, it is good practice to verify this independently. High-resolution mass spectrometry (HR-MS) is the most common method for determining isotopic purity. This technique can resolve the different isotopologues (molecules with different numbers of deuterium atoms) and determine their relative abundances.

Q4: My calibration curve is non-linear at high concentrations. Could this be due to isotopic impurities?

A4: Yes, this is a common issue. At high concentrations of the analyte (unlabeled CML), the naturally occurring isotopes of CML can contribute to the signal of the this compound internal standard. This "cross-talk" can artificially inflate the internal standard's signal, leading to a non-linear calibration curve and inaccurate quantification.[1][2] Similarly, a high concentration of an impure internal standard can significantly contribute to the analyte signal.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inaccurate or Inconsistent Quantitative Results Isotopic impurities in the this compound internal standard are contributing to the analyte signal.1. Verify Isotopic Purity: Check the Certificate of Analysis for your this compound lot. If necessary, determine the isotopic purity using the experimental protocol below.2. Apply Correction Factor: Use the mathematical correction detailed in the experimental protocols to account for the contribution of the unlabeled CML impurity in your internal standard.3. Optimize IS Concentration: Ensure the concentration of the internal standard is appropriate and does not lead to saturation of the detector.
Non-Linear Calibration Curve Cross-contribution between the analyte and internal standard at high concentrations.1. Assess Cross-Talk: Analyze a high-concentration sample of unlabeled CML and monitor the mass channel of this compound to check for signal contribution. Conversely, analyze a pure solution of this compound and monitor the analyte channel.2. Mathematical Correction: Employ a non-linear calibration model or a mathematical correction algorithm to account for the bidirectional isotopic interference.[2]
Poor Signal-to-Noise for Internal Standard Degradation of the this compound standard or inappropriate storage.1. Check Storage Conditions: Ensure the this compound standard is stored according to the manufacturer's recommendations, typically at -20°C or -80°C.2. Prepare Fresh Solutions: Prepare fresh working solutions of the internal standard from a stock solution that has been stored correctly.

Quantitative Data: Isotopic Purity of Commercial this compound

The isotopic purity of commercially available this compound can vary between suppliers and batches. It is crucial to refer to the Certificate of Analysis for the specific lot you are using. Below is a summary of representative data from commercial sources:

Supplier Lot Number Isotopic Purity (d4) Other Isotopologues Present Reference
MedChemExpress88401497.9%Not specified[3]
LGC Standards20-MVI-125-192.61%d0 = 0.00%, d1 = 0.40%, d2 = 0.14%, d3 = 6.85%[4]

Experimental Protocols

Protocol 1: Determination of this compound Isotopic Purity by High-Resolution Mass Spectrometry (HR-MS)

Objective: To determine the relative abundance of each isotopologue (d0, d1, d2, d3, d4) in a this compound standard.

Methodology:

  • Sample Preparation: Prepare a solution of the this compound internal standard in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a strong signal without saturating the detector (e.g., 1 µg/mL).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of resolving the different isotopologues.

  • Analysis: Infuse the sample directly into the mass spectrometer or inject it onto a liquid chromatography system. Acquire full scan mass spectra in the appropriate m/z range for CML.

  • Data Analysis:

    • Identify the monoisotopic peak for each isotopologue (d0, d1, d2, d3, and d4).

    • Integrate the peak area for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the total peak area of all isotopologues.

Protocol 2: Mathematical Correction for Isotopic Impurities

Objective: To correct the calculated analyte concentration for the contribution of the unlabeled (d0) impurity present in the this compound internal standard.

Methodology:

The correction can be approached using a system of linear equations that accounts for the contribution of each isotopologue to the measured signals. A simplified correction for the unlabeled analyte present as an impurity in the internal standard is as follows:

  • Determine the Contribution Factor (CF):

    • Analyze a pure solution of the this compound internal standard.

    • Measure the signal intensity in the mass channel of the unlabeled CML (analyte).

    • Measure the signal intensity in the mass channel of the this compound.

    • Calculate the Contribution Factor: CF = (Signal of d0 in IS solution) / (Signal of d4 in IS solution)

  • Correct the Analyte Signal in Samples:

    • In your experimental samples, measure the signal for the analyte (Signal_Analyte_measured) and the internal standard (Signal_IS_measured).

    • Calculate the corrected analyte signal: Signal_Analyte_corrected = Signal_Analyte_measured - (Signal_IS_measured * CF)

  • Calculate the Corrected Concentration:

    • Use the Signal_Analyte_corrected to calculate the final concentration of the analyte from your calibration curve.

A more comprehensive correction involves a matrix-based approach that also accounts for the natural isotopic abundance of the analyte contributing to the internal standard signal.[5] This can be represented as:

[Measured Signals] = [Isotopic Distribution Matrix] * [True Abundances]

Where the Isotopic Distribution Matrix contains the fractional abundances of each isotopologue for both the analyte and the internal standard. The True Abundances can then be solved for mathematically.[5]

Visualizations

experimental_workflow Workflow for Correction of Isotopic Impurities cluster_prep Step 1: Purity Assessment cluster_analysis Step 2: Sample Analysis cluster_correction Step 3: Data Correction prep_is Prepare this compound Solution analyze_hrms Analyze by HR-MS prep_is->analyze_hrms determine_purity Determine % Isotopologues analyze_hrms->determine_purity calc_cf Calculate Contribution Factor (CF) determine_purity->calc_cf prep_sample Prepare and Spike Sample with this compound analyze_ms Acquire Data by LC-MS/MS prep_sample->analyze_ms measure_signals Measure Analyte and IS Signals analyze_ms->measure_signals correct_signal Correct Analyte Signal measure_signals->correct_signal calc_cf->correct_signal calc_conc Calculate Final Concentration correct_signal->calc_conc

Caption: Workflow for assessing and correcting for isotopic impurities in this compound.

signaling_pathway CML-Induced Signaling Pathway CML CML RAGE RAGE CML->RAGE CD36 CD36 CML->CD36 ERK ERK1/2 RAGE->ERK NFkB NF-κB RAGE->NFkB CD36->ERK CD36->NFkB Cellular_Response Pro-inflammatory & Pro-atherosclerotic Gene Expression ERK->Cellular_Response NFkB->Cellular_Response

Caption: Signaling pathway activated by CML through RAGE and CD36 receptors.

References

Technical Support Center: CML Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise in Chronic Myeloid Leukemia (CML) mass spectrometry (MS) analysis.

Troubleshooting Guides

High background noise can obscure true signals, leading to decreased sensitivity and unreliable quantification. This guide provides a systematic approach to identifying and resolving common sources of noise.

Issue: High Background Noise Across the Entire Spectrum

High background noise that is consistent across the entire mass spectrum often points to a systemic issue with the LC-MS system or the solvents used.

Troubleshooting Steps:

  • Solvent and Mobile Phase Check:

    • Ensure all solvents and additives are LC-MS grade.[1] Using lower grade solvents can introduce a significant amount of chemical noise.[2]

    • Prepare fresh mobile phases. Stored mobile phases can grow microbes or accumulate contaminants.[3]

    • Sonicate freshly mixed solvents for 5-10 minutes to degas and ensure homogeneity.[3]

  • System Contamination:

    • Flush the entire LC system with a strong solvent mixture, such as isopropanol/water, to remove contaminants from the lines and pumps.[4]

    • If contamination is suspected after preventative maintenance, a thorough system flush is recommended as residual cleaning agents can be a source of noise.

  • LC System Integrity:

    • Check for leaks in the LC system, as air leaks can introduce noise.[4]

    • Run the system without the analytical column (using a restriction capillary) to determine if the column is the source of contamination.[4]

Issue: Sporadic or Unstable Noise

Intermittent noise can be more challenging to diagnose and may be related to the ion source or electronic interference.

Troubleshooting Steps:

  • Ion Source Cleaning and Optimization:

    • Clean the ion source, including the ESI spray needle and cone, as they can become dirty over time.[4]

    • Optimize ion source parameters such as source temperature, nebulizer gas, and curtain gas flow.[4] Increasing the desolvation temperature or gas flow can sometimes reduce chemical noise.[5]

    • Check the spray shape; an incorrect shape can negatively affect sensitivity.[5]

  • Instrument Parameter Adjustment:

    • Vary the cone voltage. A higher cone voltage can sometimes break up interfering dimers (e.g., from DMSO) and reduce baseline noise.[3]

    • Optimize the cone gas flow rate, as this can help reduce solvent clusters and other interfering ions.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in LC-MS analysis?

A1: Common sources include contamination from solvents, reagents, sample vials, and system components.[6][7] Matrix effects from complex biological samples are also a significant contributor.[3] Column bleed, where the stationary phase of the LC column leaches into the mobile phase, can also cause high background noise.[7]

Q2: How can I minimize matrix effects from my CML cell lysates?

A2: Proper sample preparation is crucial.[2] Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) can effectively remove interfering substances.[8] For protein-rich samples, protein precipitation followed by SPE is a robust method for cleaning up the sample and concentrating the analytes of interest.[8]

Q3: How often should I calibrate my mass spectrometer to maintain low background noise?

A3: The frequency of calibration depends on the required mass accuracy. For quantitative analyses, it is recommended to calibrate the mass spectrometer regularly.[9] A daily check of the calibration is good practice, especially when performing accurate mass measurements.[9] Regular tuning and calibration ensure that the instrument is operating at its optimal performance, which includes minimizing background noise.[1]

Q4: Can my sample preparation itself introduce noise?

A4: Yes, every step of sample preparation is a potential source of contamination. Use high-purity solvents and reagents, and pre-rinse consumables like SPE cartridges and syringe filters to minimize extractables.[2] For example, rinsing a syringe filter with a small amount of solvent before use can significantly reduce the level of extractable impurities.

Data Presentation

Table 1: Comparison of Noise Reduction Strategies

StrategyTypical Signal-to-Noise (S/N) ImprovementKey Considerations
Use of LC-MS Grade Solvents 2-5 foldEssential for minimizing chemical noise from the mobile phase.[2]
Solid-Phase Extraction (SPE) 5-20 foldHighly effective for removing matrix components and concentrating the analyte.[8]
Liquid-Liquid Extraction (LLE) 3-10 foldGood for separating analytes based on their solubility, but can be more labor-intensive.[8]
Optimized Cone Voltage 1.5-3 foldCan reduce specific chemical noise by fragmenting interfering ions.[3]
Optimized Cone Gas Flow 2-4 foldReduces solvent clusters and improves ionization efficiency.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for CML Cell Lysates

This protocol provides a general workflow for cleaning up peptide samples from CML cell lysates prior to LC-MS analysis.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 1 mL of methanol through it, followed by 1 mL of water.[8]

  • Sample Loading:

    • Acidify the CML cell lysate digest with 0.1% formic acid.

    • Load the acidified sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other hydrophilic impurities.

  • Elution:

    • Elute the peptides from the cartridge with 1 mL of a solution containing 50-80% acetonitrile and 0.1% formic acid.

  • Drying and Reconstitution:

    • Dry the eluted sample in a vacuum centrifuge.

    • Reconstitute the dried peptides in a small volume of 0.1% formic acid in water for LC-MS analysis.[4]

Protocol 2: Mass Spectrometer Calibration

This protocol outlines the general steps for calibrating a mass spectrometer to ensure mass accuracy and minimize noise.

  • Prepare Calibration Solution:

    • Use a commercially available calibration solution appropriate for the mass range and ionization mode of your experiment.

  • Infuse the Calibration Solution:

    • Infuse the calibration solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Tune the Mass Spectrometer:

    • In the instrument control software, perform an automatic or manual tune to optimize parameters such as ion source settings, lens voltages, and detector gain.[9]

  • Calibrate the Mass Axis:

    • Acquire a spectrum of the calibration solution and use the known m/z values of the calibration standards to calibrate the mass axis of the instrument.[9]

  • Verify Calibration:

    • After calibration, re-acquire a spectrum of the calibration solution to confirm that the mass accuracy is within the desired tolerance (e.g., < 5 ppm).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cell_lysis CML Cell Lysis protein_digest Protein Digestion cell_lysis->protein_digest Reduce & Alkylate spe_cleanup Solid-Phase Extraction (SPE) protein_digest->spe_cleanup Desalting lc_separation LC Separation spe_cleanup->lc_separation Inject Sample ms_analysis Mass Spectrometry lc_separation->ms_analysis Ionization data_analysis Data Analysis ms_analysis->data_analysis Peptide Identification & Quantification

Caption: Experimental workflow for CML mass spectrometry analysis.

troubleshooting_workflow start High Background Noise Detected check_solvents Check Solvents & Mobile Phase (LC-MS Grade, Freshly Prepared) start->check_solvents flush_system Flush LC System check_solvents->flush_system Solvents OK noise_reduced Noise Reduced check_solvents->noise_reduced Solvents were the issue check_leaks Check for Leaks flush_system->check_leaks clean_source Clean Ion Source check_leaks->clean_source optimize_params Optimize MS Parameters (Cone Voltage, Gas Flow) clean_source->optimize_params check_column Run Without Column optimize_params->check_column replace_column Replace Column check_column->replace_column Noise persists check_column->noise_reduced Column was the issue contact_support Contact Technical Support replace_column->contact_support Noise still high

Caption: Troubleshooting decision tree for high background noise.

CML_signaling_pathway cluster_ras RAS Pathway cluster_pi3k PI3K/AKT Pathway cluster_jak_stat JAK/STAT Pathway BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF/MEK/ERK RAS->RAF_MEK_ERK Cell_Proliferation Cell Proliferation & Survival RAF_MEK_ERK->Cell_Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTOR->Cell_Proliferation STAT STAT JAK->STAT STAT->Cell_Proliferation

Caption: Simplified BCR-ABL signaling pathways in CML.[10][11][12]

References

Technical Support Center: Enhancing Signal-to-Noise Ratio for Low-Level CML Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio in your experiments for detecting low-level Chronic Myeloid Leukemia (CML).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for detecting minimal residual disease (MRD) in CML?

A1: The primary methods for CML MRD detection include quantitative reverse-transcriptase polymerase chain reaction (RQ-PCR), digital PCR (dPCR), and multiparameter flow cytometry (MFC).[1][2] RQ-PCR is currently considered the gold standard for monitoring BCR-ABL1 transcript levels.[1] Newer techniques like dPCR offer higher sensitivity and precision, while MFC can be used to identify and quantify leukemic stem cells (LSCs).[3][4]

Q2: Why is a high signal-to-noise ratio crucial for low-level CML detection?

A2: A high signal-to-noise ratio is critical for accurately detecting very low levels of leukemic cells, which is essential for assessing treatment response, predicting relapse, and making informed clinical decisions, such as the eligibility for tyrosine kinase inhibitor (TKI) discontinuation.[1][5] Low signal-to-noise can lead to false-negative results, where residual disease is missed, or false-positive results due to background noise.

Q3: What are the main sources of noise in molecular CML detection assays?

A3: Noise in molecular assays like qPCR can originate from several sources, including:

  • Pre-analytical variables: RNA degradation due to improper sample handling or storage.[6][7]

  • Reagent quality: Suboptimal primer and probe design, or degradation of reagents.

  • Technical execution: Pipetting errors, cross-contamination, and incorrect thermal cycler programming.[8]

  • Data analysis: Incorrect baseline setting and thresholding.[8]

Q4: How does digital PCR (dPCR) improve upon traditional qPCR for low-level CML detection?

A4: Digital PCR enhances the detection of low-level CML by partitioning the PCR reaction into thousands of individual reactions. This allows for absolute quantification of target molecules without the need for a standard curve, leading to greater sensitivity and precision, especially in samples with very low BCR-ABL1 transcript levels.[3][4] In some cases, dPCR can quantify MRD for an additional 5-18 months in samples where BCR-ABL1 mRNA is undetectable by RQ-PCR.[1]

Troubleshooting Guides

Issue 1: High Ct values or no amplification in qPCR for BCR-ABL1

Possible Cause & Solution

Possible CauseRecommended Action
Poor RNA Quality or Quantity Ensure optimal sample collection and storage to prevent RNA degradation. Use of an RNA stabilization system is recommended for samples with delayed processing.[6] A minimum of 10 mL of peripheral blood is suggested to obtain sufficient RNA.[6][7] Verify RNA integrity and quantity before proceeding with reverse transcription.
Inefficient Reverse Transcription (RT) Optimize the RT step. The choice of primers (gene-specific vs. random hexamers) can significantly impact cDNA yield.[9] Ensure the RT enzyme is active and the reaction is performed at the optimal temperature.
Suboptimal Primer/Probe Design Redesign primers and probes to ensure they are specific to the BCR-ABL1 fusion transcript and have appropriate melting temperatures. Test multiple primer pairs to find the most efficient set.[10]
PCR Inhibition Dilute the cDNA template to reduce the concentration of potential inhibitors.[8]
Issue 2: High background or non-specific signals in flow cytometry for LSC detection

Possible Cause & Solution

Possible CauseRecommended Action
Suboptimal Antibody Panel Use a well-validated antibody panel to specifically identify the leukemic stem cell population (e.g., CD34+/CD38-/CD26+).[3] Ensure antibodies are properly titrated to maximize signal and minimize background.
Inadequate Blocking Properly block Fc receptors on cells to prevent non-specific antibody binding.
Instrument Settings Not Optimized Calibrate the flow cytometer daily and optimize voltage and compensation settings for each experiment to ensure clear separation of cell populations.
Cell Viability Issues Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies and increase background fluorescence.
Issue 3: High background noise in Fluorescence In Situ Hybridization (FISH)

Possible Cause & Solution

Possible CauseRecommended Action
Non-specific Probe Binding Increase the stringency of the post-hybridization washes by adjusting temperature or salt concentration.[11]
Autofluorescence Assess the autofluorescence of the cells before performing FISH to establish a baseline. If high, consider using a different fixative or a commercial autofluorescence quenching agent.[11]
Suboptimal Probe Concentration Titrate the FISH probe to determine the optimal concentration that provides a bright signal with minimal background.
Image Acquisition Settings Reduce the image capture time to minimize the detection of background signal. Be careful not to saturate the signal from the specific probes.[11]

Quantitative Data Summary

Table 1: Comparison of CML MRD Detection Methodologies

FeatureRT-qPCRDigital PCR (dPCR)Flow Cytometry (CD26+ LSCs)
Principle Relative quantification of BCR-ABL1 mRNAAbsolute quantification of BCR-ABL1 mRNAIdentification of leukemic stem cells by surface markers
Sensitivity Up to 10⁻⁵1-2 logs higher than RT-qPCR[12]Variable, can detect residual cells when PCR is negative
Key Advantage Gold standard, well-establishedHigh precision and sensitivity for low-level disease[4]Can detect transcriptionally silent leukemic cells[3]
Key Limitation Intrinsic limitations in detecting very low transcript levels[4]Higher cost, less widespread adoptionLack of standardization across laboratories[2]

Experimental Protocols

Protocol 1: RNA Extraction and Reverse Transcription for BCR-ABL1 Quantification
  • Sample Collection: Collect at least 10 mL of peripheral blood in EDTA tubes. For delayed processing, use an RNA stabilization solution.[6][12]

  • RNA Extraction: Isolate total RNA from the sample using a validated commercial kit, following the manufacturer's instructions.

  • RNA Quality Control: Assess RNA concentration and purity using a spectrophotometer. Check RNA integrity using a microfluidics-based system.

  • Reverse Transcription:

    • Prepare a master mix containing reverse transcriptase, dNTPs, buffer, and either gene-specific primers for BCR and ABL1 or random hexamers.[9]

    • Add a standardized amount of total RNA to the master mix.

    • Perform reverse transcription using a thermal cycler with an optimized temperature program.

Protocol 2: Multiparameter Flow Cytometry for CD26+ Leukemic Stem Cell Detection
  • Sample Preparation: Isolate mononuclear cells from bone marrow or peripheral blood using density gradient centrifugation.

  • Cell Staining:

    • Resuspend cells in a suitable buffer.

    • Block Fc receptors to prevent non-specific antibody binding.

    • Incubate cells with a cocktail of fluorescently-labeled antibodies targeting CD45, CD34, CD38, and CD26.[1]

    • Include a viability dye to exclude dead cells.

  • Data Acquisition: Acquire a sufficient number of events (e.g., at least 500,000) on a calibrated multi-color flow cytometer.

  • Data Analysis:

    • Gate on viable, single cells.

    • Identify the hematopoietic stem and progenitor cell population (CD45dim/CD34+).

    • Within this population, further gate on the CD38- fraction.

    • Quantify the percentage of CD26+ cells within the CD34+/CD38- population.

Visualizations

CML_Signaling_Pathway BCR_ABL1 BCR-ABL1 Oncoprotein RAS RAS BCR_ABL1->RAS STAT5 STAT5 BCR_ABL1->STAT5 PI3K PI3K BCR_ABL1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: BCR-ABL1 signaling pathways in CML.

qPCR_Workflow cluster_pre_analytical Pre-Analytical cluster_analytical Analytical cluster_post_analytical Post-Analytical Sample_Collection 1. Sample Collection (>10mL Blood) RNA_Stabilization 2. RNA Stabilization (if delayed) Sample_Collection->RNA_Stabilization RNA_Extraction 3. RNA Extraction RNA_Stabilization->RNA_Extraction QC 4. Quality Control (Purity & Integrity) RNA_Extraction->QC RT 5. Reverse Transcription (cDNA Synthesis) QC->RT qPCR_Setup 6. qPCR Reaction Setup RT->qPCR_Setup Amplification 7. Amplification qPCR_Setup->Amplification Data_Analysis 8. Data Analysis (Ct Values) Amplification->Data_Analysis Normalization 9. Normalization to Control Gene Data_Analysis->Normalization Reporting 10. Reporting (IS) Normalization->Reporting

Caption: Experimental workflow for qPCR-based MRD detection in CML.

Troubleshooting_Logic Start Low Signal-to-Noise Ratio Detected Check_QC Review Pre-Analytical QC Data (RNA/Cell Quality) Start->Check_QC QC_Fail QC Data Poor Check_QC->QC_Fail No QC_Pass QC Data Acceptable Check_QC->QC_Pass Yes New_Sample Request New Sample/ Re-extract QC_Fail->New_Sample Review_Protocol Review Analytical Protocol (Reagents, Settings) QC_Pass->Review_Protocol Optimize Optimize Protocol Parameters (e.g., Annealing Temp, Ab Titration) Review_Protocol->Optimize Rerun Re-run Experiment Optimize->Rerun

References

Validation & Comparative

A Comparative Guide to Internal Standards for Nε-(Carboxymethyl)lysine (CML) Analysis: CML-d4 vs. 13C-CML

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of advanced glycation end products (AGEs) like Nε-(Carboxymethyl)lysine (CML) is critical for research in diabetes, aging, and neurodegenerative diseases. Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis, and the choice of internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison between the two most common stable isotope-labeled internal standards for CML: deuterated CML (CML-d4) and Carbon-13 labeled CML (13C-CML).

The Role of an Ideal Internal Standard

An ideal internal standard should share identical chemical and physical properties with the analyte, ensuring it behaves identically during sample extraction, chromatography, and ionization.[1] This co-elution and identical behavior allow it to accurately compensate for variations in sample preparation and matrix effects.[2] While both deuterated and 13C-labeled standards are used to create robust analytical methods, 13C-labeled standards are generally considered to possess a theoretical advantage due to their closer chemical identity to the native analyte.[1]

Quantitative Performance Comparison

While direct head-to-head studies are limited, a comparison of typical performance characteristics from validated methods reveals key differences. 13C-labeled standards are often associated with methods demonstrating higher accuracy and precision.[1]

Table 1: Performance Characteristics of this compound vs. 13C-CML Internal Standards

FeatureThis compound (Deuterated)13C-CML (Carbon-13)Supporting Rationale
Principle Mass shift achieved by replacing hydrogen atoms with deuterium.Mass shift achieved by replacing carbon atoms with 13C isotopes.[3]Both provide a mass difference for MS detection.
Co-elution with Analyte Potential for a slight shift in retention time (chromatographic isotope effect).[2][4]Generally exhibits identical retention time to the native analyte.[5]The C-D bond has slightly different properties than the C-H bond, which can affect chromatographic interactions.[6] The C-13C bond is chemically almost identical to the C-12C bond.[3]
Isotopic Stability Risk of H/D back-exchange under certain pH or temperature conditions.[4][7]Highly stable with no risk of back-exchange.[3]The 13C label is incorporated into the carbon skeleton and is not exchangeable.[3]
Matrix Effect Compensation Generally good, but can be compromised if chromatographic separation occurs.[2][8]Excellent, as it co-elutes perfectly with the analyte, experiencing the same degree of ion suppression or enhancement.[2]Inconsistent retention times between the analyte and a deuterated standard can lead to differing degrees of ion suppression, causing quantitative errors.[4]
MS/MS Fragmentation May exhibit altered fragmentation patterns or stability of fragments.[3]Identical fragmentation pattern to the native analyte.[9]This ensures that the selected reaction monitoring (SRM) transitions are equally efficient for both the analyte and the standard.
Cost & Availability Generally less expensive and more widely available.[3][5]Typically more expensive due to more complex synthesis.[7]Deuteration is often a simpler synthetic process than 13C incorporation.

Decision Workflow for Internal Standard Selection

The selection of an appropriate internal standard depends on the specific requirements of the assay, including the desired level of accuracy, budget, and the complexity of the sample matrix.

G cluster_0 Internal Standard Selection for CML Analysis start Define Assay Requirements decision1 Need for Highest Accuracy? (e.g., Clinical Validation, Reference Method) start->decision1 decision2 Complex Matrix with High Ion Suppression? decision1->decision2 No outcome1 13C-CML 'Gold Standard' - Minimizes Isotope Effects - Ensures Co-elution decision1->outcome1 Yes decision3 Budget Constraints? decision2->decision3 No decision2->outcome1 Yes decision3->outcome1 No outcome2 This compound 'Cost-Effective' - Suitable for Routine Analysis - Requires Careful Validation decision3->outcome2 Yes

Caption: Decision workflow for selecting between this compound and 13C-CML internal standards.

Experimental Protocols

The following is a generalized protocol for the quantification of protein-bound CML in biological samples using stable isotope dilution LC-MS/MS.

Protocol 1: Sample Preparation (Protein Hydrolysis)

  • Protein Precipitation : To 100 µL of a plasma or serum sample, add 400 µL of ice-cold methanol to precipitate proteins.[1]

  • Incubation & Centrifugation : Incubate the mixture for 30 minutes at -20°C, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.[1]

  • Supernatant Removal : Carefully aspirate and discard the supernatant.

  • Internal Standard Spiking : To the protein pellet, add a known amount of the internal standard (either this compound or 13C-CML).

  • Acid Hydrolysis : Add 500 µL of 6 M HCl to the pellet.[1]

  • Hydrolysis Conditions : Seal the tube and incubate at 110°C for 16-24 hours to liberate the amino acids.[1]

  • Drying : Evaporate the HCl under a stream of nitrogen gas.[1]

  • Reconstitution : Reconstitute the dried sample in a suitable mobile phase (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.[1]

Protocol 2: LC-MS/MS Analysis

  • Chromatographic Column : A reversed-phase C18 or a HILIC column is typically used for separation.[1][10]

  • Mobile Phase A : 0.1% Formic Acid in Water.[1]

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient : Employ a suitable gradient to separate CML from other matrix components (e.g., 2% to 50% B over 10 minutes).[1]

  • Ionization Mode : Electrospray Ionization (ESI) in positive mode is commonly used.[1]

  • Analysis Mode : Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity.[1]

  • MRM Transitions :

    • CML : Monitor the specific transition from the precursor ion to a product ion (e.g., m/z 205.1 → 84.1).[11]

    • This compound : Monitor the corresponding mass-shifted transition (e.g., m/z 209.1 → 88.1).[11]

    • 13C-CML : Monitor the corresponding mass-shifted transition, which will depend on the number of 13C labels.

  • Quantification : The concentration of CML is determined by calculating the peak area ratio of the analyte to the internal standard and plotting it against a calibration curve.[1]

Conclusion and Recommendation

The choice between this compound and 13C-CML hinges on the specific goals of the research.

  • This compound is a cost-effective and viable option for many applications. It is widely available and can be used to develop validated and reliable assays. However, researchers must be vigilant about the potential for chromatographic isotope effects and H/D exchange.[3][4] Thorough method development and validation are essential to ensure that any observed chromatographic shift does not compromise the accuracy of quantification, especially in complex matrices.[2]

  • 13C-CML represents the "gold standard" for internal standards in quantitative mass spectrometry.[1][12] Its key advantage is that it behaves virtually identically to the unlabeled analyte during the entire analytical process, providing the most accurate correction for matrix effects and sample processing variability.[5] For developing highly robust, accurate, and precise assays—particularly for clinical research, biomarker validation, or when dealing with challenging matrices—the investment in a 13C-labeled standard is highly recommended.[3]

References

A Guide to Inter-laboratory Comparison of CML Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of BCR-ABL1 fusion gene transcripts is a cornerstone of Chronic Myeloid Leukemia (CML) management, guiding therapeutic decisions and monitoring treatment response. However, significant variability in results has been observed between different laboratories, highlighting the critical need for standardization. This guide provides an objective comparison of CML quantification methods, supported by experimental data, to aid researchers and clinicians in interpreting and comparing results from various sources.

The Challenge of Standardization

Historically, the comparison of BCR-ABL1 quantification results from different laboratories has been challenging due to variations in methodologies, reagents, and data analysis approaches.[1][2][3] This variability can lead to misclassification of treatment response, potentially impacting patient management.[1] To address this, the International Scale (IS) was established to harmonize the reporting of BCR-ABL1 levels.[1][4][5] The IS is anchored to the standardized baseline from the landmark International Randomized Interferon versus STI-571 (IRIS) trial, where a 3-log reduction from this baseline defines a Major Molecular Response (MMR).[3][6][7]

Core Quantification Methodologies

The gold standard for monitoring minimal residual disease (MRD) in CML is real-time quantitative reverse transcription polymerase chain reaction (RT-qPCR).[5][8] This technique allows for sensitive detection and quantification of BCR-ABL1 transcripts.[8] More recently, digital PCR (dPCR) has emerged as a technique with potentially higher sensitivity.[7][9]

Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is the most widely used method for CML monitoring.[4][8] It involves two main approaches for quantification:

  • Standard Curve Method: This method uses a series of known concentrations of a target sequence (e.g., plasmid DNA or in vitro transcribed RNA) to generate a standard curve. The quantity of BCR-ABL1 in a patient sample is then interpolated from this curve.[8]

  • Comparative CT (ΔΔCT) Method: This method determines the relative amount of a target gene (BCR-ABL1) in a sample compared to a reference sample, normalized to a control or housekeeping gene.[8] A validation experiment is recommended to ensure that the amplification efficiencies of the target and control genes are approximately equal.[8]

Digital PCR (dPCR)

Digital PCR is an advancement in PCR technology that offers a more direct and absolute quantification of nucleic acids. The sample is partitioned into thousands of individual reactions, and after amplification, each partition is analyzed for the presence or absence of the target sequence.[9] This binary readout allows for the calculation of the absolute number of target molecules without the need for a standard curve.[9] Studies suggest that dPCR may offer at least a 1-log improvement in sensitivity compared to qPCR.[7]

Key Experimental Components and Sources of Variability

Several factors within the experimental workflow can contribute to inter-laboratory variability:

  • Reference/Control Genes: The choice of a stable housekeeping gene for normalization is crucial. Commonly used control genes include ABL1, BCR, β-glucuronidase (GUSB), and β-2-microglobulin (B2M).[2][5] The use of different control genes is a known source of variation in reported BCR-ABL1 levels.[2] One study found that laboratories using ABL1 as the internal control consistently underreported their log reduction values.[10]

  • RNA Input and Quality: The amount and quality of the starting RNA material can significantly impact the efficiency of the reverse transcription and PCR steps.[11]

  • Primers and Probes: The specific sequences of primers and probes used to amplify and detect BCR-ABL1 and the control gene can affect assay performance.

  • Commercially Available Kits: Several FDA-approved kits are available for BCR-ABL1 quantification, including the QuantideX qPCR BCR-ABL IS Kit (Asuragen), QDx digital PCR kit (Bio-Rad), and Xpert BCR-ABL Ultra test (Cepheid).[9] While these kits are designed to be aligned with the IS, studies have shown that different kits can produce slightly different results, particularly for different BCR-ABL1 transcript subtypes (e.g., b3a2 and b2a2).[12]

Data Presentation: Comparison of Quantification Methods

The following tables summarize key performance characteristics and findings from inter-laboratory comparison studies.

Table 1: Comparison of RT-qPCR and dPCR for BCR-ABL1 Quantification

FeatureReal-Time qPCRDigital PCR
Principle Measures amplification in real-time to determine initial quantity.Partitions sample into thousands of reactions for absolute quantification.[9]
Quantification Relative or absolute (with standard curve).[8]Absolute (no standard curve needed).[9]
Sensitivity High, but can be limited at very low transcript levels.Generally higher than qPCR, with at least a 1-log improvement reported.[7]
Precision Good, but can be affected by variations in amplification efficiency.Improved precision, especially for low-abundance targets.[7]
Throughput High.Can be lower than qPCR.

Table 2: Results from an Inter-laboratory Sample Exchange Study

ParameterObservation
Number of Participating Laboratories 38
Methodology Real-time qRT-PCR
Log Reduction Variation 1.6 to 3 log variation between laboratories for the same sample dilution.[10]
Impact of Internal Control Use of ABL1 as the internal control was significantly associated with underreporting of log reduction values (P < 0.001).[10]
Conclusion Emphasizes the need for proficiency testing and universal standards for test calibration.[10]

Table 3: Comparison of Two Commercially Available IS-Based Assays

FeatureIpsogen AssayAsuragen Assay
Linearity GoodGood
Limit of Detection (LOD) 0.003%0.005%
Correlation (b3a2 transcript) Good linear correlation, with a tendency for Ipsogen to show slightly higher levels.[12]Good linear correlation, with a tendency for Asuragen to show slightly lower levels.[12]
Correlation (b2a2 transcript) Good linear correlation, with a tendency for Ipsogen to show slightly lower levels.[12]Good linear correlation, with a tendency for Asuragen to show slightly higher values.[12]

Experimental Protocols

General Workflow for BCR-ABL1 Quantification by RT-qPCR

The following is a generalized protocol for the quantification of BCR-ABL1 transcripts. Specific details may vary based on the commercial kit or laboratory-developed test being used.

  • Sample Collection and RNA Extraction:

    • Collect peripheral blood or bone marrow aspirate in EDTA tubes.

    • Store samples at room temperature and process within 24 hours for optimal results.[11]

    • Isolate total RNA from the sample using a validated method (e.g., silica-based columns or magnetic beads).

    • Assess RNA quality and quantity using spectrophotometry or fluorometry.

  • Reverse Transcription (RT):

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

    • The choice of primers for this step (e.g., random hexamers or gene-specific primers) can influence the yield of cDNA.[11] Gene-specific primers have been shown to yield more BCR-ABL1 cDNA.[11]

  • Real-Time Quantitative PCR (qPCR):

    • Prepare a PCR master mix containing DNA polymerase, dNTPs, buffer, and specific primers and probes for BCR-ABL1 and the chosen control gene.

    • Perform qPCR using a real-time thermal cycler. The instrument will monitor the fluorescence signal at each cycle, which is proportional to the amount of amplified product.

  • Data Analysis:

    • Standard Curve Method:

      • Generate a standard curve by plotting the CT (cycle threshold) values of the standards against their known concentrations.

      • Determine the quantity of BCR-ABL1 and the control gene in the patient samples by interpolating their CT values on the respective standard curves.

    • Comparative CT (ΔΔCT) Method:

      • Calculate ΔCT for each sample: ΔCT = CT(BCR-ABL1) - CT(control gene).

      • Calculate ΔΔCT: ΔΔCT = ΔCT(patient sample) - ΔCT(reference sample).

      • The normalized amount of BCR-ABL1 is given by 2-ΔΔCT.[8]

    • Conversion to the International Scale (IS):

      • Laboratories must establish a laboratory-specific conversion factor (CF) by exchanging samples with a reference laboratory or by using commercially available standards calibrated to the World Health Organization (WHO) international reference panel.[2][13][14]

      • The final result is reported as a percentage on the IS (% IS).

Mandatory Visualizations

CML Signaling Pathway

CML_Signaling_Pathway cluster_cell Leukemic Cell cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL1 BCR-ABL1 Fusion Protein (Constitutively Active Tyrosine Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK (MAPK Pathway) BCR_ABL1->RAS_RAF_MEK_ERK JAK_STAT JAK/STAT Pathway BCR_ABL1->JAK_STAT PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL1->PI3K_AKT_mTOR Proliferation Increased Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Adhesion Altered Adhesion RAS_RAF_MEK_ERK->Adhesion JAK_STAT->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Decreased Apoptosis PI3K_AKT_mTOR->Apoptosis

Caption: The central role of the BCR-ABL1 fusion protein in driving CML pathogenesis.

Experimental Workflow for CML Quantification

CML_Quantification_Workflow cluster_qPCR 4. Real-Time qPCR cluster_Analysis 5. Data Analysis Sample 1. Sample Collection (Peripheral Blood/Bone Marrow) RNA_Extraction 2. RNA Extraction Sample->RNA_Extraction RT 3. Reverse Transcription (RNA to cDNA) RNA_Extraction->RT qPCR_Setup qPCR Reaction Setup (Primers, Probes, Master Mix) RT->qPCR_Setup Amplification Amplification & Detection qPCR_Setup->Amplification Quantification Quantification (Standard Curve or ΔΔCT) Amplification->Quantification Normalization Normalization to Control Gene Quantification->Normalization IS_Conversion Conversion to International Scale (IS) Normalization->IS_Conversion Report 6. Reporting of Results (% IS) IS_Conversion->Report

Caption: A generalized workflow for the quantification of BCR-ABL1 transcripts.

Logical Relationship of Standardization Efforts

Standardization_Logic cluster_solutions Standardization Solutions Problem Inter-laboratory Variability in BCR-ABL1 Quantification IS International Scale (IS) Problem->IS Ref_Materials Reference Materials (WHO Standards, ERM-AD623) Problem->Ref_Materials EQA External Quality Assessment (e.g., EUTOS) Problem->EQA Goal Comparable and Reliable CML Monitoring Results IS->Goal Ref_Materials->Goal EQA->Goal

Caption: The relationship between the problem of variability and standardization solutions.

References

A Comparative Guide to LC-MS and ELISA for Analyte Quantification in Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the management and study of Chronic Myeloid Leukemia (CML), accurate and reliable measurement of specific molecules is paramount. While the gold standard for monitoring disease burden in CML is quantitative reverse transcriptase-polymerase chain reaction (qRT-PCR) for BCR-ABL1 transcripts, two other powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA), play crucial, albeit different, roles. This guide provides an objective comparison of their applications, performance, and methodologies in the context of CML.

LC-MS, particularly tandem mass spectrometry (LC-MS/MS), has become the cornerstone for therapeutic drug monitoring (TDM) of tyrosine kinase inhibitors (TKIs), the frontline treatment for CML. Its high specificity and sensitivity allow for the precise measurement of drug concentrations in a patient's plasma, which is critical for optimizing dosage and managing therapeutic response.

ELISA is a widely used immunoassay for quantifying proteins. In the context of CML research, it is an invaluable tool for validating potential protein biomarkers that may have been discovered using broader techniques like LC-MS-based proteomics. While not the primary method for routine CML monitoring, ELISA is essential for confirming the clinical relevance of new prognostic or diagnostic markers.

This guide will delve into a cross-validation framework for these two techniques, using the quantification of TKIs as a primary example for LC-MS and the validation of a protein biomarker as an example for ELISA.

Performance Characteristics: LC-MS/MS vs. ELISA

The choice between LC-MS/MS and ELISA depends on the specific analytical requirements, including the nature of the analyte, the required sensitivity and specificity, and the desired throughput.

ParameterLC-MS/MSELISA
Principle Separation by chromatography, detection by mass-to-charge ratioAntigen-antibody interaction with enzymatic detection
Primary Application in CML Therapeutic Drug Monitoring (TDM) of Tyrosine Kinase Inhibitors (e.g., Imatinib)Validation of protein biomarkers
Specificity Very High (distinguishes structurally similar molecules and metabolites)High (dependent on antibody specificity, potential for cross-reactivity)
Sensitivity (Lower Limit of Quantification) Excellent (can reach sub-ng/mL levels)[1]Good (typically in the ng/mL to pg/mL range)
Dynamic Range Wide (typically 3-5 orders of magnitude)Narrower (typically 2-3 orders of magnitude)
Throughput Moderate (sample preparation can be intensive)High (well-suited for batch processing of many samples)
Multiplexing Capability High (can measure multiple analytes in a single run)Limited (though multiplex platforms exist, standard ELISA is single-analyte)
Cost per Sample HigherLower
Method Development Complex and time-consumingCan be lengthy, but commercial kits are widely available

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for the quantification of a small molecule (Imatinib) by LC-MS/MS and a protein biomarker by ELISA.

LC-MS/MS Protocol for Imatinib Quantification in Human Plasma

This protocol is a generalized representation based on common practices.[2][3][4][5][6]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add an internal standard (e.g., a deuterated version of Imatinib or a structurally similar compound like Verapamil).[3]

  • Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

  • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for analysis.

2. Liquid Chromatography:

  • Column: A reverse-phase C18 column is commonly used.[6]

  • Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).[6]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL of the prepared supernatant.

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Imatinib (e.g., m/z 494.5 → 394.5) and the internal standard.[5]

4. Quantification:

  • Generate a calibration curve using standards of known Imatinib concentrations in blank plasma.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Determine the concentration of Imatinib in the unknown samples by interpolating from the calibration curve.

Sandwich ELISA Protocol for Protein Biomarker Quantification in Human Plasma

This is a general protocol for a sandwich ELISA, which is a common format.[7][8][9]

1. Plate Coating:

  • Dilute a capture antibody specific to the protein biomarker in a coating buffer (e.g., PBS).

  • Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.

  • Incubate overnight at 4°C.

  • Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween 20).

2. Blocking:

  • Add 200 µL of a blocking buffer (e.g., PBS with 1% BSA) to each well to prevent non-specific binding.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate as described above.

3. Sample and Standard Incubation:

  • Prepare serial dilutions of a known concentration of the recombinant protein biomarker to create a standard curve.

  • Add 100 µL of the standards and plasma samples (appropriately diluted in blocking buffer) to the wells.

  • Incubate for 2 hours at room temperature.

  • Wash the plate as described above.

4. Detection Antibody Incubation:

  • Add 100 µL of a biotinylated detection antibody, which recognizes a different epitope on the biomarker, to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate as described above.

5. Enzyme Conjugate Incubation:

  • Add 100 µL of streptavidin conjugated to horseradish peroxidase (HRP) to each well.

  • Incubate for 30 minutes at room temperature in the dark.

  • Wash the plate as described above.

6. Substrate Development and Measurement:

  • Add 100 µL of a substrate solution (e.g., TMB) to each well. A color change will develop.

  • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at 450 nm using a microplate reader.

7. Quantification:

  • Plot the absorbance values of the standards against their known concentrations to generate a standard curve.

  • Determine the concentration of the protein biomarker in the plasma samples by interpolating their absorbance values from the standard curve.

Visualizing Workflows and Pathways

Cross-Validation Experimental Workflow

The following diagram illustrates a typical workflow for the cross-validation of LC-MS and ELISA for quantifying a specific analyte.

G cluster_prep Sample Cohort cluster_lcms LC-MS/MS Analysis cluster_elisa ELISA Analysis cluster_analysis Data Analysis PatientSamples Patient Plasma Samples LCMS_Prep Sample Preparation (Protein Precipitation) PatientSamples->LCMS_Prep ELISA_Prep Sample Dilution PatientSamples->ELISA_Prep LCMS_Run LC-MS/MS Run LCMS_Prep->LCMS_Run LCMS_Data LC-MS/MS Data (Concentration A) LCMS_Run->LCMS_Data Analysis Statistical Comparison (Correlation, Bland-Altman) LCMS_Data->Analysis ELISA_Run ELISA Assay ELISA_Prep->ELISA_Run ELISA_Data ELISA Data (Concentration B) ELISA_Run->ELISA_Data ELISA_Data->Analysis

Caption: Workflow for cross-validation of LC-MS/MS and ELISA.

BCR-ABL Signaling Pathway in CML

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives CML pathogenesis by activating multiple downstream signaling pathways, leading to increased cell proliferation and survival.[10][11][12][13] This is the primary target of TKIs like Imatinib.

G cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_stat JAK/STAT Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Inhibition of Apoptosis (Cell Survival) mTOR->Survival STAT5 STAT5 JAK->STAT5 STAT5->Survival

Caption: Key signaling pathways activated by BCR-ABL in CML.

References

A Researcher's Guide to Method Validation for CML Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of BCR-ABL1 fusion transcripts is paramount in managing Chronic Myeloid Leukemia (CML). This guide provides a comprehensive comparison of key performance characteristics for CML quantification assays, supported by experimental data and detailed protocols. It aims to equip laboratory professionals with the knowledge to validate their assays rigorously, ensuring reliable and standardized patient monitoring.

The management of CML has been revolutionized by tyrosine kinase inhibitors (TKIs), making the precise measurement of molecular response a cornerstone of patient care.[1][2] The European LeukemiaNet (ELN) guidelines provide a framework for monitoring response, defining milestones such as Major Molecular Response (MMR), which corresponds to a BCR-ABL1/ABL1 ratio of ≤0.1% on the International Scale (IS).[2][3] Achieving and maintaining these molecular milestones is critical for long-term patient outcomes and decisions regarding treatment modification or even discontinuation.[4]

Comparative Performance of CML Quantification Assays

The validation of a CML quantification assay involves assessing several key performance characteristics to ensure the reliability and accuracy of the results. This section compares two hypothetical, yet representative, quantitative PCR (qPCR)-based assays: "Assay A" and a newer, more sensitive "Assay B," which could represent an optimized laboratory-developed test or a next-generation commercial kit.

Performance CharacteristicAssay A (Standard qPCR)Assay B (High-Sensitivity qPCR)ELN/Best Practice Recommendations
Precision (CV%)
- Intra-assay (Repeatability)< 25%< 20%Lower CV% is better for reproducibility.
- Inter-assay (Reproducibility)< 35%< 25%Crucial for long-term monitoring.
Accuracy (Bias vs. Reference) ± 0.3 log± 0.15 logMinimal bias from international standards is critical.[5]
Linearity (R²)
)≥ 0.98 over 4-log range≥ 0.99 over 5-log rangeA wide linear range is essential for quantifying diverse patient samples.[6][7]
Limit of Detection (LOD) MR4.0 (0.01% IS)MR4.7 (0.002% IS)Deeper detection is important for identifying deep molecular responses.[6][8]
Limit of Quantitation (LOQ) MR3.7 (0.02% IS)MR4.5 (0.0032% IS)The lowest level for reliable quantitative results.[2][9]

Experimental Protocols for Assay Validation

Detailed and robust experimental design is the foundation of a successful method validation. Below are the protocols for assessing the key performance characteristics.

Precision (Repeatability and Reproducibility)

Objective: To determine the variability of the assay within a single run and between different runs.

Methodology:

  • Sample Preparation: Prepare three patient-derived samples or contrived samples with known BCR-ABL1 levels: high (e.g., ~1% IS), medium (e.g., ~0.1% IS - MMR), and low (e.g., ~0.01% IS).

  • Intra-assay Precision (Repeatability):

    • Assay 20 replicates of each of the three samples in a single run.

    • Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for the measured BCR-ABL1/ABL1 ratios for each sample.

  • Inter-assay Precision (Reproducibility):

    • Assay the same three samples in duplicate in 10 different runs performed on different days by different operators.

    • Calculate the mean, SD, and CV% across the 10 runs for each sample.

Accuracy (Bias)

Objective: To assess the closeness of the assay's results to a reference value.

Methodology:

  • Reference Materials: Obtain certified reference materials (e.g., from the World Health Organization) or samples with values assigned by a reference laboratory.[6] These materials should cover the clinically relevant range of BCR-ABL1 levels.

  • Measurement: Analyze the reference materials with the new assay in at least five replicates.

  • Analysis:

    • Calculate the mean measured value for each reference material.

    • Determine the bias by calculating the difference between the mean measured value and the certified reference value. This can be expressed as a percentage or a log difference.[5]

Linearity and Dynamic Range

Objective: To confirm the assay's ability to produce results that are directly proportional to the concentration of the analyte over a specified range.

Methodology:

  • Sample Preparation: Create a dilution series of a high-positive clinical sample or a plasmid standard. The series should span at least 4 to 5 logs (e.g., from 10% IS down to 0.001% IS).[6][7]

  • Measurement: Assay each dilution point in triplicate.

  • Analysis:

    • Plot the measured log-transformed BCR-ABL1/ABL1 ratios against the expected log-transformed dilution factors.

    • Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value close to 1.0 indicates a high degree of linearity.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of BCR-ABL1 that can be reliably detected and quantified.

Methodology:

  • Limit of Blank (LOB):

    • Assay a large number of BCR-ABL1-negative samples (e.g., 20-60 replicates).

    • The LOB is the highest measurement value observed in these blank samples.

  • Limit of Detection (LOD):

    • Prepare several low-level positive samples near the expected LOD.

    • Assay these samples in a large number of replicates (e.g., 20-60).

    • The LOD is the lowest concentration at which the analyte is detected in at least 95% of the replicates.[8] Probit regression analysis can also be used to determine the concentration at which there is a 95% probability of detection.[6]

  • Limit of Quantitation (LOQ):

    • The LOQ is the lowest concentration at which the assay demonstrates acceptable precision and accuracy.

    • This is often determined by identifying the lowest concentration in the linearity study that meets a predefined CV% (e.g., <35%).[9]

Visualizing Key Processes in CML Assay Validation

To further clarify the concepts and workflows discussed, the following diagrams have been generated using Graphviz.

CML_Signaling_Pathway cluster_cell CML Cell BCR_ABL1 BCR-ABL1 Fusion Protein GRB2 GRB2 BCR_ABL1->GRB2 STAT5 STAT5 BCR_ABL1->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation

Caption: CML Signaling Pathway initiated by the BCR-ABL1 fusion protein.

Method_Validation_Workflow Start Start Validation Precision Precision (Repeatability & Reproducibility) Start->Precision Accuracy Accuracy (Bias vs. Reference) Start->Accuracy Linearity Linearity & Dynamic Range Start->Linearity Sensitivity LOD & LOQ Start->Sensitivity Analysis Data Analysis & Performance Evaluation Precision->Analysis Accuracy->Analysis Linearity->Analysis Sensitivity->Analysis Report Validation Report Analysis->Report Implementation Clinical Implementation Report->Implementation

Caption: Experimental workflow for CML quantification assay validation.

Validation_Parameters_Relationship cluster_performance Performance Characteristics cluster_outcome Clinical Utility Assay Validated Assay Precision Precision Assay->Precision Accuracy Accuracy Assay->Accuracy Linearity Linearity Assay->Linearity Sensitivity Sensitivity (LOD/LOQ) Assay->Sensitivity Reliable Reliable Patient Monitoring Precision->Reliable Standardized Standardized Reporting (IS) Accuracy->Standardized Linearity->Reliable Sensitivity->Reliable

Caption: Logical relationship between validation parameters and clinical utility.

References

Performance Under Pressure: Linearity and Detection Range of Deuterated Internal Standards in Chronic Myeloid Leukemia (CML) Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of therapeutic agents is paramount. In the context of Chronic Myeloid Leukemia (CML), monitoring the plasma concentrations of Tyrosine Kinase Inhibitors (TKIs) is crucial for optimizing treatment efficacy and minimizing toxicity. The use of deuterated internal standards, such as imatinib-d8, nilotinib-d4, and dasatinib-d8, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for achieving accurate and reliable therapeutic drug monitoring (TDM). This guide provides a comparative overview of the analytical performance of these deuterated standards in the quantification of their respective TKIs, supported by experimental data.

The hallmark of CML is the Bcr-Abl oncoprotein, a constitutively active tyrosine kinase that drives the malignant proliferation of hematopoietic cells. TKIs function by inhibiting this aberrant kinase activity. Given the significant inter-individual variability in drug metabolism, TDM is a critical tool for personalizing TKI dosage and ensuring optimal therapeutic outcomes. Deuterated internal standards are chemically identical to the analyte of interest, with the exception of having one or more hydrogen atoms replaced by deuterium. This subtle mass difference allows for their distinction by a mass spectrometer, while ensuring they exhibit nearly identical chemical and physical properties during sample preparation and analysis. This co-elution and similar ionization behavior effectively compensates for matrix effects and variations in instrument response, leading to superior accuracy and precision in quantification.

Comparative Analysis of Linearity and Detection Range

The following tables summarize the linearity and range of detection for the quantification of key CML therapeutic drugs—imatinib, nilotinib, and dasatinib—using their corresponding deuterated internal standards. The data is compiled from various validated LC-MS/MS methods.

Analyte Deuterated Internal Standard Linearity Range (ng/mL) Lower Limit of Quantification (LLOQ) (ng/mL) Correlation Coefficient (r²)
ImatinibImatinib-d850 - 7500[1]50[1]> 0.996[1]
ImatinibImatinib-d88.4 - 8370 (µg/L)8.4 (µg/L)Not Specified
ImatinibImatinib-d850 - 500050> 0.995[2]
NilotinibNilotinib-d4 / Nilotinib-d650 - 5000[2]50[2]> 0.991[2]
DasatinibDasatinib-d81 - 400[3]1[3]Linear[3]
DasatinibDasatinib-d81 - 5001Not Specified[4]

Experimental Protocols

The following section outlines a generalized experimental protocol for the quantification of a TKI in human plasma using a deuterated internal standard and LC-MS/MS. Specific parameters may vary between laboratories and instrument setups.

Sample Preparation: Protein Precipitation
  • To 100 µL of a human plasma sample, add a known concentration of the deuterated internal standard (e.g., imatinib-d8).

  • Add a protein precipitating agent, such as acetonitrile or methanol, typically in a 3:1 or 4:1 ratio to the plasma volume.

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

    • Injection Volume: 5-10 µL of the prepared sample is injected.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored.

    • Data Analysis: The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the deuterated internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte.

Visualizing the Workflow and Biological Context

To further elucidate the experimental process and the underlying biological pathway, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Human Plasma Sample Add_IS Add Deuterated Internal Standard (CML-d4) Plasma->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Tandem Mass Spectrometry (Detection) LC->MS Data Data Analysis (Quantification) MS->Data

Fig. 1: Experimental workflow for TKI quantification.

CML_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor BcrAbl Bcr-Abl (Constitutively Active Kinase) Receptor->BcrAbl Grb2 Grb2/Sos BcrAbl->Grb2 PI3K PI3K BcrAbl->PI3K STAT STAT BcrAbl->STAT Ras Ras Grb2->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival STAT->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Akt->Proliferation JAK JAK TKI Tyrosine Kinase Inhibitor (TKI) TKI->BcrAbl

Fig. 2: Simplified Bcr-Abl signaling pathway in CML.

References

A Researcher's Guide to Mass Analyzers for Chronic Myeloid Leukemia (CML) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of Chronic Myeloid Leukemia (CML) therapy, precise and sensitive quantification of the BCR-ABL1 oncoprotein is paramount for monitoring treatment efficacy and detecting minimal residual disease (MRD). Mass spectrometry (MS) has emerged as a powerful tool for direct protein or peptide quantification, offering an alternative to traditional RT-qPCR methods. This guide provides an objective comparison of different mass analyzers—Triple Quadrupole (QqQ), Orbitrap High-Resolution Accurate Mass (HRAM), and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF)—for the quantification of BCR-ABL1, supported by available experimental data and detailed methodologies.

Performance Comparison of Mass Analyzers

The choice of mass analyzer significantly impacts the sensitivity, specificity, and throughput of CML quantification assays. While each platform has its unique strengths, the optimal choice depends on the specific research or clinical question.

FeatureTriple Quadrupole (QqQ)Orbitrap (HRAM)MALDI-TOF
Primary Application Targeted quantification (MRM/SRM)Targeted and untargeted quantification, discovery proteomicsHigh-throughput screening, imaging, qualitative analysis
Principle Two mass filtering quadrupoles for specific precursor-product ion transitions.Ions are trapped in an electrostatic field and their frequency of oscillation is converted to m/z.Ions are generated by a laser and separated based on their time of flight to the detector.
Selectivity High, based on specific mass transitions.Very high, due to high mass resolution and accuracy.Moderate, can be affected by matrix interference.
Sensitivity Excellent, often considered the gold standard for targeted quantification.[1]High, comparable to QqQ for many applications.[2][3][4]Generally lower than QqQ and Orbitrap for targeted quantification.[1]
Linear Dynamic Range WideWideMore limited compared to LC-MS based methods.
Throughput High for pre-defined targets.Moderate, longer scan times for high resolution.Very high, suitable for rapid screening of many samples.
Ease of Method Development Requires optimization of precursor-product ion transitions.Simpler method setup, as full MS/MS spectra are acquired.[2]Relatively simple for qualitative analysis, more complex for robust quantification.
Cost Generally lower than HRAM instruments.Higher initial investment and maintenance costs.Varies, can be a cost-effective option for high-throughput screening.
Reported BCR-ABL1 Application Detection of Bcr-Abl kinase activity using a peptide biosensor and MRM.[1][5]Used in discovery proteomics to identify BCR-ABL fusion proteins.[6]Detection and relative quantification of the Bcr/Abl chimeric protein.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for BCR-ABL1 quantification using different mass spectrometry platforms.

Protocol 1: BCR-ABL1 Kinase Activity Assay using Triple Quadrupole MS (MRM)

This protocol is adapted from a study detecting Bcr-Abl kinase activity in CML cells using a peptide biosensor and Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.[1][5]

1. Cell Culture and Treatment:

  • Culture K562 cells (a human CML cell line) in appropriate media.

  • For inhibitor studies, pre-incubate cells with imatinib (10 µM) for 1 hour.

  • Incubate cells with a cell-penetrating Abl peptide biosensor (25 µM).

2. Cell Lysis and Protein Digestion:

  • Harvest cells and lyse them in a suitable lysis buffer.

  • Denature proteins by adding Dithiothreitol (DTT) to a final concentration of 5 mM and incubating at 60°C for 30 minutes.

  • Alkylate cysteine residues by adding iodoacetamide (15 mM final concentration) and incubating in the dark for 30 minutes.

  • Digest proteins with trypsin (0.5 µg) at 37°C for 18 hours.

  • Stop the digestion by adding Trifluoroacetic acid (TFA) to a final concentration of 0.2%.

3. LC-MS/MS Analysis:

  • Perform chromatographic separation using a C18 column with a gradient of acetonitrile in water with 0.1% formic acid.

  • Analyze the eluent using a triple quadrupole mass spectrometer operating in MRM mode.

  • Define specific precursor-to-product ion transitions for the phosphorylated and unphosphorylated forms of the peptide biosensor.

4. Data Analysis:

  • Quantify the amount of phosphorylated and unphosphorylated peptide by integrating the peak areas of the selected MRM transitions.

  • Normalize the data to an internal standard if used.

Protocol 2: Targeted Quantification of BCR-ABL1 Peptides using Orbitrap MS (PRM)

This protocol outlines a general workflow for Parallel Reaction Monitoring (PRM) on a Q-Orbitrap instrument, a high-resolution accurate mass (HRAM) platform.

1. Sample Preparation:

  • Extract proteins from CML patient samples (peripheral blood or bone marrow).

  • Perform a protein assay to determine the total protein concentration.

  • Reduce, alkylate, and digest the proteins with trypsin as described in Protocol 1.

  • Spike in a known amount of a stable isotope-labeled (SIL) peptide corresponding to a unique BCR-ABL1 peptide as an internal standard.

2. LC-MS/MS Analysis:

  • Separate the peptides using a nano-flow liquid chromatography system with a C18 column.

  • Analyze the peptides on a Q-Orbitrap mass spectrometer operating in PRM mode.

  • Create an inclusion list of the m/z values for the target BCR-ABL1 peptide and its SIL internal standard.

  • The quadrupole isolates the precursor ion, which is then fragmented in the HCD cell, and all fragment ions are analyzed in the Orbitrap.[7][8]

3. Data Analysis:

  • Extract the chromatograms for specific fragment ions of the endogenous and SIL peptides using a narrow mass window (e.g., 5-10 ppm).[9]

  • Calculate the peak area ratio of the endogenous peptide to the SIL internal standard for quantification.

Protocol 3: Relative Quantification of BCR-ABL1 Protein using MALDI-TOF MS

This protocol is a generalized approach for relative quantification using MALDI-TOF, which is more commonly used for qualitative analysis but can be adapted for quantitative purposes.

1. Immunocapture of BCR-ABL1:

  • Lyse CML cells and quantify total protein.

  • Incubate the cell lysate with magnetic beads coated with an anti-BCR antibody to capture the BCR-ABL1 protein.

  • Wash the beads to remove non-specifically bound proteins.

2. Sample Preparation for MALDI-TOF:

  • Elute the captured protein from the beads.

  • Mix the eluted protein with a suitable MALDI matrix (e.g., sinapinic acid for proteins).

  • Spot the mixture onto a MALDI target plate and allow it to crystallize.

3. MALDI-TOF Analysis:

  • Acquire mass spectra in linear mode, which is suitable for proteins.

  • The intensity of the BCR-ABL1 protein peak can be used for relative quantification across different samples. For more accurate quantification, an internal standard (e.g., a known amount of a recombinant protein) should be included.

4. Data Analysis:

  • Normalize the intensity of the BCR-ABL1 peak to the intensity of an internal standard peak.

  • Compare the normalized intensities between different samples to determine relative changes in BCR-ABL1 protein levels.

Visualizing Key Processes

To better understand the molecular context and experimental workflows, the following diagrams are provided.

BCR-ABL1 Signaling Pathway

The BCR-ABL1 fusion protein is a constitutively active tyrosine kinase that drives CML by activating multiple downstream signaling pathways, leading to increased cell proliferation and survival.

BCR_ABL1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL1 BCR-ABL1 GRB2_SOS GRB2/SOS BCR_ABL1->GRB2_SOS PI3K PI3K BCR_ABL1->PI3K JAK JAK BCR_ABL1->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: BCR-ABL1 signaling pathways leading to cell proliferation and survival.

Experimental Workflow for CML Quantification

The general workflow for quantifying BCR-ABL1 using mass spectrometry involves several key steps from sample collection to data analysis.

CML_Quantification_Workflow cluster_Mass_Analyzers Mass Analyzer Options Sample Patient Sample (Blood/Bone Marrow) Lysis Cell Lysis & Protein Extraction Sample->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion LC Liquid Chromatography (Peptide Separation) Digestion->LC MS Mass Spectrometry (Mass Analyzer) LC->MS QqQ Triple Quadrupole (MRM) MS->QqQ Orbitrap Orbitrap (PRM) MS->Orbitrap MALDI MALDI-TOF MS->MALDI Data Data Analysis (Quantification) QqQ->Data Orbitrap->Data MALDI->Data

References

Evaluating the Robustness of Analytical Methods for Chronic Myeloid Leukemia (CML) Monitoring: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The precise and robust monitoring of Chronic Myeloid Leukemia (CML) is paramount for effective patient management, particularly for gauging the response to Tyrosine Kinase Inhibitor (TKI) therapy. The goal of treatment is to achieve and maintain a deep molecular response, which necessitates highly sensitive and reliable analytical methods. This guide provides a comparative overview of the primary analytical techniques used for CML monitoring, with a focus on their robustness and performance, supported by experimental data.

The cornerstone of CML is the BCR-ABL1 fusion gene, which arises from a translocation between chromosomes 9 and 22, resulting in the Philadelphia chromosome. This genetic aberration leads to the production of a constitutively active BCR-ABL1 tyrosine kinase, driving leukemogenesis. Analytical methods for CML primarily focus on detecting and quantifying the BCR-ABL1 fusion gene or its transcripts.

Comparative Analysis of Key Analytical Methods

The most common methods for monitoring Minimal Residual Disease (MRD) in CML include Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR), Digital PCR (dPCR), and Fluorescence In Situ Hybridization (FISH). While RT-qPCR has been the standard of care, dPCR is emerging as a highly robust alternative.

Table 1: Performance Comparison of CML Analytical Methods

Performance MetricReverse Transcription-Quantitative PCR (RT-qPCR)Digital PCR (dPCR)Fluorescence In Situ Hybridization (FISH)
Sensitivity Detects 1 CML cell in up to 100,000 normal cells[1]. Can reach MR4.5 (≤0.0032% IS) or MR5 (≤0.001% IS) with sufficient RNA quality[1][2].Can offer a 1- to 2-log improvement in sensitivity over qPCR, with a limit of detection between MR5.0 and MR6.0[1].Less sensitive than molecular methods, typically detecting the BCR-ABL1 fusion in 1 out of 200-500 cells[3].
Accuracy & Precision Prone to variability due to reliance on standard curves and amplification efficiencies[1]. Inter-laboratory coefficient of variability can be high (e.g., 44.4%)[4].Provides absolute quantification without a standard curve, leading to higher precision and robustness[5][6]. Lower inter-laboratory coefficient of variability (e.g., 23.6%)[4].Interpretation can be subjective, and low-level mosaicism can be challenging to quantify accurately[3].
Linearity Good linearity over a wide dynamic range.Demonstrates high assay linearity[4]. A strong correlation with RT-qPCR (r=0.996) has been shown for BCR-ABL1 transcript levels from 20% to 0.002%[4].Not applicable for quantification in the same manner as PCR-based methods.
Standardization Standardized against the International Scale (IS)[6]. However, significant inter-laboratory variability exists[7][8].Less susceptible to inter-laboratory variability, offering more consistent and reproducible results[5]. Efforts for standardization are ongoing[4].Standardized protocols exist, but variability in probe interpretation can occur.
Turnaround Time Relatively rapid.Comparable to RT-qPCR.Generally longer than PCR-based methods due to cell culture and microscopy.

Experimental Protocols

Below are detailed methodologies for the key molecular experiments used in CML monitoring.

RT-qPCR for BCR-ABL1 Quantification

This method quantifies the amount of BCR-ABL1 mRNA relative to a reference gene (e.g., ABL1 or GUSB). The results are typically reported on the International Scale (IS), where a major molecular response (MMR) is defined as a BCR-ABL1/ABL1 ratio of ≤0.1% IS.

Methodology:

  • Sample Collection and RNA Extraction:

    • Collect peripheral blood or bone marrow aspirates in EDTA tubes.

    • Extract total RNA from the samples using a validated method (e.g., Trizol or column-based kits). The quality and quantity of RNA are crucial for accurate quantification[9].

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme. This step converts the target RNA into a more stable DNA template for PCR.

  • Quantitative PCR (qPCR):

    • Perform qPCR using specific primers and fluorescent probes for both BCR-ABL1 and the reference gene.

    • The reaction is run on a real-time PCR instrument that monitors the fluorescence signal in each cycle. The cycle at which the fluorescence crosses a threshold (Cq value) is inversely proportional to the amount of target template.

  • Data Analysis:

    • Generate a standard curve using serial dilutions of a plasmid containing the BCR-ABL1 and reference gene sequences[1].

    • Quantify the copy numbers of BCR-ABL1 and the reference gene in the patient samples by interpolating their Cq values on the standard curve.

    • Calculate the BCR-ABL1/reference gene ratio and convert it to the International Scale using a laboratory-specific conversion factor. The ratio is often expressed as a percentage[6].

Digital PCR (dPCR) for BCR-ABL1 Quantification

dPCR provides absolute quantification of nucleic acids without the need for a standard curve, thereby increasing its robustness and reproducibility.

Methodology:

  • Sample Preparation:

    • RNA extraction and cDNA synthesis are performed as described for RT-qPCR.

  • Droplet Generation/Partitioning:

    • The PCR reaction mixture (containing cDNA, primers, probes, and PCR master mix) is partitioned into thousands to millions of individual reactions (e.g., droplets in an oil emulsion). This partitioning ensures that each reaction contains either zero or one (or very few) target molecules[5].

  • PCR Amplification:

    • The partitioned reactions are subjected to thermal cycling to amplify the target sequences.

  • Data Acquisition and Analysis:

    • After amplification, each partition is analyzed to determine if it is positive or negative for the target sequence based on its fluorescence.

    • The absolute concentration of the target is calculated from the fraction of positive partitions using Poisson statistics[6].

    • The BCR-ABL1 transcript level is reported as a ratio to the reference gene, similar to RT-qPCR.

Visualizing CML Monitoring and Pathways

To better understand the context and workflow of CML analysis, the following diagrams illustrate the general monitoring process and the underlying molecular pathway.

CML_Monitoring_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Patient_Sample Patient Sample (Peripheral Blood/Bone Marrow) RNA_Extraction RNA Extraction Patient_Sample->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis RT_qPCR RT-qPCR Analysis cDNA_Synthesis->RT_qPCR Standard Method dPCR dPCR Analysis cDNA_Synthesis->dPCR High-Robustness Method Data_Analysis Data Analysis (BCR-ABL1/Reference Ratio) RT_qPCR->Data_Analysis dPCR->Data_Analysis IS_Conversion International Scale (IS) Conversion Data_Analysis->IS_Conversion Report Molecular Response Report (e.g., MMR, MR4.5) IS_Conversion->Report Clinical_Decision Clinical Decision Making (Adjust TKI Therapy) Report->Clinical_Decision

Caption: Workflow for molecular monitoring of CML patients.

BCR_ABL1_Signaling_Pathway cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL1 BCR-ABL1 (Constitutively Active Tyrosine Kinase) RAS_MAPK RAS/MAPK Pathway BCR_ABL1->RAS_MAPK JAK_STAT JAK/STAT Pathway BCR_ABL1->JAK_STAT PI3K_AKT PI3K/AKT Pathway BCR_ABL1->PI3K_AKT Proliferation Increased Cell Proliferation RAS_MAPK->Proliferation JAK_STAT->Proliferation Apoptosis Decreased Apoptosis PI3K_AKT->Apoptosis Adhesion Altered Adhesion PI3K_AKT->Adhesion TKI Tyrosine Kinase Inhibitors (TKIs) (e.g., Imatinib) TKI->BCR_ABL1 Inhibits Kinase Activity

Caption: The BCR-ABL1 signaling pathway and the inhibitory action of TKIs.

Conclusion

The monitoring of BCR-ABL1 transcript levels is a critical component of CML patient care. While RT-qPCR has long been the standard, it is susceptible to inter-laboratory variation, which can impact clinical decision-making[7][8]. Digital PCR has emerged as a more robust and reproducible method, offering higher precision and sensitivity, particularly for detecting deep molecular responses[4][5][6]. The improved accuracy of dPCR may be crucial for identifying patients who are candidates for TKI discontinuation[4][10]. As technology evolves, the adoption of more robust analytical methods like dPCR will continue to refine the management of CML, leading to better patient outcomes.

References

Safety Operating Guide

Essential Safety and Logistical Guidance for Handling CML-d4

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. This document provides essential, immediate safety and logistical information for the handling of CML-d4, with a focus on personal protective equipment (PPE), operational plans, and disposal.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the safety information for the related compound, Chloramine-T. It is imperative to obtain the official SDS for this compound from the manufacturer before handling the compound. The information provided here should be considered as general guidance and not a substitute for a substance-specific SDS.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling compounds similar to this compound, such as Chloramine-T.

Body PartPersonal Protective Equipment
Eyes/Face Safety goggles with side protection or a face shield.[1]
Skin Chemical-resistant gloves (material and thickness to be determined by the specific SDS and a risk assessment).[1] Protective clothing to prevent skin exposure.[2][3]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced.[2] Use in a well-ventilated area or under a chemical fume hood.[2][3]
Body Full chemical protective clothing may be required in case of a large spill or fire.[1]

Experimental Workflow for PPE Selection

The following diagram outlines the logical workflow for selecting the appropriate PPE when preparing to handle this compound.

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection Phase cluster_use Implementation Phase obtain_sds Obtain this compound Safety Data Sheet (SDS) review_sds Review Hazard Information (e.g., toxicity, corrosivity) obtain_sds->review_sds Key Document assess_exposure Assess Potential Exposure (e.g., quantity, duration, task) review_sds->assess_exposure Informs Risk select_gloves Select Appropriate Gloves (material, thickness) assess_exposure->select_gloves Based on Chemical Resistance select_eye_face Select Eye/Face Protection (goggles, face shield) assess_exposure->select_eye_face Based on Splash/Dust Hazard select_respiratory Determine Respiratory Protection (fume hood, respirator) assess_exposure->select_respiratory Based on Inhalation Risk select_clothing Select Protective Clothing (lab coat, apron, full suit) assess_exposure->select_clothing Based on Contact Risk don_ppe Properly Don PPE select_gloves->don_ppe select_eye_face->don_ppe select_respiratory->don_ppe select_clothing->don_ppe conduct_work Conduct Experiment don_ppe->conduct_work doff_ppe Properly Doff and Dispose of PPE conduct_work->doff_ppe

PPE Selection Workflow for Handling this compound

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and the safety of the laboratory environment.

  • Handling:

    • Use only in a chemical fume hood.[2]

    • Avoid contact with skin, eyes, and clothing.[1][2]

    • Do not breathe dust.[2][3]

    • Wash hands thoroughly after handling.[3]

    • Handle and open containers with care to avoid dust formation.[1]

  • Storage:

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

    • Store in a corrosives area.[2]

    • Incompatible with acids and strong oxidizing agents.[2]

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

  • Personal Precautions:

    • Evacuate personnel to safe areas.[2]

    • Use personal protective equipment as required.[1][2]

    • Avoid contact with skin, eyes, or clothing.[2]

  • Environmental Precautions:

    • Do not allow the material to contaminate the ground water system.[2]

    • Keep away from drains, surface, and ground water.[1]

  • Methods for Containment and Cleaning Up:

    • Sweep up and shovel into suitable containers for disposal.[2]

    • Avoid dust formation.[1][2]

    • Ventilate the affected area.[1]

Disposal Plan

Contaminated materials and waste must be disposed of in accordance with institutional and regulatory guidelines.

  • Place contaminated materials, including used PPE, into appropriate, labeled containers for disposal.[1]

  • Retain and dispose of contaminated washing water.[1]

  • Follow all federal, state, and local regulations for chemical waste disposal.

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[4]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[4]

  • Ingestion: Do NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person.[2][4]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.